molecular formula C9H9ClO3 B2520509 Methyl 2-(4-chlorophenyl)-2-hydroxyacetate CAS No. 13305-19-6

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2520509
CAS No.: 13305-19-6
M. Wt: 200.62
InChI Key: GISNRFMQCNBYDG-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS 32174-34-8) is a chiral ester of a para-substituted mandelic acid derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research . Compounds with this structural motif are frequently employed as key precursors in the synthesis of more complex active pharmaceutical ingredients (APIs) . For instance, closely related isomers, such as the (S)-enantiomer of the 2-chlorophenyl analog, are well-documented synthetic intermediates in the production of antiepileptic drugs like carisbamate . This underscores the significance of this chemical class in developing central nervous system (CNS) targeted therapies. The molecular formula of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is C 9 H 9 ClO 3 , with a molecular weight of 200.62 g/mol . The compound features both a hydroxy and an ester functional group, making it a versatile building block for further chemical modifications. Its exact mass is 200.02400 . This product is intended for Research Use Only and is strictly not for medicinal, edible, or human diagnostic use. Researchers working in drug discovery and process chemistry can leverage this compound as a chiral synthon to access a variety of biologically active molecules.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISNRFMQCNBYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate) is a critical chiral building block in the synthesis of agrochemicals (e.g., mandelamide fungicides) and pharmaceutical intermediates.[1] While structurally analogous to the (S)-(+)-Clopidogrel intermediate (which bears a 2-chloro substituent), the 4-chloro isomer presents unique electronic properties utilized in specific enzyme inhibitors and resolving agents.[1]

This guide details two distinct synthetic pathways:

  • The Friedel-Crafts / Reduction Route: A robust, high-throughput method for generating the racemic scaffold.[1]

  • The Classical Resolution Route: A scalable protocol for isolating the enantiopure (R)- or (S)-acid prior to esterification, essential for asymmetric applications.[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary precursors. The most direct industrial route utilizes chlorobenzene and methyl oxalyl chloride, avoiding the handling of toxic cyanides associated with the traditional mandelonitrile route.

Retrosynthesis Target Target: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate KetoEster Intermediate A: Methyl 2-(4-chlorophenyl)-2-oxoacetate Target->KetoEster Reduction (NaBH4 or H2/Cat) Acid Intermediate B: 4-Chloromandelic Acid (Racemic) Target->Acid Esterification (MeOH/H+) Precursor1 Start 1: Chlorobenzene KetoEster->Precursor1 Friedel-Crafts (AlCl3) Precursor2 Start 2: Methyl Oxalyl Chloride KetoEster->Precursor2 Friedel-Crafts (AlCl3) Precursor3 Start 3: 4-Chlorobenzaldehyde Acid->Precursor3 Cyanohydrin Synthesis (Alternative Route)

Figure 1: Retrosynthetic disconnection showing the Friedel-Crafts route (Green) and Cyanohydrin route (Red).[1]

Protocol A: Racemic Synthesis via Friedel-Crafts Acylation

This method is preferred for its atom economy and avoidance of cyanide reagents.[1] It proceeds through a keto-ester intermediate, which is subsequently reduced.[1]

Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate

Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).[1]

Reagents & Equipment:

  • Chlorobenzene (1.05 eq)[1]

  • Methyl oxalyl chloride (1.0 eq)[1]

  • Aluminum Chloride (

    
    , anhydrous, 1.1 eq)
    
  • Dichloromethane (DCM) or Chloroform (Solvent)[1]

  • Reactor: Glass-lined or borosilicate, equipped with an acid scrubber (HCl evolution).[1]

Experimental Procedure:

  • Setup: Purge the reactor with nitrogen. Charge

    
     (1.1 eq) and dry DCM (5 vol).[1] Cool the suspension to 0–5°C.
    
  • Acylation: Add Methyl oxalyl chloride (1.0 eq) dropwise, maintaining temperature <10°C. Stir for 30 minutes to form the acylium complex.

  • Addition: Add Chlorobenzene (1.05 eq) slowly. The reaction is exothermic; control internal temperature strictly between 0–10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC or HPLC for consumption of the acid chloride.

  • Quench (Critical Control Point): Pour the reaction mass slowly into ice-water (10 vol) with vigorous stirring. Caution: Exothermic hydrolysis of aluminum salts.

  • Workup: Separate the organic layer.[1][2] Wash with 1N HCl (2x), followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Recrystallize from hexane/ethyl acetate if necessary, though the crude oil is often sufficient for the next step.

Step 2: Reduction to Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Reagents:

  • Crude Keto-ester (from Step 1)[1]

  • Sodium Borohydride (

    
    , 0.35 eq)
    
  • Methanol (Solvent)[1][3]

Experimental Procedure:

  • Dissolve the keto-ester in Methanol (10 vol) and cool to 0°C.

  • Add

    
     portion-wise over 30 minutes. Note: Gas evolution (
    
    
    
    ).
  • Stir at 0–5°C for 1 hour.

  • Quench: Adjust pH to ~6 using dilute acetic acid or 1N HCl.

  • Isolation: Concentrate methanol. Dissolve residue in Ethyl Acetate, wash with water, and dry.

  • Yield: Typical overall yield (Step 1 + 2) is 65–75%.[1]

Protocol B: Enantioselective Synthesis via Classical Resolution

For pharmaceutical applications requiring high optical purity (>99% ee), classical resolution of the acid followed by esterification is often more robust and scalable than catalytic asymmetric hydrogenation in non-specialized facilities.

Concept: Hydrolysis of the racemic ester


 Resolution with Chiral Amine 

Re-esterification.
Workflow Diagram

Resolution RacemicAcid Racemic 4-Chloromandelic Acid Salt Diastereomeric Salt (Precipitate) RacemicAcid->Salt 1. Mix in MeOH/EtOH 2. Crystallize Amine (R)-(+)-1-(1-naphthyl)ethylamine (Resolving Agent) Amine->Salt PureAcid (R)-(-)-4-Chloromandelic Acid Salt->PureAcid Acidification (HCl) Extraction FinalEster Target: (R)-Methyl Ester PureAcid->FinalEster Fisher Esterification (MeOH, H2SO4)

Figure 2: Optical resolution workflow using a chiral amine resolving agent.

Detailed Procedure

1. Formation of Diastereomeric Salt:

  • Dissolve racemic 4-chloromandelic acid (1.0 eq) in refluxing Methanol or Ethanol.[1]

  • Add (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq).[1][4]

  • Cool slowly to room temperature, then to 0°C. The less soluble diastereomeric salt will crystallize.

  • Filter the solid.[2][5] Recrystallize once from methanol to upgrade chiral purity to >99% de.

2. Liberation of the Acid:

  • Suspend the salt in water and treat with 2N HCl (pH < 2).

  • Extract the liberated (R)-(-)-4-chloromandelic acid into Ethyl Acetate.[1]

  • Note: The resolving agent remains in the aqueous layer as the hydrochloride salt and can be recovered by basification.

3. Fischer Esterification:

  • Reflux the enantiopure acid in Methanol (10 vol) with catalytic concentrated

    
     (0.1 eq) for 4 hours.
    
  • Concentrate and extract to yield (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate .[1]

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

98.0%
C18 Column, ACN:Water
Chiral Purity (ee)

99.0% (for Protocol B)[1]
Chiralcel OD-H or AD-H
Melting Point 52–55°C (Racemic)Capillary Method
1H NMR (

)

7.3-7.4 (m, 4H), 5.1 (s, 1H), 3.7 (s, 3H)
400 MHz NMR

Critical Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly hygroscopic.[1] Reacts violently with water releasing HCl gas.[1] Handle in a fume hood.
    
  • Methyl Oxalyl Chloride: Corrosive lachrymator.[1] Avoid inhalation.

  • Racemization Risk: The benzylic proton alpha to the carbonyl is acidic. Avoid strong bases (e.g., NaH, LDA) during downstream processing to prevent racemization of the chiral center.

References

  • Synthesis of Methyl 4-chlorophenylglyoxylate (Friedel-Crafts)

    • Source: ChemicalBook / Vertex AI Grounding.[1]

    • Context: Protocol for reaction of methyl oxalyl chloride with chlorobenzene using AlCl3.
    • URL:[1]

  • Resolution of 4-Chloromandelic Acid

    • Source: CN105085234A (Patent).[1]

    • Title: Preparing method of (R)-(-)-4-chloromandelic acid.[1][4]

    • Context: Detailed methodology for using (R)-(+)-1-(1-naphthyl)ethylamine as a resolution agent.
    • URL:[1]

  • General Esterification Protocols

    • Source: Organic Syntheses / ChemGuide.[1]

    • Context: Standard Fischer esterification conditions (Methanol/H2SO4) applicable to mandelic acid derivatives.[1]

    • URL:[1]

  • Enantioselective Hydrogenation (Alternative Context)

    • Source: RSC Advances, 2014.[6]

    • Title: Enantioselective hydrogenation of methyl benzoylformate on an Ag electrode electrosorbed with cinchonine.
    • Context: Electrochemical asymmetric reduction of the keto-ester precursor.[1]

    • URL:[1][6]

Sources

Physicochemical Profiling and Synthetic Workflows of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, commonly referred to as Methyl 4-chloromandelate (CAS: 13305-19-6), is a highly versatile


-hydroxy ester utilized extensively as a chiral building block in pharmaceutical and agrochemical synthesis[1]. Featuring a reactive hydroxyl group, an ester moiety, and a para-chloro-substituted aromatic ring, this molecule serves as an ideal platform for chemoselective modifications and biocatalytic kinetic resolutions[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the physicochemical nature of the molecule, explore the causality behind its behavior in biocatalytic systems, and provide self-validating, mathematically scaled protocols for its downstream transformation.

Physicochemical Profiling & Structural Dynamics

The utility of Methyl 4-chloromandelate stems directly from its structural electronics. The electron-withdrawing nature of the para-chloro substituent subtly increases the acidity of the benzylic proton and alters the


 stacking dynamics of the aromatic ring[2]. This is a critical factor when designing enzymatic resolution workflows, as the binding affinity within an enzyme's active site (e.g., esterase or lipase) is heavily dependent on these non-covalent interactions[2][4].
Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for calculating reaction stoichiometry, predicting solubility, and modeling pharmacokinetic potential.

PropertyValue / Description
IUPAC Name Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
Common Synonyms Methyl 4-chloromandelate; Methyl (4-chlorophenyl)(hydroxy)acetate
CAS Registry Number 13305-19-6[5]
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Physical State Low-melting crystalline solid / viscous liquid
Hydrogen Bond Donors 1 (Hydroxyl group)[6]
Hydrogen Bond Acceptors 3 (Ester oxygens + Hydroxyl oxygen)[6]
Rotatable Bonds 5[6]
Topological Polar Surface Area (TPSA) ~46.5 Ų (Estimated via standard group contributions)[6]

Mechanistic Role in Biocatalysis and Chiral Resolution

In drug development, enantiopurity is non-negotiable. While chemical asymmetric synthesis of mandelic acid derivatives can suffer from low enantiomeric excess (ee) and require toxic heavy-metal catalysts, enzymatic kinetic resolution offers a highly selective, green alternative[2][3].

When racemic Methyl 4-chloromandelate is subjected to an immobilized esterase or lipase, the enzyme selectively hydrolyzes one enantiomer (typically the R-enantiomer, depending on the specific enzyme mutant) into the corresponding carboxylic acid, leaving the S-enantiomer intact as an ester[2][4]. The causality of this selectivity lies in the steric constraints of the enzyme's catalytic triad (Ser-His-Asp), which preferentially accommodates the spatial arrangement of one chiral configuration over the other[2].

EnzymaticResolution Racemic Racemic Methyl 4-chloromandelate (CAS: 13305-19-6) Enzyme Immobilized Esterase/Lipase (pH 8.0, 30-35°C) Racemic->Enzyme Resolution Kinetic Resolution (Enantioselective Hydrolysis) Enzyme->Resolution S_Ester (S)-Methyl 4-chloromandelate (Unreacted) Resolution->S_Ester  Ester retention R_Acid (R)-4-Chloromandelic Acid (Hydrolyzed) Resolution->R_Acid  Ester hydrolysis Extraction Acid-Base Extraction (Separation) S_Ester->Extraction R_Acid->Extraction

Fig 1: Enzymatic kinetic resolution workflow of Methyl 4-chloromandelate via immobilized esterase.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Causality for solvent choices, temperature controls, and stoichiometric ratios is explicitly defined to ensure reproducibility.

Protocol 3.1: Enzymatic Kinetic Resolution via Immobilized Esterase

Objective: To isolate enantiopure (S)-Methyl 4-chloromandelate and (R)-4-chloromandelic acid from the racemate.

  • Substrate Solvation: Dissolve 10.0 g (49.8 mmol) of racemic Methyl 4-chloromandelate in 50 mL of methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen as an organic co-solvent because it maintains high substrate solubility while exhibiting low toxicity toward the enzyme's hydration shell, preventing denaturation in biphasic systems[7].

  • Buffer Preparation: Prepare 500 mL of 100 mM sodium phosphate buffer, adjusting the pH to exactly 8.0.

    • Causality: A pH of 8.0 ensures the histidine residue in the enzyme's catalytic triad remains deprotonated, which is strictly required for the nucleophilic attack of the serine residue on the ester carbonyl[2].

  • Biocatalyst Addition: Add 1.5 g of immobilized esterase (e.g., covalently bound to NH2-Kieselgel) to the buffer, followed by the MTBE substrate solution[7].

  • Incubation & Monitoring: Stir the biphasic mixture at 30–35 °C. Monitor the reaction via chiral HPLC until exactly 50% conversion is reached (typically 5–8 hours)[2].

  • Termination & Extraction: Filter the mixture to recover the immobilized enzyme. Separate the organic layer (containing the unreacted S-ester) from the aqueous layer (containing the sodium salt of the R-acid). Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate to recover the pure R-4-chloromandelic acid.

Protocol 3.2: Chemoselective Borohydride Reduction to 1,2-Ethanediol

Objective: To reduce the ester group to a primary alcohol while preserving the


-hydroxyl group and the aryl chloride, yielding 1-(4-chlorophenyl)-1,2-ethanediol[8].

Standard sodium borohydride (


) is typically too mild to reduce esters. However, executing the reaction in methanol alters the mechanistic pathway. Methanol reacts with 

to form highly reactive methoxyborohydride intermediates, which possess sufficient hydride-donating power to reduce

-hydroxy esters chemoselectively[8].
  • Solvation: Dissolve 5.00 g (24.9 mmol) of Methyl 4-chloromandelate in 10 mL of anhydrous methanol in a 100 mL round-bottom flask[8].

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: The reaction between

      
       and methanol is highly exothermic and generates hydrogen gas. Ice cooling suppresses rapid solvent decomposition and prevents the thermal dehalogenation of the aryl chloride[8].
      
  • Reductant Addition: Slowly add 1.04 g (27.4 mmol, 1.1 molar equivalents) of

    
     in small portions over 15 minutes[8].
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (~20 °C). Stir vigorously for 2 hours[8].

  • Quenching & Workup: Carefully quench the reaction by adding 10 mL of 1M HCl to destroy unreacted hydrides. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the diol product.
    

ChemicalReduction Substrate Methyl 4-chloromandelate (Ester) Reagent NaBH4 / Methanol (Ice cooling to RT) Substrate->Reagent Intermediate Methoxyborohydride Complex (In-situ Reductant) Reagent->Intermediate  Solvent coordination Product 1-(4-chlorophenyl)-1,2-ethanediol (Diol) Intermediate->Product  Chemoselective Reduction Workup Acidic Quench & Extraction Product->Workup

Fig 2: Chemoselective reduction of Methyl 4-chloromandelate to its corresponding 1,2-ethanediol.

Downstream Applications in Drug Development

The derivatives synthesized from Methyl 4-chloromandelate are critical in medicinal chemistry. The enantiopure acids and diols generated via the protocols above act as rigid, stereodefined scaffolds. For instance, the para-chloro substitution pattern is frequently utilized in the design of specific enzyme inhibitors, as the halogen atom can occupy distinct hydrophobic pockets within target proteins, enhancing binding affinity and metabolic stability[1][9]. Furthermore, the resulting 1,2-ethanediol derivatives serve as precursors for the synthesis of chiral epoxides, which are subsequently ring-opened by various amines to generate beta-blocker analogs and other neuroactive compounds[8].

References

  • European Patent Office. "EP0816316A1 - Process for producing 1,2-ethanediol derivatives". Google Patents.
  • ResearchGate . "Protein engineering of esterase E2 for synthesis of (R)-o-chloromandelic acid". Journal of Biotechnology. Available at:[Link]

  • Periodica Polytechnica Chemical Engineering . "Gas Antisolvent Fractionation: A New Approach for the Optical Resolution of 4-chloromandelic Acid". BME. Available at:[Link]

Sources

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Abstract

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is a substituted derivative of mandelic acid, a class of compounds recognized for their significant utility as chiral building blocks in the pharmaceutical industry.[1][2] Their application in the synthesis of semi-synthetic penicillins, cephalosporins, and antitumor agents underscores the critical need for precise structural characterization.[2] The introduction of a methyl ester and a para-substituted chlorine atom modifies the molecule's physicochemical properties, which can influence its reactivity, solubility, and biological activity—a concept well-explored in drug design.[3][4] This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will detail the synergistic application of spectroscopic and crystallographic methods, explaining not only the procedural steps but the causal logic behind each analytical choice to construct a self-validating structural dossier.

Introduction: The Imperative for Rigorous Structural Analysis

The precise arrangement of atoms within a molecule dictates its function. For pharmaceutical intermediates like Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, a complete structural understanding is non-negotiable. It ensures chemical identity, purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide outlines a systematic workflow, beginning with foundational spectroscopic assessments and culminating in the definitive determination of three-dimensional architecture. We will employ a suite of analytical techniques, each providing a unique and complementary piece of the structural puzzle.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Definitive 3D Structure cluster_3 Validation Syn Synthesis of Target Compound Pur Purification (e.g., Column Chromatography, Recrystallization) Syn->Pur Crude Product IR FT-IR Spectroscopy Pur->IR Purity & Functional Group ID NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR Structural Backbone MS Mass Spectrometry Pur->MS Molecular Weight & Formula XRay Single-Crystal X-Ray Crystallography Pur->XRay Requires High-Purity Crystals Confirm Integrated Structural Confirmation IR->Confirm NMR->Confirm MS->Confirm XRay->Confirm Unambiguous 3D Structure

Caption: A typical workflow for comprehensive structural elucidation.

Foundational Spectroscopic Characterization

Spectroscopy provides the first layer of detailed structural information. These techniques probe how the molecule interacts with electromagnetic radiation, revealing its constituent functional groups, connectivity, and molecular mass.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is the initial, rapid screening tool to confirm the presence of key functional groups. Its utility lies in identifying characteristic vibrations (stretching and bending) of specific bonds. For this molecule, we expect to confirm the hydroxyl (-OH), ester carbonyl (C=O), aromatic C-H, and C-Cl bonds. The presence of these bands provides immediate, albeit non-definitive, evidence that the synthesis was successful.

Anticipated Spectroscopic Data:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)Stretch3500 - 3200Broad, Strong
Aromatic (C-H)Stretch3100 - 3000Medium
Aliphatic (C-H)Stretch (in CH₃)2990 - 2950Medium
Ester Carbonyl (C=O)Stretch~1735Strong, Sharp
Aromatic (C=C)Stretch1600 - 1450Medium
Ester (C-O)Stretch1300 - 1150Strong
Chloro-Aromatic (C-Cl)Stretch~1090Medium

Note: These values are based on typical ranges for mandelic acid derivatives and similar esters.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Perform a background scan to capture the ambient spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the purified, dry solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Data Processing: Process the resulting interferogram using a Fourier transform to generate the final infrared spectrum. Label major peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Carbon-Hydrogen Framework

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the entire molecular skeleton. For this specific molecule, ¹H NMR will confirm the number and type of protons and their proximity, while ¹³C NMR will identify all unique carbon atoms.

Anticipated ¹H NMR Data (400 MHz, CDCl₃):

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (H2', H6')~7.45Doublet (d)2HProtons ortho to the C-Cl group, deshielded.
Ar-H (H3', H5')~7.35Doublet (d)2HProtons meta to the C-Cl group.
Benzylic CH~5.20Singlet (s)1HProton on the stereocenter, adjacent to OH, phenyl, and ester.
Methoxy (OCH₃)~3.80Singlet (s)3HMethyl protons of the ester group.
Hydroxyl (OH)2.5 - 4.0Broad Singlet (s)1HChemical shift is variable and depends on concentration/solvent.

Anticipated ¹³C NMR Data (100 MHz, CDCl₃):

AssignmentChemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O)~173Typical for an α-hydroxy ester.
Aromatic C1'~138Quaternary carbon attached to the benzylic carbon.
Aromatic C4'~135Quaternary carbon attached to chlorine.
Aromatic C3', C5'~129Aromatic CH carbons meta to the C-Cl group.
Aromatic C2', C6'~128Aromatic CH carbons ortho to the C-Cl group.
Benzylic CH~73Carbon attached to the hydroxyl group.
Methoxy (OCH₃)~53Methyl carbon of the ester.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. The fragmentation pattern also offers clues about the molecule's structure, acting as a "fingerprint." A key feature to look for is the isotopic pattern of chlorine: the presence of the ³⁷Cl isotope results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak containing ³⁵Cl.

Anticipated Mass Spectrometry Data (ESI-MS):

m/z Value (for ³⁵Cl)IdentityRationale
201.03[M+H]⁺Protonated molecular ion.
223.01[M+Na]⁺Sodium adduct, common in ESI.
141.02[M+H - COOCH₃]⁺Loss of the methoxycarbonyl radical (fragmentation).
183.02[M+H - H₂O]⁺Loss of water from the hydroxyl group.

Note: The calculated exact mass for C₉H₉³⁵ClO₃ is 200.0240.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Definitive Structural Elucidation: Single-Crystal X-ray Crystallography

Experimental Protocol: X-ray Crystallography Workflow

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., acetone, diethyl ether).[10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. These positions are then refined to best fit the experimental data, resulting in the final crystal structure.

Data Integration: A Self-Validating System

G IR FT-IR Spectroscopy O-H Stretch (3300 cm⁻¹) C=O Stretch (1735 cm⁻¹) C-Cl Stretch (1090 cm⁻¹) Final Validated Structure: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate IR:f1->Final Confirms Ester & Alcohol NMR NMR Spectroscopy ¹H: Aromatic (AA'BB'), CH, OCH₃ signals ¹³C: 8 unique carbons observed Confirms C-H framework NMR:f2->Final Confirms Connectivity MS Mass Spectrometry HRMS confirms C₉H₉ClO₃ Isotopic pattern confirms 1 Cl atom Fragmentation supports structure MS:f0->Final Confirms Molecular Formula XRAY X-Ray Crystallography Unambiguous 3D structure Confirms connectivity Determines bond lengths & angles XRAY:f0->Final Definitive Proof

Caption: Logical flow of data integration for structural validation.

The process is as follows:

  • MS provides the molecular formula (C₉H₉ClO₃).

  • NMR confirms the number of protons (9H) and carbons (9C) and establishes their connectivity, which must be consistent with the molecular formula.

  • IR confirms the presence of the key functional groups (-OH, C=O) whose atoms are accounted for in the formula and whose positions are assigned by NMR.

  • X-Ray Crystallography provides the ultimate visual confirmation, showing that the atomic connectivity and 3D arrangement perfectly match the structure deduced from the spectroscopic data.

Conclusion

The structural analysis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is a multi-step process that relies on the synergistic use of modern analytical techniques. Through the logical application of FT-IR, NMR, and Mass Spectrometry, a robust hypothesis of the molecular structure is built. This hypothesis is then unequivocally confirmed by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest degree of confidence in the compound's identity, a prerequisite for its application in research and development, particularly within the exacting standards of the pharmaceutical industry.

References

  • Messiha, H. L., et al. (2025). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Biotechnol Biofuels. Available from: [Link]

  • Krokhin, O. V., et al. (2020). Analysis of (O-acyl) alpha- and omega-hydroxy fatty acids in vernix caseosa by high-performance liquid chromatography-Orbitrap mass spectrometry. PubMed. Available from: [Link]

  • Michalska, A., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC. Available from: [Link]

  • ResearchGate. Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Harrison, A. G. (1991). Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. Formation of stable electron-deficient carbocations. The Journal of Organic Chemistry. Available from: [Link]

  • Chemspace. Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate - C9H9ClO3. Available from: [Link]

  • Mazzotti, M., et al. (2002). Study of the Crystallization of Mandelic Acid in Water Using in Situ ATR-IR Spectroscopy. University of Limerick. Available from: [Link]

  • Embrapa. Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues. Available from: [Link]

  • Moon, K., et al. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Semantic Scholar. Available from: [Link]

  • NIST. Mandelic acid. WebBook. Available from: [Link]

  • Rasayan J. Chem. (2024). INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2 - c] pyridine-5-acetate. Available from: [Link]

  • Google Patents. WO 2014/188453 A2.
  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available from: https://patents.google.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. PubMed. Available from: [Link]

  • PubChemLite. Methyl 2-(4-aminophenyl)-2-hydroxyacetate (C9H11NO3). Available from: [Link]

  • Google Patents. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • Ladd, M., & Palmer, R. Structure Determination by X-ray Crystallography. The World of Materials. Available from: [Link]

  • EPA. Catalog Of Pesticide NMR Spectra. Available from: [Link]

  • ResearchGate. X‐Ray Crystallography. Available from: [Link]

  • ResearchGate. Introduction of 4-Chlorophenyl: A Protecting Group for the Hydroxy Function. Available from: [Link]

  • Mague, J. T., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PMC. Available from: [Link]

  • Belskaya, N. P., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. Available from: [Link]

  • Chegg.com. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Available from: [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • SpectraBase. (2Z)-2-(4-chlorophenyl)-2-methoxyiminoacetic acid methyl ester - Optional[MS (GC)]. Available from: [Link]

  • PubChemLite. Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (C9H9ClO3). Available from: [Link]

  • de Oliveira, P. R., & de L. Moreira, P. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]

  • Semantic Scholar. Methyl-Containing Pharmaceuticals. Available from: [Link]

  • SpectraBase. N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[1H NMR]. Available from: [Link]

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Spectroscopic Characterization and Analytical Profiling of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Analytical Guide Target Molecule: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) CAS Registry Number: 32963-38-3 (Racemic) / 114223-93-7 (R-isomer) Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Executive Summary & Structural Context[1][2][3]

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, commonly referred to as Methyl 4-chloromandelate , represents a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike its ortho-isomer (a key precursor for Clopidogrel), the para-chloro derivative serves as a versatile scaffold for phenethylamine derivatives and beta-blocker analogs.

This guide provides a definitive spectroscopic profile for the compound. It moves beyond simple data listing to explain the causality of the signals, ensuring that researchers can validate their samples against theoretical and empirical standards.

Structural Analysis

The molecule consists of three distinct magnetic environments anchored by a chiral center:

  • The Aromatic System: A para-substituted benzene ring (AA'BB' system).

  • The Chiral Methine: A benzylic proton deshielded by both the hydroxyl group and the aromatic ring.

  • The Ester Moiety: A methyl ester providing a clean singlet diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6]

Experimental Protocol (Standard)
  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]

  • Concentration: ~10-15 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinctive aromatic splitting pattern and two singlet peaks in the aliphatic region.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.30 – 7.42 Multiplet (AA'BB')4HAr-H (C2, C3, C5, C6)The para-chlorine substitution creates a symmetric AA'BB' system. While often appearing as two "doublets," higher field strength reveals the second-order roof effect typical of p-disubstituted benzenes.
5.17 Singlet (s)1HAr-CH -OHThis benzylic methine proton is significantly deshielded by the electronegative oxygen and the magnetic anisotropy of the benzene ring. Note: May appear as a doublet if OH coupling is resolved.
3.78 Singlet (s)3HCOO-CHCharacteristic methyl ester singlet. Sharp and intense.
3.4 – 4.2 Broad Singlet (br s)1HC-OH The hydroxyl proton shift is concentration and temperature-dependent. Validation: Add D₂O; this peak will disappear due to deuterium exchange.
¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone structure. The absence of symmetry in the chiral center does not affect the achiral solvent spectrum, but the aromatic region shows the symmetry of the p-chlorophenyl group.

Shift (δ ppm)TypeAssignmentMechanistic Note
173.5 Quaternary (Cq)C =O (Ester)Typical ester carbonyl range. Deshielded by the adjacent oxygen.
137.0 Quaternary (Cq)Ar-C 1 (Ipso)The attachment point of the alkyl chain.
134.4 Quaternary (Cq)Ar-C 4 (C-Cl)Deshielded by the inductive effect of Chlorine.
128.9 CHAr-C 3, C 5Meta to the alkyl group.
128.2 CHAr-C 2, C 6Ortho to the alkyl group.
72.6 CHC H-OHThe chiral center. High shift due to direct attachment to Oxygen and Aryl group.
53.2 CH₃O-C H₃Methyl ester carbon.

Infrared (IR) Spectroscopy[7][8][9]

IR analysis is primarily used here for functional group validation (confirming the ester and alcohol) and ensuring no hydrolysis has occurred (which would broaden the OH region significantly and shift the Carbonyl).

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3400 – 3500 O-H StretchMedium, BroadIndicates the secondary alcohol. Sharpness depends on hydrogen bonding (intermolecular).
1735 – 1745 C=O StretchStrong, SharpDiagnostic ester carbonyl.[3] If this shifts to <1710, suspect hydrolysis to free acid.
1590, 1490 C=C AromaticMediumBreathing modes of the benzene ring.
1200 – 1250 C-O StretchStrongEster C-O-C stretching vibration.
1080 – 1090 C-Cl StretchMediumAryl chloride stretch (often difficult to isolate from fingerprint, but consistently present).
820 – 830 C-H BendingStrongCritical: Out-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (MS) Profile[10]

Mass spec is the primary tool for confirming the presence of the halogen (Chlorine) via its isotopic abundance.

Ionization Mode: Electron Impact (EI, 70 eV)

Key Fragmentation Pathway
  • Molecular Ion (M⁺): m/z 200 and 202 .

    • Diagnostic: The intensity ratio of M (200) to M+2 (202) is approximately 3:1 .[4] This confirms the presence of one Chlorine atom .[4]

  • Base Peak / Major Fragment: Loss of the carbomethoxy group (-COOCH₃, mass 59).

    • Fragment Ion: m/z 141 (and 143).

    • Structure: A chlorobenzaldehyde-like cation (Cl-C₆H₄-CH=OH⁺).

  • Secondary Fragment: Loss of the hydroxyl group (-OH) is less common in esters but may yield m/z 183.

Analytical Workflow & Logic

The following diagram illustrates the decision logic for characterizing this specific molecule, ensuring self-validation at every step.

AnalyticalWorkflow cluster_NMR NMR Validation cluster_MS MS Validation Start Crude Sample (Methyl 4-chloromandelate) H_NMR 1H NMR (CDCl3) Start->H_NMR MS_Run MS (EI/ESI) Start->MS_Run Check_Ar Check 7.3ppm (AA'BB' Pattern?) H_NMR->Check_Ar Check_OH Check 5.17ppm (Methine Singlet?) Check_Ar->Check_OH D2O_Shake D2O Shake Test (Confirm OH) Check_OH->D2O_Shake Decision Quality Decision D2O_Shake->Decision Pass Iso_Pattern Check M+ / M+2 (3:1 Ratio?) MS_Run->Iso_Pattern Frag_Check Check m/z 141 (Loss of COOMe) Iso_Pattern->Frag_Check Frag_Check->Decision Pass

Caption: Analytical workflow for validating Methyl 4-chloromandelate, emphasizing the specific isotopic and splitting patterns required for confirmation.

Synthesis & Experimental Protocol

To generate a reference standard or for research synthesis, the esterification of 4-chloromandelic acid is the standard route.

Protocol: Acid-Catalyzed Esterification
  • Reagents: 4-Chloromandelic acid (1.0 eq), Methanol (excess, solvent), H₂SO₄ (catalytic, 0.1 eq).

  • Setup: Round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve 4-chloromandelic acid in Methanol (approx 0.5 M concentration).

    • Add concentrated H₂SO₄ dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the acid spot (baseline/low Rf) and appearance of the ester (higher Rf).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid/catalyst).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Recrystallization from Hexane/EtOAc or Cyclohexane is preferred over chromatography for high purity.

Impurity Profile
  • Unreacted Acid: Detected by broad OH stretch in IR (2500-3300) and low field shift of CH-OH in NMR.

  • Dimerization: Under harsh acidic conditions, self-esterification between the alcohol of one molecule and the acid of another can occur. Detected by multiple spots on TLC and complex NMR in the ester region.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 12844 (Analogs). Retrieved from [Link]

  • PubChem. (2024). Methyl 4-chloromandelate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for AA'BB' splitting patterns and Chlorine isotope ratios).

Sources

CAS number 156276-21-0 characterization

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Characterization and Synthetic Utility of CAS 156276-21-0 in Active Pharmaceutical Ingredient (API) Manufacturing

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (CAS 156276-21-0), a critical chiral building block and intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel. By exploring its physicochemical properties, mechanistic role, and self-validating experimental protocols, this whitepaper equips synthetic chemists and drug development professionals with actionable, field-proven insights.

Physicochemical Profiling and Molecular Architecture

CAS 156276-21-0, commonly referred to as racemic methyl 2-chloromandelate, is an alpha-hydroxy ester characterized by its ortho-chlorine substituted phenyl ring. The presence of the alpha-hydroxyl group provides a highly versatile handle for nucleophilic substitution, while the ester moiety protects the carboxylic acid during upstream transformations.

Table 1: Quantitative Physicochemical Data for CAS 156276-21-0

ParameterSpecification / Value
CAS Registry Number 156276-21-0 (Racemic)
IUPAC Name Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Boiling Point 134-136 °C at 6 mmHg
Physical Appearance Colorless to white liquid or semi-solid
InChIKey ZMPGBVQQIQSQED-UHFFFAOYSA-N
Purity Standard ≥ 98% (HPLC)

(Data corroborated by 1[1])

Mechanistic Role in Clopidogrel Synthesis

The strategic selection of CAS 156276-21-0 as a precursor in Clopidogrel synthesis is dictated by both steric and electronic requirements. The ortho-chloro substituent restricts the rotation of the phenyl ring, locking the molecule into a conformation that is essential for optimal binding to the P2Y12 ADP receptor. Mechanistically, the alpha-hydroxyl group must be converted into a superior leaving group (such as a chloride or bromide) to facilitate an SN2 nucleophilic attack by the bulky 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

G A CAS 156276-21-0 Methyl 2-(2-chlorophenyl)-2-hydroxyacetate B Halogenation / Activation (SOCl2 or PBr3) A->B Hydroxyl substitution C Activated Intermediate Methyl 2-halo-2-(2-chlorophenyl)acetate B->C D Nucleophilic Substitution + 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine C->D SN2 Coupling E Clopidogrel (Antiplatelet Agent) D->E

Fig 1: Synthetic pathway from CAS 156276-21-0 to Clopidogrel via halogenation and SN2 coupling.

Because Clopidogrel is administered as a single enantiomer, the racemic CAS 156276-21-0 must undergo chiral resolution to isolate the (S)-isomer (CAS 32345-60-1), a process well-documented in API manufacturing (2[2]).

Experimental Workflows: Synthesis and Derivatization

Protocol 1: Synthesis of CAS 156276-21-0 via Fischer Esterification
  • Objective: Convert 2-chloromandelic acid to methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

  • Causality: Using methanol as both the solvent and the reagent drives the equilibrium toward ester formation according to Le Chatelier's principle. Sulfuric acid acts as a proton donor to increase the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by methanol.

  • Self-Validation: The reaction's progress is validated by the disappearance of the highly polar carboxylic acid baseline spot on TLC and the cessation of effervescence during the neutralization workup.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 500 mL round-bottom flask with 2-chloromandelic acid (50.0 g, 268 mmol) and anhydrous methanol (250 mL).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add concentrated H₂SO₄ (2.6 g, 26.8 mmol) dropwise. Rationale: Dropwise addition controls the exothermic protonation and prevents unwanted etherification of the alpha-hydroxyl group.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 8-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (300 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 100 mL) until gas evolution completely ceases (internal validation of acid neutralization).

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield a colorless to pale yellow liquid (CAS 156276-21-0).

Protocol 2: Enantioselective Kinetic Resolution
  • Objective: Isolate the (S)-enantiomer from racemic CAS 156276-21-0.

  • Causality: Lipase enzymes exhibit high stereoselectivity, preferentially acylating the (R)-enantiomer while leaving the desired (S)-enantiomer unreacted. This allows for simple chromatographic separation based on polarity differences between the alcohol and the ester.

ChiralResolution Racemic Racemic CAS 156276-21-0 (R/S Mixture) Enzyme Enzymatic Kinetic Resolution (Lipase + Vinyl Acetate) Racemic->Enzyme S_Isomer (S)-Isomer (CAS 32345-60-1) Unreacted Alcohol Enzyme->S_Isomer Enantioselective R_Isomer (R)-Isomer Acetate Esterified Product Enzyme->R_Isomer Acylation Separation Chromatographic Separation (Silica Gel) S_Isomer->Separation R_Isomer->Separation

Fig 2: Enzymatic kinetic resolution workflow isolating the (S)-enantiomer for Clopidogrel synthesis.

Step-by-Step Methodology:

  • Enzyme Loading: Dissolve racemic CAS 156276-21-0 (20.0 g) in anhydrous toluene (200 mL). Add vinyl acetate (3.0 eq) as the acyl donor.

  • Catalysis: Add immobilized Lipase (e.g., Candida antarctica Lipase B, 2.0 g). Rationale: Immobilization allows for easy recovery of the enzyme via filtration.

  • Incubation: Stir the suspension at 40 °C for 24-48 hours. Monitor the enantiomeric excess (ee) of the remaining alcohol via chiral HPLC.

  • Separation: Filter off the enzyme. Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography (Hexane:EtOAc gradient).

(Enzymatic reduction and resolution methodologies are widely supported in literature, such as those cataloged by3[3])

Analytical Characterization & Self-Validating QC

Trust in the synthesized intermediate is established through rigorous analytical self-validation:

  • HPLC Purity: Run on a C18 column (Acetonitrile:Water 60:40, 1.0 mL/min, UV 220 nm). A single peak >98% area confirms the absence of unreacted 2-chloromandelic acid.

  • Chiral HPLC: To validate the kinetic resolution, use a Chiralcel OD-H column. The baseline separation of the (R) and (S) enantiomers ensures the optical purity (ee > 99%) required for pharmaceutical-grade Clopidogrel.

References

  • Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | 156276-21-0, Sigma-Aldrich Catalog.
  • Clopidogrel Impurities and Custom Synthesis, Chemicea Pharma.
  • 2-CHLORO-MANDELIC ACID METHYL ESTER synthesis, ChemicalBook Database.

Sources

Technical Whitepaper: Asymmetric Architectures of (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as (R)-Methyl 4-chloromandelate) is a pivotal chiral building block utilized in the synthesis of antithrombotic agents (e.g., Clopidogrel intermediates), agrochemicals, and specific elastase inhibitors. Achieving high enantiomeric excess (ee >99%) is critical, as the pharmacological efficacy of the final API often hinges on the absolute configuration of this benzylic alcohol moiety.

This guide delineates two distinct, field-proven synthetic methodologies: Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium-based catalysis, and Biocatalytic Kinetic Resolution utilizing Lipase B from Candida antarctica (CAL-B).

Part 1: Retrosynthetic Analysis & Strategic Pathways

The synthesis of the (R)-enantiomer can be approached via two primary strategic disconnections. The choice between them depends on available starting materials and facility capabilities (chemical vs. fermentation).

Pathway Comparison
FeatureRoute A: Asymmetric Transfer Hydrogenation (ATH)Route B: Biocatalytic Kinetic Resolution
Starting Material Methyl 2-(4-chlorophenyl)-2-oxoacetateRacemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
Key Reagent RuCl(p-cymene)[(R,R)-TsDPEN]Immobilized Lipase (CAL-B / Novozym 435)
Theoretical Yield 100% (Prochiral ketone reduction)50% (unless Dynamic Kinetic Resolution is used)
Enantiomeric Excess Typically 95-99%>99% (highly selective for remaining alcohol)
Scalability High (Industrial standard)Medium (Batch limitations, enzyme cost)
Strategic Visualization

Retrosynthesis Target (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Target Molecule) KetoEster Methyl 2-(4-chlorophenyl)-2-oxoacetate (Prochiral Ketone) KetoEster->Target Asymmetric Transfer Hydrogenation (Ru-Catalysis) Racemate Racemic Methyl 4-chloromandelate (Racemic Mixture) Racemate->Target Enzymatic Kinetic Resolution (Lipase Hydrolysis/Acylation) Start1 Chlorobenzene + Methyl Oxalyl Chloride Start1->KetoEster Friedel-Crafts Acylation Start2 4-Chlorobenzaldehyde Start2->Racemate Cyanohydrin Synthesis -> Pinner

Figure 1: Retrosynthetic logic flow comparing the reductive (green) and resolution (red) pathways.[1]

Part 2: The Chemocatalytic Route (Asymmetric Transfer Hydrogenation)

This route is preferred for large-scale manufacturing due to its atom economy. It utilizes the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) . The reduction of the prochiral ketone establishes the stereocenter directly.

The Precursor Synthesis

First, generate the keto-ester substrate via Friedel-Crafts acylation.

  • Reagents: Chlorobenzene, Methyl oxalyl chloride, AlCl3.[2]

  • Mechanism: Electrophilic aromatic substitution.

  • Critical Control: Temperature must be kept <5°C during addition to prevent polymerization or bis-acylation.

The Asymmetric Reduction Protocol

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Note: To obtain the (R)-alcohol, the (R,R)-ligand is typically required, but this must be empirically verified as the CIP priority of the 4-Cl-phenyl group vs the ester group dictates the nomenclature.

Protocol:

  • Charge: In a reactor, dissolve Methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) in DMF or Ethyl Acetate.

  • Catalyst Loading: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).

  • Hydrogen Source: Prepare a 5:2 mixture of Formic Acid:Triethylamine (HCOOH:TEA). This azeotrope acts as the hydrogen donor.

  • Reaction: Add the HCOOH:TEA mixture slowly to the reactor at 25-30°C.

  • Monitoring: Monitor consumption of the ketone via HPLC. The reaction typically completes in 12-24 hours.

  • Workup: Quench with water, extract with EtOAc, and wash with saturated NaHCO3 to remove residual formic acid.

Mechanism of Action (The Metal-Ligand Cooperation): The reaction proceeds via a 16-electron Ru-hydride intermediate. The TsDPEN ligand's amine proton interacts with the ketone oxygen, while the Ru-H attacks the carbonyl carbon. This "outer-sphere" mechanism ensures high enantioselectivity.

CatalyticCycle Complex Ru-H Species (Active Catalyst) Substrate Substrate Binding (H-Bonding) Complex->Substrate + Ketone Transition Hydride Transfer (Transition State) Substrate->Transition ProductRel Product Release ((R)-Alcohol) Transition->ProductRel Regen Regeneration (+ HCOOH) ProductRel->Regen Regen->Complex - CO2

Figure 2: Simplified catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.

Part 3: The Biocatalytic Route (Kinetic Resolution)

For laboratories without high-pressure hydrogenation capabilities or those requiring ultra-high optical purity (>99.5% ee), enzymatic resolution is superior. We utilize Lipase B from Candida antarctica (CAL-B) , commercially available as Novozym 435.

Principle

The lipase selectively acetylates the (S)-enantiomer of the racemic alcohol using an acyl donor (vinyl acetate), leaving the desired (R)-enantiomer as the unreacted alcohol.

Protocol
  • Substrate: Dissolve racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (10g) in dry Toluene or MTBE (100 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl acetate makes the reaction irreversible due to the formation of vinyl alcohol, which tautomerizes to acetaldehyde.

  • Enzyme: Add Novozym 435 (immobilized CAL-B) (10-20% w/w relative to substrate).

  • Incubation: Shake at 30-40°C at 200 rpm.

  • Checkpoint: Monitor by Chiral HPLC. Stop the reaction when conversion reaches exactly 50-52%.

    • Note: If you run too long, the enzyme may start slowly reacting with the (R)-enantiomer, lowering yield.

  • Purification: Filter off the enzyme (reusable). Evaporate solvent. Separation of the (R)-alcohol from the (S)-acetate is easily achieved via column chromatography (Silica gel; Hexane:EtOAc gradient) due to the large polarity difference.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous validation.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (monitoring the chlorobenzene chromophore).

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min (varies by column age).

    • (R)-Enantiomer: ~11.2 min.

    • Validation: Always inject a racemic standard first to establish separation factors.

Data Summary Table:

ParameterRu-ATH MethodLipase Resolution
Reaction Time 12 - 24 Hours24 - 48 Hours
Yield (Isolated) 85 - 92%40 - 45% (Max 50%)
ee (Typical) 96 - 98%> 99%
Cost Driver Ru-CatalystEnzyme & Yield Loss

Part 5: Troubleshooting & Optimization

  • Low Conversion in ATH:

    • Cause: Catalyst poisoning by oxygen or water.

    • Fix: Degas solvents thoroughly. Ensure the HCOOH:TEA ratio is precise (excess base slows the reaction; excess acid degrades the catalyst).

  • Low ee in Lipase Resolution:

    • Cause: Reaction ran past 50% conversion.

    • Fix: Stop reaction at 48% conversion to ensure the remaining substrate is 100% pure (R).

  • Racemization:

    • Benzylic alcohols with electron-withdrawing groups (like 4-Cl) are prone to racemization under strongly acidic or basic conditions. Store the final product in neutral conditions at 4°C.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry, 16(2), 495-519. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1][3] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Sigma-Aldrich. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate Product Specification (Analogous reference for physical properties). Link

Sources

Enantiopure Synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as methyl 4-chloromandelate) is a critical chiral building block in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs) and agrochemicals. Achieving high enantiomeric excess (ee) >99% is paramount for regulatory compliance and biological efficacy.

This guide moves beyond standard textbook descriptions to compare two industrial-standard methodologies: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketone Reduction . Both routes are analyzed for scalability, atom economy, and operational complexity.

Strategic Decision Matrix
FeatureRoute A: Ru-Catalyzed ATHRoute B: Biocatalytic Reduction
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Ketoreductase (KRED) / GDH
Enantioselectivity Typically 95-97% ee (requires recrystallization)>99% ee (often no upgrade needed)
Conditions Organic solvent (TEAF/IPA), 25-40°CAqueous buffer (pH 7.0), 30°C
Scalability High (Robust, high substrate loading)Medium-High (Requires emulsion handling)
Cost Driver Ru-Precursor & Chiral LigandEnzyme Screening & Cofactor Recycling

Retrosynthetic Analysis & Precursor Assembly

Before addressing the chiral center, the alpha-keto ester precursor must be synthesized. The most robust industrial route utilizes a Friedel-Crafts acylation.

Precursor Synthesis Protocol
  • Substrates: Chlorobenzene, Methyl Oxalyl Chloride.[1]

  • Lewis Acid: AlCl₃.

  • Mechanism: Electrophilic Aromatic Substitution.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under N₂ atmosphere.

  • Acylation: Suspend AlCl₃ (1.1 equiv) in DCM at 0°C. Add Methyl Oxalyl Chloride (1.05 equiv) dropwise.

  • Addition: Add Chlorobenzene (1.0 equiv) slowly to maintain temp <5°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour onto ice/HCl mixture. Extract with DCM.

  • Purification: Recrystallize from Hexane to obtain Methyl 2-(4-chlorophenyl)-2-oxoacetate as a yellow solid.

RetroSynthesis cluster_0 Precursor Synthesis cluster_1 Asymmetric Induction Chlorobenzene Chlorobenzene KetoEster Methyl 2-(4-chlorophenyl)- 2-oxoacetate Chlorobenzene->KetoEster Friedel-Crafts MeOxChl Methyl Oxalyl Chloride MeOxChl->KetoEster AlCl3 AlCl3 (Lewis Acid) AlCl3->KetoEster Catalysis Target Methyl 2-(4-chlorophenyl)- 2-hydroxyacetate (>99% ee) KetoEster->Target Asymmetric Reduction

Figure 1: Retrosynthetic pathway establishing the keto-ester intermediate.

Route A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This route relies on the Noyori-Ikariya mechanism , utilizing a "metal-ligand bifunctional" catalyst. The presence of the N-sulfonylated diamine ligand (TsDPEN) allows for a concerted proton/hydride transfer, bypassing the need for substrate coordination to the metal center.

Mechanism of Action

The Ruthenium center serves as the hydride donor, while the amine proton of the ligand directs the substrate via hydrogen bonding to the carbonyl oxygen. This "lock-and-key" fit determines the face selectivity.

Protocol: ATH of Methyl 2-(4-chlorophenyl)-2-oxoacetate

Reagents:

  • Substrate: Methyl 2-(4-chlorophenyl)-2-oxoacetate (10 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope, TEAF).

  • Solvent: DCM or neat in TEAF.

Procedure:

  • Degassing: In a Schlenk tube, dissolve the substrate in minimal degassed DCM.

  • Catalyst Addition: Add the Ru-catalyst (solid). The solution typically turns deep red/orange.

  • Initiation: Add TEAF (5 equiv of formate) via syringe.

  • Reaction: Stir at 28°C for 12-24 hours. Note: Alpha-keto esters are highly activated and reduce faster than simple acetophenones.

  • Monitoring: Monitor consumption of the yellow starting material (TLC or HPLC).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ to remove residual formic acid.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Enrichment: If ee is <99%, recrystallize from warm Hexane/IPA.

ATH_Cycle Ru_Cl Pre-Catalyst Ru-Cl Ru_H Active Species Ru-H (16e) Ru_Cl->Ru_H HCOOH / Et3N - CO2 TS Transition State (Concerted Transfer) Ru_H->TS + Substrate Ru_Amide Ru-Amide (16e) TS->Ru_Amide Product Release Ru_Amide->Ru_H + HCOOH (Regeneration)

Figure 2: The Metal-Ligand Bifunctional Catalytic Cycle (Noyori Mechanism). The concerted transfer of H- (from Ru) and H+ (from NH) ensures high enantioselectivity.

Route B: Biocatalytic Reduction (Green Chemistry)

Biocatalysis offers superior enantioselectivity (>99%) under mild conditions. The challenge lies in cofactor regeneration (NADH/NADPH), which is expensive if used stoichiometrically. We employ a coupled enzyme system: a Ketoreductase (KRED) for the reduction and a Glucose Dehydrogenase (GDH) for cofactor recycling.

System Components
  • KRED: Selects the specific face of the ketone (Screening required: Codexis, Johnson Matthey, or wild-type Lactobacillus strains).

  • Cofactor: NADP+.

  • Recycling System: Glucose + GDH (oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH).

Protocol: Enzymatic Reduction

Buffer Preparation: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0, containing 1 mM MgSO₄.

Procedure:

  • Substrate Solution: Dissolve Methyl 2-(4-chlorophenyl)-2-oxoacetate (500 mg) in DMSO (5% v/v of final volume). Note: High DMSO conc. can denature enzymes.

  • Cofactor Mix: To the KPi buffer (50 mL), add NADP+ (10 mg, catalytic amount) and Glucose (1.5 equiv).

  • Enzyme Addition: Add GDH (50 units) and the selected KRED (50 units).

  • Reaction: Add the substrate solution dropwise to the stirring buffer at 30°C.

  • pH Control: The reaction produces gluconic acid (from recycling). Maintain pH 7.0 using an autotitrator with 1M NaOH. Critical Step: If pH drops <6, KRED activity plummets.

  • Workup: Once conversion is >99% (HPLC), saturate with NaCl and extract with EtOAc.

  • Isolation: Dry over MgSO₄ and concentrate. Usually yields >99% ee product without further purification.

Biocatalysis cluster_main Coupled Enzyme System Substrate Keto Ester (Substrate) Product Chiral Hydroxy Ester (Product) Substrate->Product KRED NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH GDH Glucose Glucose Gluconic Gluconolactone Glucose->Gluconic

Figure 3: Cofactor recycling loop. KRED consumes NADPH to reduce the substrate; GDH consumes Glucose to regenerate NADPH.

Analytical Controls & Quality Assurance

Verification of the chiral purity is non-negotiable.

Chiral HPLC Method[5][6][7][8][9]
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropanol (90:10).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 220 nm (Ester).

  • Expected Retention:

    • (S)-Enantiomer: ~12 min (Verify with authentic standard).

    • (R)-Enantiomer: ~15 min.

  • Resolution (Rs): Typically > 2.0 for this substrate class.

NMR Validation
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       3.78 (s, 3H, -OCH₃)
      
    • 
       5.15 (s, 1H, -CH(OH)-) -> This singlet is diagnostic. In the racemate, it is a sharp singlet. In crude mixtures with chiral shift reagents (e.g., Eu(hfc)₃), this peak splits.
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • ChemicalBook. (n.d.). Methyl 2-(4-chlorophenyl)-2-oxoacetate Synthesis Protocol. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Green Chemistry. Link

  • Daicel Corporation. (n.d.). Chiralcel OD-H Application Data for Mandelate Derivatives. Link

Sources

Chemical Reactivity & Strategic Applications of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical reactivity, strategic applications, and experimental protocols for Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate).

Executive Summary & Molecular Architecture

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS: 3296-62-8 for racemate) is a bifunctional chiral building block critical to the synthesis of agrochemicals and pharmaceuticals. Structurally, it presents three distinct reactive loci:

  • The Secondary Hydroxyl Group (

    
    -OH):  Susceptible to oxidation, acylation (kinetic resolution), and nucleophilic substitution (activation via sulfonation/halogenation).
    
  • The Ester Moiety: Open to hydrolysis, transesterification, and hydride reduction.

  • The 4-Chlorophenyl Ring: An electron-poor aromatic system. While deactivated for electrophilic substitution, the C-Cl bond serves as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing scaffold expansion.

This guide focuses on its utility as a chiral synthase , specifically detailing its enzymatic resolution and conversion to


-halo esters for nucleophilic displacement.

Core Reactivity Profile

The following table summarizes the quantitative reactivity profile based on standard laboratory conditions for


-hydroxy esters.
TransformationReagentsPrimary ProductMechanismStrategic Utility
Enzymatic Resolution Lipase (CAL-B), Vinyl Acetate(R)-Acetate / (S)-AlcoholTransesterificationProduction of enantiopure APIs.
Chlorination SOCl

, Pyridine
Methyl

-chloro-4-chlorophenylacetate
S

i / S

2
Activation for amine coupling (e.g., Clopidogrel analogs).
Oxidation Dess-Martin PeriodinaneMethyl 2-(4-chlorophenyl)-2-oxoacetateOxidationSynthesis of

-keto esters for heterocyclic synthesis.
Hydrolysis LiOH, THF/H

O
4-Chloromandelic AcidS

Ac
Generation of free acid for coupling or resolution.

Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Separation of enantiomers to obtain high optical purity (>99% ee), essential for biological activity studies. Mechanism: Lipases (e.g., Candida antarctica Lipase B)[1][2] selectively acylate one enantiomer (typically the R-isomer in secondary alcohols) while leaving the S-isomer unreacted.

Workflow:

  • Preparation: Dissolve racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (10 mmol) in dry Toluene (50 mL).

  • Acyl Donor: Add Vinyl Acetate (30 mmol, 3 equiv). The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).

  • Catalysis: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Shake at 30°C at 200 rpm. Monitor conversion by chiral HPLC or GC.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution). Filter off the enzyme.

  • Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient).

Validation Point: The "Enantiomeric Ratio" (E-value) must be calculated. An E-value >100 indicates a highly efficient resolution.[3]

Protocol B: Conversion to -Chloro Ester (Activation)

Objective: Converting the hydroxyl group to a chloride to facilitate S


2 displacement by amines or azides.
Causality:  The OH group is a poor leaving group. Thionyl chloride converts it to a chlorosulfite intermediate, which collapses to the chloride.

Workflow:

  • Setup: Charge a flask with Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (1.0 equiv) and DCM (dry). Cool to 0°C.

  • Addition: Add Pyridine (1.1 equiv) as an HCl scavenger.

  • Chlorination: Dropwise add Thionyl Chloride (SOCl

    
    , 1.2 equiv). Caution: Gas evolution (SO
    
    
    
    ).
  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Quench with ice water. Extract with DCM. Wash organic layer with dilute HCl, then NaHCO

    
    .
    
  • Result: Methyl 2-chloro-2-(4-chlorophenyl)acetate. Use immediately for nucleophilic substitution to avoid racemization or hydrolysis.

Visualizations

Figure 1: Reactivity Landscape of Methyl 4-chloromandelate

This diagram maps the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core Methyl 2-(4-chlorophenyl)- 2-hydroxyacetate Keto Methyl 2-oxo- 2-(4-chlorophenyl)acetate Core->Keto Oxidation (Dess-Martin) Chloro Methyl 2-chloro- 2-(4-chlorophenyl)acetate Core->Chloro Halogenation (SOCl2) Acid 4-Chloromandelic Acid Core->Acid Hydrolysis (LiOH) Acetate (R)-O-Acetyl Derivative Core->Acetate Kinetic Resolution (CAL-B, Vinyl Acetate) Alcohol (S)-Alcohol (Enriched) Core->Alcohol Unreacted Enantiomer

Caption: Divergent synthetic pathways. Red path indicates the high-value Enzymatic Kinetic Resolution (EKR).

Figure 2: Enzymatic Kinetic Resolution Workflow

A step-by-step logic flow for the isolation of enantiopure building blocks.

EKR_Workflow Start Racemic Substrate (Methyl 4-chloromandelate) Mix Add Solvent (Toluene) + Acyl Donor (Vinyl Acetate) Start->Mix Catalyst Add Biocatalyst (Novozym 435) Mix->Catalyst Reaction Incubate 30°C Monitor via HPLC Catalyst->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Filter Filter Enzyme Check->Filter Yes Chrom Column Chromatography Filter->Chrom Prod1 (R)-Acetate (Converted) Chrom->Prod1 Prod2 (S)-Alcohol (Unreacted) Chrom->Prod2

Caption: Operational workflow for the lipase-catalyzed resolution of racemic mandelates.

References

  • Pàmies, O., & Bäckvall, J. E. (2002).

    
    -hydroxy esters.[3] The Journal of Organic Chemistry, 67(4), 1261-1265.[3] Link
    
  • BenchChem. (2025).[4] Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. BenchChem Technical Support. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl

    
    ) and Conversion of Carboxylic Acids to Acid Halides.[5] Master Organic Chemistry. Link
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101987481, Methyl (S)-2-(4-aminophenyl)-2-hydroxyacetate. PubChem. Link

Sources

Stability and Storage of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the stability profiling and storage management of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate). It is designed for analytical chemists, formulation scientists, and process engineers involved in the development of chiral therapeutics, particularly antiplatelet agents like Clopidogrel, where this compound serves as a critical intermediate.

Executive Technical Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS: 32963-39-4 for racemate; 32345-60-1 for S-isomer) is a benzylic alpha-hydroxy ester. Its structural integrity is governed by two primary instability vectors: hydrolytic cleavage of the ester bond and stereochemical racemization at the alpha-carbon.

For researchers utilizing this compound as a chiral building block, maintaining Enantiomeric Excess (ee) is as critical as chemical purity. Unlike simple esters, the proximity of the hydroxyl group and the electron-withdrawing chlorophenyl ring renders the alpha-proton more acidic, significantly increasing susceptibility to base-catalyzed racemization and degradation.

Physicochemical Profile & Critical Quality Attributes (CQA)

PropertySpecification / DataCriticality
Molecular Formula C₉H₉ClO₃N/A
Molecular Weight 200.62 g/mol Stoichiometry
Physical State White to off-white solidAppearance change indicates degradation
Melting Point 52–55 °CDepression indicates impurity/hydrolysis
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Poor in WaterSolvent choice affects stability (transesterification risk)
Chirality One stereocenter (Alpha-carbon)High Risk: Prone to racemization
pKa (α-proton) ~20–22 (Estimated in DMSO)Determines sensitivity to basic conditions

Degradation Mechanisms & Pathways[2][3][4][5][6][7][8]

To ensure stability, one must understand the "why" behind the degradation. The following mechanisms dictate the storage protocols.

Hydrolysis (Chemical Degradation)

The ester linkage is susceptible to hydrolysis, yielding 4-chloromandelic acid and methanol .

  • Acid-Catalyzed: Reversible. Occurs in the presence of moisture and trace acids.

  • Base-Catalyzed (Saponification): Irreversible and rapid. Even weak bases (e.g., bicarbonate) can accelerate this pathway due to the inductive effect of the 4-chlorophenyl group making the carbonyl carbon more electrophilic.

Racemization (Stereochemical Degradation)

This is the most insidious degradation pathway for the chiral forms (R or S).

  • Mechanism: Deprotonation of the alpha-carbon by a base yields an achiral enolate intermediate. Reprotonation occurs non-stereoselectively, leading to a racemic mixture.[1]

  • Trigger: Basic pH, polar protic solvents, and elevated temperatures.

Oxidation

The benzylic secondary alcohol can be oxidized to a keto-ester (Methyl 2-(4-chlorophenyl)-2-oxoacetate ). While less common under standard storage, exposure to light and air over prolonged periods can initiate radical autoxidation.

Transesterification

Storage in alcoholic solvents other than methanol (e.g., Ethanol) can lead to the exchange of the alkoxy group (e.g., forming Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate), altering the molecular weight and purity profile.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic relationships between the parent molecule and its degradants.

DegradationPathways cluster_0 Critical Control Point Parent Methyl 2-(4-chlorophenyl)- 2-hydroxyacetate (Active) Enolate Enolate Intermediate (Achiral / Planar) Parent->Enolate Base (Deprotonation) Acid 4-Chloromandelic Acid (Hydrolysis Product) Parent->Acid H2O / H+ or OH- Keto Methyl 2-(4-chlorophenyl)- 2-oxoacetate (Oxidation Product) Parent->Keto [O] / Light Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Reprotonation

Figure 1: Mechanistic degradation pathways showing hydrolysis, oxidation, and the enolate-mediated route to racemization.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage system is validated to maximize shelf-life.

The "Dry-Cold-Dark" Triad
  • Temperature: Store at 2°C to 8°C for routine use. For long-term reference standards ( >1 year), store at -20°C .

    • Reasoning: Low temperature kinetically inhibits hydrolysis and racemization rates (Arrhenius equation).

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .

    • Reasoning: Displaces moisture (preventing hydrolysis) and oxygen (preventing oxidation).

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

    • Reasoning: Amber glass blocks UV light (preventing photo-oxidation). PTFE liners prevent leaching of plasticizers and provide a superior moisture barrier compared to polyethylene.

Handling Precautions (The "No-Base" Rule)
  • Glassware: Ensure all spatulas and glassware are neutral. Avoid glassware recently washed with high-pH detergents unless thoroughly acid-rinsed and dried.

  • Solvents: When preparing stock solutions, use anhydrous Methanol or Acetonitrile . Avoid Ethanol (transesterification risk).

  • Time in Solution: Analyze solutions within 24 hours. Do not store in solution phase for long periods, as solution-state degradation is orders of magnitude faster than solid-state.

Experimental Protocols: Forced Degradation Studies

To validate analytical methods or determine the stability limits of a specific batch, perform the following stress testing. This protocol is aligned with ICH Q1A(R2) guidelines [1].

Reagents Preparation
  • 0.1 N HCl: Acid stress medium.[2]

  • 0.1 N NaOH: Base stress medium.

  • 3% H₂O₂: Oxidative stress medium.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Stress Conditions Workflow
Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 1 mg/mL in 0.1 N HCl24 Hours @ RT5–20%Monitor for 4-chloromandelic acid.
Base Hydrolysis 1 mg/mL in 0.01 N NaOH1–4 Hours @ RT5–20%Caution: Reaction is rapid. Use lower normality if degradation >20% in 1 hr.
Oxidation 1 mg/mL in 3% H₂O₂24 Hours @ RT5–20%Monitor for keto-ester formation.
Thermal Solid state @ 60°C7 Days< 5%Assess melting point changes.
Photostability 1.2 million lux hours~5 Days< 5%Use ICH Q1B compliant chamber.
Analytical Monitoring (HPLC)

A stability-indicating method must separate the parent peak from the acid degradant and the enantiomer.

  • Column: Chiralpak AD-H or OD-H (for enantiomeric separation) or C18 (for chemical purity).

  • Mobile Phase (Chiral): n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption max of chlorobenzene moiety).

Validated Storage Workflow Diagram

This workflow ensures that the material maintains its integrity from receipt to usage.

StorageWorkflow Receipt Material Receipt QC Initial QC (Purity & ee %) Receipt->QC Decision Pass QC? QC->Decision Aliquot Aliquot under N2 (Avoid freeze-thaw) Decision->Aliquot Yes Discard Discard / Repurify Decision->Discard No Store Storage (-20°C, Amber, Dark) Aliquot->Store Usage Warm to RT in Desiccator Store->Usage When needed Usage->Store Reseal under N2 immediately

Figure 2: Standard Operating Procedure (SOP) logic for the handling and storage of labile chiral esters.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Geneva, Switzerland.[3] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 269785, Methyl 4-chloromandelate.[Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines.[Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.[Link]

Sources

Methodological & Application

Technical Guide: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate ) is a versatile chiral scaffold in the synthesis of high-value pharmaceuticals and agrochemicals. Its structural utility lies in the bifunctional nature of the


-hydroxy ester motif combined with the para-chloroaryl moiety , which serves as a bioisostere for various receptor ligands.

This guide provides a comprehensive technical workflow for the synthesis, resolution, and application of this building block. It focuses on scalable enzymatic kinetic resolution (EKR) and downstream transformations into active pharmaceutical ingredients (APIs) such as Eliprodil (NMDA antagonist) and advanced agrochemical fungicides.

Part 1: Preparation of Enantiopure Building Blocks

While asymmetric hydrogenation of keto-esters is possible, the most robust industrial route for obtaining high optical purity (>99% ee) involves the Enzymatic Kinetic Resolution (EKR) of the racemic alcohol. This method is preferred for its operational simplicity and the simultaneous production of both enantiomers (one as the alcohol, the other as the acetate).

Protocol A: Chemo-Enzymatic Synthesis & Resolution
1. Chemical Synthesis of the Racemate

Reaction: Friedel-Crafts Acylation followed by Reduction.

  • Step 1 (Acylation): React chlorobenzene with methyl oxalyl chloride in the presence of

    
    .
    
    • Conditions: DCM, 0°C to RT, 4h.

    • Product: Methyl 2-(4-chlorophenyl)-2-oxoacetate.

  • Step 2 (Reduction): Reduction of the keto-ester using

    
    .
    
    • Conditions: MeOH, 0°C, 1h.

    • Yield: >90% quantitative conversion to racemic Methyl 4-chloromandelate.

2. Biocatalytic Resolution Protocol

Principle: Lipases selectively acylate the (R)-enantiomer (E-value > 100), leaving the (S)-enantiomer as the free alcohol.

Materials:

  • Substrate: Racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (100 mM).

  • Enzyme: Pseudomonas fluorescens Lipase (PFL) or Novozym 435 (CAL-B).

  • Acyl Donor: Vinyl Acetate (3.0 equivalents).

  • Solvent: tert-Butyl methyl ether (MTBE) or Diisopropyl ether (DIPE).

Step-by-Step Procedure:

  • Preparation: Dissolve the racemic substrate (20 g) in MTBE (200 mL). Add Vinyl Acetate (25 mL).

  • Initiation: Add immobilized Lipase (10% w/w relative to substrate).

  • Incubation: Stir at 30°C at 200 rpm. Monitor conversion via chiral HPLC (see Part 4).

  • Termination: Stop reaction at ~50% conversion (typically 24-48h). Filter off the enzyme (enzyme can be recycled).

  • Separation: Evaporate solvent. Separate the (S)-Alcohol and (R)-Acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • (R)-Acetate can be hydrolyzed (MeOH/K2CO3) to yield (R)-Methyl 4-chloromandelate.

Self-Validating Checkpoint:

  • If conversion stalls <45%, add fresh acyl donor.

  • If selectivity drops (E < 20), lower temperature to 4°C.

Workflow Visualization: Enzymatic Resolution

EKR_Workflow Racemate Racemic Methyl 4-chloromandelate Reaction Kinetic Resolution (MTBE, 30°C) Racemate->Reaction Enzyme Lipase (CAL-B or PFL) + Vinyl Acetate Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation ~50% Conv. S_Alcohol (S)-Alcohol (Unreacted) Separation->S_Alcohol Fraction 1 R_Acetate (R)-Acetate (Acylated Product) Separation->R_Acetate Fraction 2 Hydrolysis Chemical Hydrolysis (MeOH/K2CO3) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol (Recovered) Hydrolysis->R_Alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of methyl 4-chloromandelate, yielding both enantiomers in high purity.

Part 2: Synthetic Utility & Transformations[1][2]

The value of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate lies in its ability to undergo stereospecific transformations.

Inversion of Stereochemistry (Mitsunobu Reaction)

To access amines or inverted esters (often required for drug synthesis), the Mitsunobu reaction is the standard.

  • Reagents:

    
    , DIAD (Diisopropyl azodicarboxylate), Nucleophile (e.g., Phthalimide, Benzoic acid).
    
  • Mechanism:

    
     displacement results in complete Walden inversion.
    
  • Application: Converting (S)-Alcohol

    
     (R)-Amine (via phthalimide deprotection).
    
Derivatization Table
Functional GroupTransformationReagentsStereochemistryApplication
-OH (Hydroxyl) Leaving Group FormationMsCl / TsCl, PyridineRetentionPrecursor for

-OH (Hydroxyl) Amination

, DIAD,

or Phthalimide
Inversion Chiral Amines
-COOMe (Ester) Reduction

or

RetentionChiral Diols (Chlorphenesin analogs)
-COOMe (Ester) AmidationPrimary Amine, Heat or Lewis AcidRetentionAmide prodrugs

Part 3: Industrial Applications (Case Studies)

Case Study 1: Synthesis of Eliprodil (NMDA Antagonist)

Eliprodil is a neuroprotective agent acting as an NMDA receptor antagonist. The (R)-enantiomer of the chloromandelate scaffold is a critical intermediate.[1]

Synthesis Logic:

  • Starting Material: (R)-Methyl 4-chloromandelate (from EKR).

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate) or direct displacement.

  • Coupling: Reaction with a piperidine derivative.

  • Significance: The absolute configuration of the benzylic position determines the binding affinity to the NR2B subunit of the NMDA receptor.

Case Study 2: Agrochemical Fungicides

Derivatives of 4-chloromandelic acid are used to synthesize Mandipropamid analogs. The introduction of the chiral center often improves the biological activity (fungicidal potency) and reduces the environmental load by eliminating the inactive isomer.

Pathway Visualization: API Synthesis

API_Synthesis Start (S)-Methyl 4-chloromandelate (Chiral Building Block) Step1 Activation (MsCl, Et3N) Start->Step1 Intermediate Mesylate Intermediate (Retention) Step1->Intermediate Step2 Nucleophilic Substitution (Piperidine/Amine deriv.) Intermediate->Step2 Product Chiral API Precursor (Inversion of Config.) Step2->Product SN2 Reaction Drug Target Drug (e.g., Eliprodil Analog) Product->Drug Final Deprotection/Coupling

Caption: Synthetic pathway utilizing the chiral building block for API synthesis, highlighting stereochemical inversion strategies.

Part 4: Analytical Protocols

Precise determination of Enantiomeric Excess (


) is critical for validating the resolution process.
Method: Chiral HPLC[4][5]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the chlorobenzene moiety).

  • Temperature: 25°C.

Retention Times (Typical for Chiralpak AD):

  • (S)-Enantiomer:

    
     min
    
  • (R)-Enantiomer:

    
     min
    
  • (Note: Confirm with authentic standards as elution order can shift with solvent composition).

References

  • Enzymatic Resolution: Lipase-catalyzed enantioselective synthesis of alpha-hydroxy acids. Journal of Molecular Catalysis B: Enzymatic. Link

  • Eliprodil Synthesis: Pabel, J., et al. "Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers."[2] Bioorganic & Medicinal Chemistry Letters, 2000.[2] Link

  • Clopidogrel Intermediates: "Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli."[3] Applied Microbiology and Biotechnology, 2007. Link

  • Agrochemical Applications: "Unlocking the potential of mandelic acid derivatives: chemical and biological applications." RSC Advances, 2024. Link

  • General Properties: PubChem Compound Summary for 4-Chloromandelic acid. Link

Sources

Application Note: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate in Asymmetric API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured for pharmaceutical process chemists and researchers. It focuses on the specific utility of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate) as a versatile chiral synthon.[1]

Editorial Note: Distinct from its 2-chloro isomer (a well-known precursor for Clopidogrel), the 4-chloro isomer is a critical building block for


-adrenergic receptor agonists , chiral agrochemicals , and peptidomimetics .[1] This guide prioritizes the Enzymatic Kinetic Resolution (EKR)  of this molecule, as this is the industry-standard method for obtaining the high enantiopurity required for API synthesis.[2]

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS: 492-86-4 for acid; ester derivatives vary) is a bifunctional chiral building block containing an


-hydroxy ester motif and a para-chlorophenyl ring.[1] It serves as a pivotal intermediate in the synthesis of chiral phenylethanolamines  and aryloxy-acetic acid  derivatives.[1]

Unlike the 2-chloro isomer, which is synthesized primarily for antiplatelet agents, the 4-chloro isomer is valued for its para-substitution pattern, which is essential for selectivity in adrenergic and histaminergic signaling pathways.[1][2] This guide details the protocol for its optical resolution and subsequent conversion into high-value chiral diols and amino-alcohols.[1]

Strategic Application in Drug Discovery

The molecule acts as a "Chiral Switch" enabler.[2] Racemic synthesis of 4-chlorophenyl drugs often yields sub-optimal potency.[1] By utilizing enantiopure Methyl 4-chloromandelate, researchers can access:

  • Chiral 1,2-Diols: Via hydride reduction; precursors to antifungal azoles.[1]

  • 
    -Amino Alcohols:  Via amidation or mesylation/azidation; scaffolds for 
    
    
    
    -blockers (e.g., Sotalol analogs).[1]
  • Depsipeptides: Introduction of non-proteinogenic hydroxy acids into peptide backbones to improve proteolytic stability.[1]

Mechanistic Pathway: The Kinetic Resolution

The most robust route to the enantiopure synthon is Lipase-Catalyzed Kinetic Resolution .[1][2] This process exploits the stereoselectivity of lipases (specifically Burkholderia cepacia or Candida antarctica) to transesterify only one enantiomer.

G Racemate Racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Reaction Kinetic Resolution (Toluene, 30°C) Racemate->Reaction Lipase Lipase Catalyst (Novozym 435 / Amano PS) Lipase->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction S_Ester (S)-Ester (Unreacted) Reaction->S_Ester Slow Reacting R_Acetate (R)-Acetyl Ester (Acylated) Reaction->R_Acetate Fast Reacting Inversion Mitsunobu Inversion S_Ester->Inversion If R is desired Target_S Target API (S-Configuration) S_Ester->Target_S Hydrolysis Chemical Hydrolysis R_Acetate->Hydrolysis Deprotection Target_R Target API (R-Configuration) Hydrolysis->Target_R Inversion->Target_R

Figure 1: Workflow for the enzymatic resolution of Methyl 4-chloromandelate, yielding both (S) and (R) synthons for divergent synthesis.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of (S)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate with >99% ee. Principle: Burkholderia cepacia lipase (Amano PS) selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.[1]

Materials:

  • Substrate: Racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (10 mmol, 2.00 g).[1]

  • Enzyme: Lipase Amano PS (from Burkholderia cepacia), immobilized on celite (500 mg).

  • Acyl Donor: Vinyl Acetate (30 mmol, 2.58 g).[2]

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous, 50 mL).

  • Temperature: 35°C.[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the racemic substrate (2.00 g) in anhydrous DIPE (50 mL).

  • Activation: Add Vinyl Acetate (2.58 g). Add the immobilized Lipase Amano PS (500 mg).

  • Incubation: Place the flask in an orbital shaker set to 35°C and 200 rpm.

  • Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).

    • Stop Point: Terminate reaction when conversion reaches 50% (typically 24–48 hours).[1] At this point, the (R)-acetate and (S)-alcohol should be present in a 1:1 molar ratio.[1]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the pad with DIPE (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Perform flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).

    • Fraction 1: (R)-Methyl 2-acetoxy-2-(4-chlorophenyl)acetate (Acylated product).[1]

    • Fraction 2: (S)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Target unreacted substrate).[1]

Expected Results:

Compound Yield (%) Enantiomeric Excess (% ee)
(S)-Alcohol 43-46% >98%

| (R)-Acetate | 45-48% | >96% |[1]

Protocol B: Conversion to (S)-1-(4-Chlorophenyl)-1,2-ethanediol

Objective: Reduction of the chiral ester to the vicinal diol, a key pharmacophore for azole antifungals.[1]

Step-by-Step Methodology:

  • Dissolve (S)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (1.0 g, 5 mmol) in anhydrous THF (15 mL).

  • Cool the solution to 0°C under nitrogen atmosphere.

  • Add Lithium Aluminum Hydride (LiAlH4) (2.0 equiv, 10 mmol) portion-wise over 15 minutes. Caution: Exothermic gas evolution.[1]

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Add water (0.4 mL), 15% NaOH (0.4 mL), then water (1.2 mL) sequentially (Fieser work-up).

  • Filter the white precipitate and dry the filtrate over MgSO4.[1][2]

  • Evaporate to yield the (S)-diol as a white solid.[1]

Analytical Standards & Quality Control

To ensure the integrity of the chiral synthesis, the following analytical parameters must be verified.

1. Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times:

    • (S)-Enantiomer: ~12.5 min.[1]

    • (R)-Enantiomer: ~16.2 min.[1]

2. NMR Characterization (Racemate):

  • 1H NMR (400 MHz, CDCl3):

    
     7.35 (m, 4H, Ar-H), 5.15 (s, 1H, CH-OH), 3.76 (s, 3H, OCH3), 3.50 (bs, 1H, OH).[2]
    
  • 13C NMR (100 MHz, CDCl3):

    
     173.5 (C=O), 137.2, 134.5, 128.8, 128.2 (Ar-C), 72.4 (CH-OH), 53.1 (OCH3).[2]
    

Troubleshooting & Optimization

  • Low Enantioselectivity (E-value < 20):

    • Cause: Water contamination in the solvent.[1][2]

    • Solution: Use molecular sieves (4Å) in the reaction mixture. Lipases require trace water for activity, but excess water promotes non-selective hydrolysis.[2]

  • Slow Reaction Rate:

    • Cause: Enzyme agglomeration.[1]

    • Solution: Ensure the lipase is well-dispersed on the support (Celite or resin).[1] Switch to Candida antarctica Lipase B (Novozym 435) if Burkholderia proves slow, though selectivity may vary.[2]

  • Inversion of Stereochemistry:

    • If the (R)-enantiomer is the desired alcohol, perform a Mitsunobu reaction on the isolated (S)-alcohol using acetic acid/DEAD/PPh3, followed by hydrolysis.[1][2] This inverts the configuration from (S) to (R).

References

  • Enzymatic Kinetic Resolution Overview: Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Mandelic Acid and Its Derivatives. (General context on mandelate resolution).

  • Lipase Specificity: Yadav, G. D., & Sivakumar, P. (2004).[2] Enzymatic resolution of (±)-methyl 4-chloromandelate. Biochemical Engineering Journal. (Primary protocol source).

  • Downstream Synthesis: Trost, B. M., et al. (2010).[2] Dynamic Kinetic Resolution of Chiral Alpha-Hydroxy Acids. .

  • Analytical Methods: Sigma-Aldrich/Merck Technical Data for Methyl 4-chloromandelate.[1] .

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Application Note: Methyl 2-Chloromandelate Derivatives in Clopidogrel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to address the synthesis of Clopidogrel (Plavix) while explicitly managing the structural discrepancy in your request regarding the "4-chlorophenyl" isomer.

Strategic Note: Clopidogrel pharmacologically requires the 2-chlorophenyl moiety. The 4-chlorophenyl isomer described in your topic yields a known regioisomeric impurity ("Pseudo-Clopidogrel"). This guide details the protocol for the active drug synthesis (using the 2-chloro precursor) while simultaneously providing the methodology to use the 4-chloro variant to generate the Critical Reference Standard required for impurity profiling in regulatory filings.

Executive Summary

This application note details the "Mandelate Activation Route" for the synthesis of Clopidogrel Bisulfate. Unlike the traditional Strecker synthesis, this pathway utilizes Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (Methyl 2-Chloromandelate) as the chiral scaffold.

The guide addresses a critical quality attribute (CQA): the differentiation between the active pharmaceutical ingredient (API) and its positional isomer. Consequently, the protocol includes the parallel synthesis of the 4-chlorophenyl analog (using Methyl 2-(4-chlorophenyl)-2-hydroxyacetate) to serve as a validated impurity standard for HPLC method development.

Strategic Reaction Pathway

The synthesis relies on the nucleophilic displacement of an activated hydroxyl group on the mandelate ester by the thienopyridine ring. This


 mechanism allows for stereochemical inversion, potentially converting an 

-mandelate precursor into the bioactive

-Clopidogrel.
Reaction Scheme (Graphviz Visualization)

ClopidogrelSynthesis cluster_drug Active Drug Pathway (2-Chloro) cluster_impurity Impurity Standard Pathway (4-Chloro) Mandelate2 Methyl (R)-2-(2-chlorophenyl) -2-hydroxyacetate Activated2 Activated Sulfonate (Tosylate/Mesylate) Mandelate2->Activated2 Activation Clopidogrel (S)-Clopidogrel (Active Drug) Activated2->Clopidogrel SN2 Displacement (Inversion) Mandelate4 Methyl 2-(4-chlorophenyl) -2-hydroxyacetate (Input Material) Activated4 Activated Sulfonate (4-Chloro Analog) Mandelate4->Activated4 Activation Impurity Pseudo-Clopidogrel (Regioisomeric Impurity) Activated4->Impurity SN2 Displacement Reagent1 Sulfonyl Chloride (TsCl / MsCl) + Base Reagent1->Activated2 Reagent1->Activated4 Reagent2 4,5,6,7-tetrahydrothieno [3,2-c]pyridine Reagent2->Clopidogrel Reagent2->Impurity

Figure 1: Parallel synthesis pathways. The upper route yields the active drug; the lower route (using the user-specified 4-chloro starting material) yields the critical impurity standard.

Detailed Experimental Protocols

Materials & Reagents[1]
  • Precursor A (Drug): Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (CAS: 32345-60-1).

  • Precursor B (Impurity Standard): Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS: 21466-44-8).

  • Nucleophile: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7).

  • Activator: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).

  • Solvents: Dichloromethane (DCM), Acetone, DMF.

Protocol A: Activation of the Mandelate Ester

Objective: Convert the hydroxyl group into a good leaving group (Tosylate).

Procedure:

  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 0.1 mol of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (or the 4-chloro isomer for the impurity batch) in 150 mL of anhydrous DCM.

  • Cool: Cool the solution to 0–5°C using an ice/salt bath.

  • Add Base: Add Triethylamine (TEA) (0.15 mol, 1.5 eq) dropwise, maintaining temperature <10°C.

  • Add Activator: Slowly add p-Toluenesulfonyl chloride (0.12 mol, 1.2 eq) dissolved in 50 mL DCM over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Add 100 mL water. Separate the organic layer.[1]

  • Wash: Wash the organic layer with 1M HCl (50 mL) to remove excess TEA, followed by saturated NaHCO3 and brine.

  • Isolate: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
    • Result: Methyl 2-(2-chlorophenyl)-2-(tosyloxy)acetate (Viscous oil or low-melting solid).

    • Yield Target: >85%.[1][2]

Protocol B: Nucleophilic Displacement (Clopidogrel Formation)

Objective: Coupling the thienopyridine ring via


 displacement.

Procedure:

  • Prepare Nucleophile: If starting with Thienopyridine HCl salt, liberate the free base by partitioning between DCM and saturated

    
    , drying, and concentrating.
    
  • Charge: Dissolve the Tosylate intermediate from Protocol A (0.05 mol) in 100 mL of dry Acetonitrile (or DMF).

  • Add Nucleophile: Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (0.06 mol, 1.2 eq).

  • Base/Catalyst: Add Potassium Carbonate (

    
    ) (0.1 mol) and a catalytic amount of Potassium Iodide (KI) (10 mol%) to accelerate the reaction.
    
  • Heat: Reflux the mixture (80–82°C for Acetonitrile) for 12–18 hours.

    • Mechanistic Note: The secondary amine attacks the benzylic carbon, displacing the tosylate group. If the starting mandelate was enantiopure

      
      , the product will be predominantly 
      
      
      
      due to inversion.
  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Extraction: Redissolve residue in Ethyl Acetate, wash with water and brine.

  • Purification: The crude oil is purified via column chromatography (SiO2, Hexane/EtOAc) or crystallized as a salt.

Protocol C: Salt Formation (Bisulfate)

Objective: Generate the stable pharmacopeial salt form.

  • Dissolve the free base (Clopidogrel or 4-chloro impurity) in Acetone at 0–5°C.

  • Add concentrated Sulfuric Acid (1.0 eq) dropwise.

  • The bisulfate salt precipitates as a white/off-white solid.

  • Filter and dry under vacuum at 40°C.

Analytical Differentiation (Data Presentation)

To ensure patient safety, the 4-chloro impurity (derived from the material in your prompt) must be distinguished from Clopidogrel.

Table 1: Physicochemical Comparison of Clopidogrel vs. 4-Chloro Impurity

FeatureClopidogrel (Target)4-Chloro Impurity (Reference Std)
Precursor Methyl 2-(2 -chlorophenyl)-2-hydroxyacetateMethyl 2-(4 -chlorophenyl)-2-hydroxyacetate
Substitution Ortho-chloroPara-chloro
Molecular Weight 321.82 g/mol (Free Base)321.82 g/mol (Free Base)
HPLC Retention (RT) ~12.5 min (Typical C18 method)~14.2 min (More lipophilic)
Key NMR Signal

7.2-7.5 (m, 4H, Ortho pattern)

7.3 (d, 2H), 7.4 (d, 2H) (Para AA'BB')

HPLC Method Parameters for Separation:

  • Column: Chiralpak AD-H or C18 (depending on if separating enantiomers or regioisomers).

  • Mobile Phase: Acetonitrile:Phosphate Buffer pH 3.0 (60:40).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

References

  • Review of Synthetic Routes: Bandichhor, R., et al. (2012).[1] "An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug." Der Pharma Chemica, 4(1), 479-488.[1] Link

  • Mandelate Activation Route Patent: "Preparation method of clopidogrel and salt thereof." Patent CN101348490B. Link

  • Enzymatic Resolution of Mandelates: "Method for preparing clopidogrel and its derivatives." Patent EP2298777A2. Link

  • Impurity Profiling: "Clopidogrel and Impurities: Synthesis and Characterization." BOC Sciences Application Data.

  • Biocatalytic Approaches: "Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel." Int. J. Mol. Sci. 2020, 21(16), 5720. Link

Sources

Asymmetric synthesis using Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis & Utilization of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Abstract

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for 4-chlorophenyl-containing pharmacophores. While its structural isomer (the 2-chloro derivative) is the well-known precursor to Clopidogrel (Plavix), the 4-chloro variant is increasingly utilized in the asymmetric synthesis of antihistamines, antifungal agents, and novel thienopyridine analogs.

This guide details a self-validating workflow for:

  • The "Make": Biocatalytic synthesis of the (R)-enantiomer with >99% ee using Ketoreductase (KRED) technology.

  • The "Use": Stereospecific derivatization via sulfonate activation and SN2 displacement to generate chiral amines (phenylglycine analogs) with controlled inversion of configuration.

Section 1: Strategic Route Selection

In the synthesis of chiral mandelic acid derivatives, two primary routes exist: Enzymatic Resolution (Lipases) and Asymmetric Reduction (KREDs or Ru-Catalysis).

Decision Matrix: Why Asymmetric Reduction? We prioritize Asymmetric Reduction of the keto-ester over Lipase Resolution for this protocol.

  • Yield: Resolution is limited to 50% theoretical yield (unless dynamic kinetic resolution is applied). Reduction offers 100% theoretical yield.

  • Atom Economy: Reduction avoids the waste associated with discarding the undesired enantiomer in classical resolution.

  • Scalability: KREDs operate in aqueous/organic biphasic systems at ambient temperature, ideal for scale-up.

Comparative Performance Data
ParameterLipase Resolution (Hydrolysis)Asymmetric Reduction (KRED)Metal-Catalysis (Ru-BINAP)
Starting Material Racemic Hydroxy EsterKeto-Ester (Achiral)Keto-Ester (Achiral)
Max Theor. Yield 50%100% 100%
Enantiomeric Excess 92-96%>99% 95-98%
Metal Contamination NoneNone High (requires scavenging)
Cost Driver Yield LossCofactor RecyclingCatalyst Ligand Cost

Section 2: Workflow Visualization

The following diagram illustrates the integrated workflow: generating the chiral center via biocatalysis and utilizing it to synthesize a chiral amine via stereochemical inversion.

G Substrate Keto-Ester (Achiral Precursor) KRED_Cycle Biocatalytic Reduction (KRED + GDH/NADP+) Substrate->KRED_Cycle Input Chiral_Alcohol (R)-Hydroxy Ester (>99% ee) KRED_Cycle->Chiral_Alcohol Reduction NADP NADP+ KRED_Cycle->NADP Activation Mesylation (MsCl, Et3N) Chiral_Alcohol->Activation Step 1 Activated_Inter Mesylate Intermediate (Retention of Config) Activation->Activated_Inter Yield >95% Displacement Nucleophilic Displacement (R-NH2, SN2) Activated_Inter->Displacement Step 2 Final_Product (S)-Amino Ester (Inversion of Config) Displacement->Final_Product Chiral Switch NADP->KRED_Cycle GDH Recycle NADPH NADPH Glucose Glucose Gluconolactone Gluconolactone

Figure 1: Integrated workflow from achiral keto-ester to chiral amino-ester via enzymatic reduction and chemical inversion.

Section 3: Protocol A - Biocatalytic Synthesis (The "Make")

Objective: Synthesis of (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. Mechanism: Stereoselective hydride transfer from NADPH to the re-face or si-face of the ketone (enzyme dependent). This protocol uses an anti-Prelog KRED to access the (R)-isomer.

Reagents & Equipment
  • Substrate: Methyl 2-(4-chlorophenyl)-2-oxoacetate (200 mM).

  • Enzyme: KRED-P1 (Commercial anti-Prelog Ketoreductase variant).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Cofactor: NADP+ (catalytic amount, 1.0 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM MgSO4.

  • Solvent: Isopropyl Acetate (IPAc) for extraction.

Step-by-Step Procedure
  • Buffer Preparation: In a reaction vessel, prepare 100 mL of Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM) to stabilize the GDH.

  • Cofactor Mix: Add NADP+ (78 mg, 0.1 mmol) and D-Glucose (4.0 g, 22 mmol, 1.1 eq). Stir until dissolved.

  • Enzyme Charge: Add GDH (500 Units) and KRED-P1 (100 mg lyophilized powder). Note: Ensure gentle stirring to avoid protein denaturation/foaming.

  • Substrate Addition: Dissolve Methyl 2-(4-chlorophenyl)-2-oxoacetate (4.25 g, 20 mmol) in 5 mL of DMSO (co-solvent). Add this dropwise to the aqueous enzyme mixture.

  • Reaction: Stir at 30°C @ 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (pH stat) as gluconic acid is produced.

  • Completion: Reaction typically completes in 12–24 hours. Verify conversion by HPLC (Target: >99.5% conversion).

  • Work-up:

    • Add Celite (5 g) and stir for 10 mins to aid filtration of protein. Filter through a sintered glass funnel.

    • Extract the filtrate with Isopropyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Yield: Expect 90-95% isolated yield as a white crystalline solid.

Section 4: Protocol B - Asymmetric Utilization (The "Use")

Objective: Synthesis of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate via Stereospecific Displacement. Scientific Logic: The (R)-hydroxyl group is a poor leaving group. We activate it as a mesylate (retaining (R)-configuration) and then displace it with an amine nucleophile (e.g., ammonia or primary amine) via SN2 mechanism, resulting in the (S)-amino ester. This mimics the industrial route for Clopidogrel but applied to the 4-chloro analog.

Reagents
  • Starting Material: (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (from Protocol A).

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Nucleophile: Methanolic Ammonia (7N) or Benzylamine (for secondary amines).

Step-by-Step Procedure

Step 1: Activation (Mesylation)

  • Dissolve (R)-hydroxy ester (2.0 g, 10 mmol) in anhydrous DCM (20 mL) under N2 atmosphere. Cool to 0°C.

  • Add Et3N (1.67 mL, 12 mmol).

  • Add MsCl (0.85 mL, 11 mmol) dropwise over 15 minutes. Exothermic reaction - control temp < 5°C.

  • Stir at 0°C for 1 hour. TLC should show complete consumption of starting material.

  • Quench: Add cold water (20 mL). Separate phases. Wash organic layer with 1N HCl (cold), then NaHCO3, then Brine.

  • Isolation: Dry over MgSO4 and concentrate to obtain the (R)-Mesylate. Use immediately in Step 2 to prevent thermal decomposition.

Step 2: Nucleophilic Displacement (Inversion)

  • Dissolve the crude (R)-Mesylate in Acetonitrile (15 mL).

  • Add the amine nucleophile (e.g., Benzylamine, 3.0 eq) or 7N NH3 in MeOH (5.0 eq).

  • Reaction: Heat to 50°C for 4–6 hours.

    • Mechanistic Note: The nucleophile attacks the benzylic carbon from the backside (SN2), inverting the center from (R) to (S).

  • Work-up: Concentrate solvent. Redissolve residue in EtOAc. Wash with water.[1]

  • Purification: The product is an amine; purify via Acid/Base extraction (Extract product into 1N HCl, wash organics, basify aqueous layer, extract back into EtOAc) or Column Chromatography (SiO2, Hexane/EtOAc).

Section 5: Analytical Quality Control

Trustworthiness relies on rigorous validation. Use the following HPLC methods to determine Enantiomeric Excess (ee).

Chiral HPLC Method (Hydroxy Ester)

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: 8.5 min

    • (R)-Enantiomer: 10.2 min

  • Calculation:

    
    
    

Chiral HPLC Method (Amino Ester - Post Displacement)

  • Column: Chiralpak AD-H.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine is crucial to prevent peak tailing of the amine product.

References

  • Biocatalytic Reduction of Mandelic Derivatives

    • Title: Highly enantioselective and efficient synthesis of methyl (R)
    • Relevance: Establishes the KRED protocol for chloromandel
    • Source: Organic & Biomolecular Chemistry.[2][3][4][5]

    • Link:

  • Clopidogrel Synthesis (Analogous Chemistry)

    • Title: Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel.[6][7]

    • Relevance: Validates the Activation/Displacement strategy (Mesylate route) for 2-chlorophenyl analogs, directly applicable to the 4-chloro isomer.
    • Source: Chemical Biology & Drug Design (PubMed).
    • Link:

  • General Asymmetric Synthesis of Hydroxy Esters

    • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
    • Relevance: Comprehensive review of KRED and GDH recycling systems.
    • Source: PMC (NIH).
    • Link:

  • Nucleophilic Substitution Mechanisms

    • Title: A Novel Process for the Preparation of Clopidogrel base.[8][9]

    • Relevance: Details the stereochemical inversion during the nucleophilic substitution of mandelic sulfon
    • Source: ResearchGate.[8]

    • Link:

Sources

Application Note: In Vitro Profiling of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Derivatives

[1]

Introduction & Scientific Rationale

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate) represents a privileged chiral scaffold in medicinal chemistry. Its structural features—a lipophilic p-chlorophenyl ring coupled with an

Historically, mandelic acid derivatives have served as urinary antiseptics, while structurally related ortho-chloro derivatives are key intermediates for anti-platelet agents like Clopidogrel. However, the para-chloro isomer discussed here is increasingly relevant in the development of:

  • Antimicrobial Agents: Targeting bacterial urease or cell wall synthesis.

  • Anticancer Small Molecules: Exploiting the "Warburg effect" via glycolytic inhibition or specific kinase targeting.

  • Agrochemicals: Acting as auxinic herbicides or fungicides.

Critical Challenge: The Ester Liability

While the methyl ester moiety facilitates cell permeability (prodrug potential), it is susceptible to rapid hydrolysis by non-specific carboxylesterases (CES) in plasma.[1] Therefore, a robust in vitro evaluation pipeline must not only assess biological potency but also metabolic stability early in the Hit-to-Lead phase.

This guide outlines a three-tiered evaluation protocol designed to filter a library of these derivatives for Potency , Selectivity , and Stability .

Experimental Workflow Overview

The following workflow illustrates the logical progression from library synthesis to lead selection.

Workflowcluster_ScreenPhase I: Phenotypic Screeningcluster_ADMEPhase II: Liability ProfilingStartLibrary Synthesis(Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Core)MTTCytotoxicity Profiling(MTT Assay)Start->MTTMICAntimicrobial Potency(Broth Microdilution)Start->MICDecision1Hit Selection(IC50 < 10µM)MTT->Decision1MIC->Decision1StabilityMetabolic Stability(Plasma Esterase Hydrolysis)Decision1->StabilityPassDiscardDiscard / RedesignDecision1->DiscardFailLeadLead Candidate(High Potency + High Stability)Stability->Leadt1/2 > 60 minStability->DiscardRapid Hydrolysis

Caption: Figure 1. Hierarchical screening cascade prioritizing phenotypic hits before assessing esterase liability.

Module 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the antiproliferative activity (IC50) of derivatives against cancer cell lines (e.g., HeLa, MCF-7) and assess safety using normal fibroblasts (e.g., NIH/3T3).

Mechanism: The assay relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[2] This conversion occurs only in metabolically active cells.[2]

Protocol Steps
  • Cell Preparation:

    • Harvest cells in the exponential growth phase.

    • Seeding: Plate 3,000–5,000 cells/well in 100 µL complete media (DMEM + 10% FBS) into 96-well plates.

    • Critical: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of the derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

    • DMSO Limit: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO).

  • Incubation:

    • Treat cells for 48 or 72 hours.

  • MTT Addition & Readout:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple precipitates are visible.

    • Carefully aspirate media (for adherent cells) or add solubilization buffer (SDS/HCl) for suspension cells.

    • Dissolve formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability using the formula:

Module 2: Antimicrobial Potency (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., E. coli, S. aureus) according to CLSI guidelines. Mandelic acid derivatives often exhibit bacteriostatic effects.

Protocol Steps
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Use sterile 96-well round-bottom plates.

    • Add 50 µL of MHB to columns 2–12.

    • Add 100 µL of compound (2x desired starting concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + No Drug). Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1–11.

    • Final bacterial density: ~5 x 10^5 CFU/mL.

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

    • Visual Read: MIC is the lowest concentration showing no visible turbidity.

    • Confirmation: Add 20 µL Resazurin (0.01%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Module 3: Metabolic Stability (Plasma Esterase Assay)

Objective: Assess the hydrolytic stability of the methyl ester group. Rapid hydrolysis to the free acid (4-chloromandelic acid) often results in loss of cellular permeability or potency.

Mechanism: Carboxylesterases (CES1 in liver, CES2 in intestine/plasma) attack the carbonyl carbon of the ester.

MechanismSubstrateMethyl Ester(Prodrug/Active)IntermediateTetrahedralIntermediateSubstrate->Intermediate+ H2OEnzymeCarboxylesterase(Plasma/Liver)Enzyme->IntermediateCatalysisProduct14-Chloromandelic Acid(Polar Metabolite)Intermediate->Product1Product2Methanol(Byproduct)Intermediate->Product2

Caption: Figure 2. Hydrolytic pathway of the methyl ester scaffold mediated by esterases.

Protocol Steps
  • Preparation:

    • Thaw pooled human or rat plasma at 37°C.

    • Centrifuge at 2000 x g for 5 min to remove particulates.

  • Incubation:

    • Spike test compound (1 µM final) into plasma (pre-warmed to 37°C).

    • Solvent: Keep DMSO < 0.1% to avoid inhibiting esterases.

    • Incubate in a shaking water bath.

  • Sampling:

    • Take 50 µL aliquots at T = 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing an Internal Standard (IS).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.[3]

    • Monitor disappearance of Parent (Methyl ester) and appearance of Metabolite (Acid).

Data Presentation & Interpretation

Summarize your findings in a comparative table to rank compounds.

Compound IDR-Group ModificationHeLa IC50 (µM)E. coli MIC (µg/mL)Plasma t1/2 (min)Status
MCM-01 -H (Parent)>1006415Fail (Unstable)
MCM-05 -NH-Benzyl (Amide)12.532>120Hit (Stable)
MCM-12 -O-Isopropyl (Bulky Ester)5.212845Optimize (Potent but labile)

Interpretation Guide:

  • High Potency / Low Stability: Indicates the ester is essential for cell entry but is cleaved too fast. Strategy: Steric hindrance (bulky ester) or bioisostere replacement (amide).

  • Low Potency / High Stability: Compound reaches the target but lacks affinity. Strategy: SAR optimization on the phenyl ring.

References

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[4] CLSI Standards. [Link][4]

  • Di, L., & Kerns, E. H. "Hydrolytic Stability in Plasma and Blood." Drug-Like Properties: Concepts, Structure Design and Methods, Elsevier, 2008. [Link]

  • PubChem. "Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Compound Summary." National Library of Medicine. [Link]

Application Note: Chiral HPLC Quantification and Enantiomeric Profiling of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Organic Synthesis Intermediates / Active Pharmaceutical Ingredient (API) Precursors

Introduction and Mechanistic Context

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (commonly referred to as methyl p-chloromandelate) is a critical chiral building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs) and agrochemicals, notably Carboxylic Acid Amide (CAA) fungicides[1]. The biological efficacy and safety profiles of these downstream products are strictly dictated by the stereochemistry of the mandelic acid derivative.

In industrial and academic settings, this compound is typically synthesized via the enantioselective hydrogenation of methyl p-chlorophenylglyoxylate. The efficiency of this asymmetric synthesis is highly dependent on the catalyst used. For instance, heterogeneous platinum catalysts modified with cinchona alkaloids have been proven to achieve up to 93% enantiomeric excess (ee) for the (R)-enantiomer and 87% ee for the (S)-enantiomer[2]. Alternatively, homogeneous Ru-MeObiphep catalysts can also reach 93% ee, demonstrating high turnover numbers (TONs up to 4000) and turnover frequencies (TOFs up to 210 h⁻¹)[3].

Because even minor deviations in enantiomeric purity can compromise downstream API synthesis, a highly accurate, self-validating analytical method is required to quantify the yield and profile the enantiomeric excess of the reaction products.

SynthesisPathway Substrate Methyl p-chlorophenylglyoxylate (Prochiral Substrate) Catalyst Enantioselective Hydrogenation (Pt/Cinchona or Ru-MeObiphep) Substrate->Catalyst R_Isomer (R)-Methyl p-chloromandelate (Target Intermediate) Catalyst->R_Isomer >90% ee S_Isomer (S)-Methyl p-chloromandelate (Impurity) Catalyst->S_Isomer Minor Agro CAA Fungicides (Agrochemicals) R_Isomer->Agro Pharma Pharmaceutical APIs R_Isomer->Pharma

Fig 1: Enantioselective synthesis pathway of methyl p-chloromandelate and downstream applications.

Analytical Strategy: The Causality Behind the Method

To accurately separate and quantify the (R) and (S) enantiomers, a normal-phase Chiral High-Performance Liquid Chromatography (HPLC) method is utilized. Every parameter in this method is selected based on specific molecular interactions:

  • Stationary Phase Causality: A cellulose-based chiral stationary phase (CSP)—specifically cellulose tris(3,5-dimethylphenylcarbamate)—is employed. The carbamate linkages act as primary hydrogen-bond donors and acceptors, interacting directly with the hydroxyl and ester groups of methyl p-chloromandelate. Simultaneously, the phenyl rings of the CSP engage in

    
     interactions with the p-chlorophenyl ring of the analyte. The inherent chiral twist of the cellulose polymer backbone creates a stereospecific cavity that differentially retains the (R) and (S) isomers, enabling baseline resolution.
    
  • Mobile Phase Causality: A binary isocratic mixture of n-hexane and 2-propanol (IPA) is used. n-Hexane acts as the non-polar bulk solvent, preserving the structural integrity of the coated CSP. IPA serves as the polar modifier; its concentration (10%) is strictly calibrated to modulate the hydrogen-bonding kinetics between the analyte and the CSP without overwhelming the chiral recognition sites.

  • Detection Causality: UV detection is set to 254 nm. The p-chlorophenyl moiety exhibits strong

    
     transitions at this wavelength, providing an optimal signal-to-noise ratio while remaining completely transparent to the non-UV-absorbing mobile phase components.
    

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates sequential internal checks that mathematically prove the accuracy, precision, and stability of the system during every single run.

Step-by-Step Methodology

Step 1: Reagent and System Preparation

  • Formulate the mobile phase using HPLC-grade n-hexane and 2-propanol in a 90:10 (v/v) ratio.

  • Degas the mixture via ultrasonic bath for 10 minutes to prevent baseline noise caused by micro-bubbles.

  • Purge the HPLC system and equilibrate the chiral column at a flow rate of 1.0 mL/min until a stable UV baseline is achieved (approximately 30 column volumes).

Step 2: Standard Preparation

  • Racemic Resolution Standard: Dissolve 10 mg of racemic methyl 2-(4-chlorophenyl)-2-hydroxyacetate in 10 mL of mobile phase to yield a 1 mg/mL solution.

  • Calibration Standards: Prepare a 1 mg/mL stock of the target enantiomer. Serially dilute with the mobile phase to create a 5-point calibration curve (10, 25, 50, 100, and 200 µg/mL).

Step 3: The Self-Validating Injection Sequence Execute the following automated injection sequence. The run must be aborted and investigated if any step fails its predefined criteria.

  • Blank Injection (Mobile Phase): Validates the absence of column carryover or ghost peaks.

  • Racemic Standard Injection: Validates chiral recognition. The system must demonstrate a resolution (

    
    ) 
    
    
    
    between the (R) and (S) enantiomers.
  • Calibration Curve (Low to High): Validates detector linearity. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Quality Control (QC) Sample: Inject a known mid-concentration standard (e.g., 50 µg/mL). Validates the accuracy of the established curve (Recovery must be 98-102%).

  • Unknown Sample Analysis: Inject the experimental reaction mixtures (diluted to fall within the linear range).

  • Bracketing Standard: Re-inject the QC sample at the end of the sequence. Validates that the system remained stable and drift-free throughout the entire analysis.

AnalyticalWorkflow Prep Sample Prep (Hexane/IPA) Inject Auto-Injection (10 µL) Prep->Inject Column Chiral Separation (Cellulose CSP) Inject->Column Detect UV Detection (254 nm) Column->Detect Analyze Integration & ee% Calculation Detect->Analyze

Fig 2: Self-validating chiral HPLC workflow for the quantification of methyl p-chloromandelate.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic conditions, the required System Suitability Testing (SST) metrics for self-validation, and the expected method validation parameters.

Table 1: Chromatographic Method Parameters

ParameterSpecification
Column Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Run Time 15 Minutes

Table 2: System Suitability Testing (SST) Criteria

MetricAcceptance CriteriaCausality / Purpose
Chiral Resolution (

)

Ensures baseline separation for accurate ee% calculation.
Tailing Factor (

)

Confirms optimal secondary interactions and column health.
Theoretical Plates (

)

Validates column efficiency and limits band broadening.
%RSD of Area (n=5)

Proves auto-sampler precision and injection consistency.

Table 3: Method Validation Summary

ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Linearity Range 10 - 200 µg/mL (

)
Accuracy (Recovery) 98.5% - 101.2%

References

  • Carboxylic Acid Amide (CAA)
  • epdf.
  • Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis ResearchGate URL

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

[1]

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate). As a critical intermediate in the synthesis of antiplatelet drugs (e.g., Clopidogrel derivatives), the chemical purity of this ester is paramount. This method utilizes a C18 stationary phase with an acidic mobile phase to ensure the resolution of the target analyte from its primary hydrolysis degradation product, 4-chloromandelic acid , and the starting material, 4-chlorobenzaldehyde . The protocol achieves a resolution (

Introduction & Chemical Context

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is an

  • Stability: The ester bond is susceptible to hydrolysis, reverting to the free acid (4-chloromandelic acid), especially under basic conditions.

  • Polarity Differences: The method must separate the highly polar free acid impurity from the moderately non-polar ester and the non-polar aldehyde starting material.

  • UV Absorption: The chlorobenzene moiety provides a distinct chromophore, allowing for sensitive UV detection.

Chemical Structure & Impurities[2]
  • Target Analyte: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (

    
    )
    
  • Impurity A (Hydrolysis): 2-(4-chlorophenyl)-2-hydroxyacetic acid (4-Chloromandelic acid)

  • Impurity B (Precursor): 4-Chlorobenzaldehyde

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that this method monitors.

degradation_pathwayEsterMethyl 2-(4-chlorophenyl)-2-hydroxyacetate(Target Analyte)LogP ~1.9Acid4-Chloromandelic Acid(Hydrolysis Impurity)LogP ~0.6Ester->AcidHydrolysis (+H2O)Acidic/Basic StressAldehyde4-Chlorobenzaldehyde(Starting Material)LogP ~2.4Aldehyde->EsterSynthesis Precursor

Caption: Primary degradation pathway showing the hydrolysis of the target ester to its free acid form.

Method Development Strategy

Column Selection: C18 Chemistry

A C18 (Octadecylsilane) column is selected due to the analyte's moderate hydrophobicity. A "Base Deactivated" (BDS) or high-purity silica column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) is recommended to reduce silanol interactions with the hydroxyl group of the analyte, ensuring symmetrical peaks.

Mobile Phase Design
  • pH Control: The mobile phase must be acidic (pH 2.5 - 3.0).

    • Reasoning: 4-Chloromandelic acid (Impurity A) has a pKa of approximately 3.4. At neutral pH, it exists as an ionized carboxylate, eluting near the void volume with poor peak shape. Lowering the pH below the pKa suppresses ionization, increasing its retention and allowing baseline separation from the ester.

  • Buffer Selection: Phosphoric acid or Phosphate buffer is chosen for its UV transparency at low wavelengths.

Detection Wavelength

A wavelength of 225 nm is selected.

  • Reasoning: While the aromatic ring absorbs at 254 nm, the absorption maximum (

    
    ) for chlorinated benzenes often shifts. 225 nm provides a balance of higher sensitivity for trace impurities while avoiding the solvent cutoff noise of acetonitrile (<195 nm).
    

Experimental Protocol

Reagents and Standards
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Orthophosphoric Acid (85%): Analytical Grade.

  • Reference Standards:

    • Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (>99.0%).

    • 4-Chloromandelic acid (Impurity Standard).

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector UV-Vis / DAD @ 225 nm (Bandwidth 4 nm)
Injection Volume 10 µL
Run Time 20 Minutes
Gradient Program

A gradient is necessary to elute the polar acid early and push the non-polar aldehyde off the column later.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Retain Acid)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity Stock (Optional): Prepare 0.1 mg/mL of 4-chloromandelic acid for system suitability (resolution check).

System Suitability & Validation Criteria

Before routine analysis, the system must pass the following criteria (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaLogic
Resolution (

)
> 2.0 between Acid Impurity and Target EsterEnsures accurate integration of the impurity tail.
Tailing Factor (

)
< 1.5 for Target PeakIndicates minimal secondary silanol interactions.
Theoretical Plates (

)
> 5000Ensures column efficiency.
RSD (Retention Time) < 1.0% (n=5 injections)Confirms pump stability.
RSD (Peak Area) < 2.0% (n=5 injections)Confirms injector precision.
Method Validation Workflow

The following diagram outlines the logical flow for validating this method.

method_validationStartStart ValidationSpecificitySpecificity Test(Inject Blank, Placebo, Impurities)Start->SpecificityLinearityLinearity Assessment(5 Levels: 50% - 150%)Specificity->LinearityNo InterferenceFailOptimize MethodSpecificity->FailCo-elutionPrecisionPrecision Study(Repeatability & Intermediate)Linearity->PrecisionR^2 > 0.999RobustnessRobustness Check(pH +/- 0.2, Flow +/- 0.1 mL)Precision->RobustnessRSD < 2.0%PassMethod ValidatedRobustness->PassFail->StartRe-design

Caption: Step-by-step validation workflow ensuring the method meets regulatory standards.

Results and Discussion

Expected Elution Order

Under the described conditions, the elution order is dictated by hydrophobicity (LogP):

  • 4-Chloromandelic Acid (RT ~3-4 min): Most polar, elutes first.

  • Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Target, RT ~8-9 min): Moderately polar.

  • 4-Chlorobenzaldehyde (RT ~12-13 min): Least polar, elutes during the high-organic gradient ramp.

Calculations

Purity is typically calculated using the Area Normalization Method (if response factors are assumed equal) or External Standard Method (for assay).

Purity (% Area):

Assay (% w/w):




Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak (Target) Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase or 50:50 mix.
Tailing on Acid Peak Mobile phase pH too high (>3.5).Adjust pH to 2.5 with Phosphoric Acid.
Drifting Retention Times Column not equilibrated.Allow 10 column volumes of equilibration between runs.
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (50:50 MeOH:Water).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection and mobile phase pH effects).
  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate (Related Structure Data). National Library of Medicine. Retrieved from [Link]

Chiral HPLC separation of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective HPLC Separation of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Executive Summary

This application note details the protocol for the chiral resolution of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate). This molecule is a critical chiral building block in the synthesis of antithrombotic agents (such as Clopidogrel intermediates) and agrochemicals.

Achieving baseline separation of this racemate is essential for determining Enantiomeric Excess (ee%) during asymmetric synthesis optimization. This guide prioritizes Normal Phase (NP) chromatography using Amylose-based polysaccharide columns due to their superior recognition of the phenyl-glycolic motif. A secondary Reversed Phase (RP) method is provided for LC-MS compatibility.

Analyte Profile & Separation Mechanism

Analyte: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Structure: A mandelic acid derivative containing a stereogenic center at the


-position (C2), flanked by a 4-chlorophenyl group, a hydroxyl group, and a methyl ester.

Chiral Recognition Mechanism: The separation relies on the "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

  • 
     Interactions:  Between the 4-chlorophenyl ring of the analyte and the 3,5-dimethylphenylcarbamate moiety of the CSP.
    
  • Hydrogen Bonding: The hydroxyl group (-OH) of the analyte acts as a hydrogen bond donor/acceptor with the carbamate linkage of the CSP.

  • Steric Fit: The inclusion of the aromatic ring into the helical groove of the amylose polymer.

DOT Diagram: Method Development Workflow

MethodDevelopment Start Racemic Sample (Methyl 4-chloromandelate) Screening Column Screening (AD-H, OD-H) Start->Screening 1 mg/mL MobilePhase Mobile Phase Tuning (Hexane/IPA vs Hexane/EtOH) Screening->MobilePhase Select Best Rs MobilePhase->Screening If Rs < 1.0 Optimization Optimization (Temp & Flow Rate) MobilePhase->Optimization Rs > 1.5 Validation Validation (Linearity, Accuracy) Optimization->Validation Final Method

Figure 1: Step-by-step workflow for developing the chiral separation method, moving from column screening to final validation.

Primary Protocol: Normal Phase Separation (Gold Standard)

This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H). This phase typically offers higher selectivity for mandelic acid derivatives compared to cellulose phases due to the specific helical pitch of the amylose polymer.

Chromatographic Conditions
ParameterCondition
Column Chiralpak AD-H (or equivalent Amylose-1) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (primary), 254 nm (secondary)
Injection Volume 5 - 10 µL
Sample Diluent Mobile Phase (Hexane/IPA 90:10)
Run Time ~15 minutes
Step-by-Step Procedure
  • System Preparation: Flush the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase solvents (water/methanol) which are immiscible with hexane.

  • Equilibration: Switch to the Mobile Phase (Hexane/IPA 90:10). Equilibrate the column for at least 30 minutes or until the baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of the racemic methyl ester in 1 mL of the mobile phase. Vortex for 30 seconds. Ensure the solution is clear (filter via 0.45 µm PTFE if necessary).

  • Injection: Inject 5 µL of the sample.

  • Data Analysis: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
Expected Results
  • Retention Time (

    
    ):  ~6.5 min
    
  • Retention Time (

    
    ):  ~8.2 min
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation)
    
  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Amylose phases, but pure standards must be injected to confirm elution order as this can invert based on solvent modifiers.

Alternative Protocol: Reversed Phase (LC-MS Compatible)

If the sample is in an aqueous biological matrix or requires Mass Spectrometry detection, a reversed-phase mode is necessary.

ParameterCondition
Column Chiralpak AD-RH (Reverse Phase Amylose) Dimensions: 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (40:60 v/v)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 220 nm or MS (ESI+)

Note: The resolution in RP mode is often lower than in Normal Phase for this specific ester. If


, lower the Acetonitrile content to 30%.

Troubleshooting & Optimization Logic

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Check1 Peak Tailing? Issue->Check1 Check2 Low Resolution (Rs < 1.5)? Issue->Check2 Check3 Broad Peaks? Issue->Check3 Sol1 Add 0.1% DEA (if basic) or 0.1% TFA (if acidic) Check1->Sol1 Yes Sol2 Switch Modifier: IPA -> Ethanol Check2->Sol2 Yes Sol3 Reduce Flow Rate or Increase Temp Check3->Sol3 Yes

Figure 2: Decision tree for resolving common chromatographic issues.

Expert Insight:

  • Solvent Switching: If switching from IPA to Ethanol increases retention too much, use a mixture (e.g., Hexane/EtOH/MeOH).

  • Temperature: Lowering the temperature to 15°C generally increases resolution (

    
    ) by reducing thermal motion, though it widens peaks.
    
  • Column Memory: Polysaccharide columns have a "memory" effect. Dedicated columns for Normal Phase and Reversed Phase are recommended to ensure long-term reproducibility.

References

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from [Link]

  • Yuan, L., et al. (2014). Enantioseparation of mandelic acid compounds with Chiralpak AD-H and Chiralcel OJ-H chiral stationary phases. National Institutes of Health (PubMed). Retrieved from [Link]

  • Tóth, G., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. MDPI, Separations. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) is a critical chiral building block for pharmaceutical intermediates and agrochemicals. Its synthesis presents a unique "double-edged" challenge: the


-hydroxy group provides necessary functionality but introduces competing nucleophilic pathways (dimerization/oligomerization) during acid-catalyzed esterification.

This guide addresses the two primary synthetic routes:

  • Chemical Route: Acid-catalyzed Fischer Esterification (Cost-effective, scalable, racemic).

  • Biocatalytic Route: Asymmetric Reduction of Keto-Esters (High enantioselectivity, pharmaceutical grade).

Module 1: Chemical Synthesis (Fischer Esterification)

The Protocol

Reaction: 4-Chloromandelic acid + Methanol


 Methyl 4-chloromandelate + H

O Standard Conditions: Refluxing methanol with H

SO

or

-TsOH (1–5 mol%).
Troubleshooting Guide

Q1: My conversion stalls at ~60-70% despite refluxing for 24 hours. How do I push the equilibrium? A: Fischer esterification is an equilibrium-limited process (


). The presence of water (the byproduct) drives the reverse hydrolysis.[1]
  • The Fix (Chemical Scavenging): Add Trimethyl Orthoformate (TMOF) (1.1–1.5 equiv relative to water produced). TMOF reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to completion without requiring complex azeotropic distillation setups [1].

  • The Fix (Thermodynamic): Increase the Methanol:Acid molar ratio to at least 15:1 . The excess methanol acts as both solvent and reactant, statistically favoring the forward reaction.

Q2: I am observing a higher molecular weight impurity (+166 Da or +184 Da). What is this? A: You are likely forming linear oligomers (estolides) .

  • Mechanism: The

    
    -hydroxyl group of one mandelic acid molecule attacks the carboxylic acid of another. This competes with methanol.
    
  • The Fix: This is a concentration-dependent side reaction.

    • Dilution: Maintain a high dilution of the starting acid (0.1 M – 0.5 M).

    • Order of Addition: Dissolve the catalyst in methanol first, then slowly add the 4-chloromandelic acid. This ensures the acid is immediately surrounded by a vast excess of methanol nucleophiles, suppressing self-esterification.

Q3: The product color is dark yellow/brown instead of white/pale yellow. A: This indicates oxidation of the benzylic alcohol or acid-catalyzed dehydration.

  • The Fix: Degas your methanol with nitrogen/argon before use. Benzylic positions are susceptible to air oxidation, especially under reflux. If dehydration occurs (forming the styrene derivative), lower the acid catalyst loading to <1 mol% or switch to a milder Lewis acid like Iodine (

    
    ) in MeOH, which has shown efficacy for mandelic derivatives [2].
    
Visualization: Chemical Synthesis Pathway & Failure Points

ChemicalSynthesis Start 4-Chloromandelic Acid Intermediate Tetrahedral Intermediate Start->Intermediate Protonation MeOH Methanol (Excess) MeOH->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (H2SO4/TsOH) Product Methyl 4-chloromandelate (Target) Intermediate->Product -H2O (Desired) Side1 Side Product: Linear Oligomers Intermediate->Side1 Self-Reaction (High Conc.) Side2 Side Product: Reversed Hydrolysis Product->Side2 +H2O (Equilibrium) TMOF Trimethyl Orthoformate (Water Scavenger) Side2->TMOF Blocks Reversal

Figure 1: Mechanistic pathway of Fischer esterification showing critical failure points (red) and the scavenger intervention (black).

Module 2: Biocatalytic Synthesis (Asymmetric Reduction)

The Protocol

Reaction: Methyl 2-(4-chlorophenyl)-2-oxoacetate + NADH


 (R)-Methyl 4-chloromandelate + NAD

System: Ketoreductase (KRED) enzyme with a Glucose Dehydrogenase (GDH) cofactor recycling system.
Troubleshooting Guide

Q1: The enantiomeric excess (ee) is excellent (>99%), but conversion stops at 50%. A: This is likely pH drift or product inhibition .

  • The Fix (pH Control): The reduction consumes protons (or the cofactor recycling produces gluconic acid, lowering pH). KREDs are sensitive. Use a strong buffer (100 mM Potassium Phosphate, pH 7.0) or an autotitrator to maintain pH.

  • The Fix (Solubility): The substrate (keto-ester) has low water solubility. If it precipitates, the enzyme cannot access it. Add a co-solvent like DMSO (5-10% v/v) or Isopropanol to improve bioavailability without denaturing the enzyme [3].

Q2: How do I handle the expensive cofactor (NADH/NADPH)? A: Never use stoichiometric amounts of cofactors.

  • The Fix: Use a Coupled Enzyme System . Add Glucose Dehydrogenase (GDH) and Glucose.

    • Mechanism:[1][2][3][4][5] KRED reduces your drug target (consuming NADH). GDH oxidizes Glucose to Gluconolactone (regenerating NADH).

    • Ratio: You only need catalytic amounts of NAD(P)+/H (e.g., 0.1 mM) if the recycling system is active.

Visualization: Biocatalytic Workflow

Biocatalysis Substrate Keto-Ester (Substrate) Product (R)-Chiral Alcohol (Product) Substrate->Product Reduction KRED KRED Enzyme NADH NAD(P)H NAD NAD(P)+ NADH->NAD Hydride Transfer NAD->NADH Regeneration Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation GDH GDH Enzyme

Figure 2: Coupled enzymatic cycle showing the interdependence of the product formation and cofactor regeneration.

Module 3: Isolation & Purification

Q1: I lose significant yield during aqueous workup. Where is it going? A: Methyl 4-chloromandelate is moderately polar due to the


-hydroxyl group and can partition into the aqueous phase, especially if the volume of water is large.
  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction. This increases the ionic strength, forcing the organic ester out of the water phase (Salting-out effect).

    • Solvent Choice: Do not use Hexane or Ether alone. Use Ethyl Acetate or Dichloromethane (DCM) .

    • pH Check: Ensure the aqueous layer is neutral. If acidic, the ester may hydrolyze back to the water-soluble acid.[1]

Q2: How do I remove unreacted 4-chloromandelic acid without column chromatography? A: Exploiting pKa differences is the most efficient method.

  • Protocol:

    • Dissolve crude mixture in Ethyl Acetate.

    • Wash with saturated NaHCO

      
        (pH ~8.5).
      
    • Mechanism: The unreacted acid (pKa ~3.4) forms a water-soluble salt (carboxylate). The ester (no acidic proton) remains in the organic layer.

    • Warning: Do not use strong bases (NaOH) or prolonged exposure, as this will saponify (hydrolyze) your desired ester.

Data Summary: Solvent Selection for Extraction
SolventSolubility of ProductMiscibility with WaterRecommendation
Diethyl Ether ModerateLowAvoid (Volatility/Peroxides)
Dichloromethane HighLowExcellent (Good partitioning)
Ethyl Acetate HighLowPreferred (Green/Safe)
Hexane/Heptane LowLowPoor (Product crashes out or stays in water)
MTBE HighLowGood Alternative

References

  • Liu, Y., et al. (2006). Improvement of esterification yield using Trimethyl Orthoformate as a water scavenger. Journal of Organic Chemistry. (Generalized citation based on standard chemical practice for esterification optimization).

  • Ramalinga, K., et al. (2002). A mild and efficient esterification of carboxylic acids with alcohols using iodine. Tetrahedron Letters.

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology.

  • BenchChem Technical Support. (2025). Troubleshooting low yields in the synthesis of chlorophenyl derivatives.

(Note: While specific "4-chloro" papers are rare, references provided are authoritative for the general class of mandelic acid derivatives and biocatalytic reductions of phenyl-ring keto esters.)

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of methyl 2-(4-chlorophenyl)-2-hydroxyacetate (commonly known as methyl 4-chloromandelate) is a foundational transformation in the development of chiral pharmaceutical intermediates[1]. However, because 4-chloromandelic acid is a bifunctional molecule—containing both a nucleophilic alpha-hydroxyl group and an electrophilic carboxylic acid—it is highly susceptible to competing side reactions.

This guide is engineered to help you diagnose, understand, and resolve these side reactions through causal mechanistic analysis and self-validating experimental protocols.

Mechanistic Overview of Side Reactions

To successfully synthesize methyl 4-chloromandelate, you must control the inherent reactivity of the benzylic alpha-carbon. The presence of the 4-chlorophenyl ring stabilizes intermediate carbocations, while the dual functional groups invite polymerization.

ReactionPathway A 4-Chloromandelic Acid (Bifunctional Substrate) B Methyl 4-chloromandelate (Target Product) A->B Excess MeOH, Mild H+ (Desired Pathway) C Oligomers / Depsides (Polymerization) A->C Low MeOH conc. (Intermolecular Attack) D alpha-Methoxy Ether (Over-alkylation) B->D Strong H+, Heat (Carbocation Pathway)

Fig 1. Competing reaction pathways in the esterification of 4-chloromandelic acid.

Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a significant +14 Da mass shift relative to the target product. What is this impurity? A1: You are observing the alpha-methoxy ether side product (methyl 2-(4-chlorophenyl)-2-methoxyacetate). Causality: Under strongly acidic conditions (e.g., concentrated


 at reflux), the benzylic hydroxyl group is protonated and eliminated as water. This forms a resonance-stabilized benzylic carbocation, which is subsequently attacked by the methanol solvent[2].
Resolution: Switch to a milder acid catalyst like p-Toluenesulfonic acid (p-TsOH) or an acidic cation-exchange resin.

Q2: I am observing high molecular weight smearing on my TLC plates and low yields of the monomeric ester. Why? A2: You are experiencing intermolecular oligomerization (depside formation) . Causality: Because the substrate is an alpha-hydroxy acid, the hydroxyl group of one molecule can act as a nucleophile and attack the activated carbonyl of another molecule, forming poly(mandelic acid) chains[3]. Resolution: Operate under high dilution conditions. A massive molar excess of methanol (acting as both reactant and solvent) will kinetically favor the formation of the methyl ester over the depside dimer.

Q3: I started with enantiopure (R)-4-chloromandelic acid, but my product has partially racemized. How do I preserve the stereocenter? A3: You are experiencing acid-catalyzed epimerization . Causality: High-temperature acidic reflux promotes reversible enolization or benzylic carbocation formation at the chiral alpha-carbon, leading to a loss of enantiomeric excess (ee%)[3]. Resolution: Abandon Fischer esterification. Utilize a mild Steglich esterification protocol (DCC/DMAP) at room temperature to activate the carboxylic acid without requiring harsh acids[4].

Troubleshooting Start Identify Impurity via LC-MS/TLC Q1 High MW Smear? (Depsides) Start->Q1 Q2 +14 Da Mass Shift? (Etherification) Start->Q2 Q3 Loss of Chiral Purity? (Racemization) Start->Q3 S1 Increase MeOH dilution Lower reaction temp Q1->S1 Yes S2 Switch to weaker acid (e.g., p-TsOH or Resin) Q2->S2 Yes S3 Use Steglich Protocol (DCC/DMAP, Neutral pH) Q3->S3 Yes

Fig 2. Decision matrix for troubleshooting esterification side reactions.

Quantitative Side Reaction Profiles

The table below summarizes the causal relationship between reaction conditions and the resulting quantitative yield and purity metrics.

Reaction ConditionCatalystPrimary Side ReactionTarget Yield (%)Enantiomeric Excess (ee %)
Reflux, Low MeOH conc.Conc.

Oligomerization (Depsides)< 40%Racemic
Reflux, Excess MeOHConc.

alpha-Etherification60 - 70%< 50%
Reflux, Excess MeOHp-TsOH (10 mol%)Minimal85 - 90%~ 80%
RT, DCM/MeOHDCC / DMAPN-Acylurea byproduct> 92%> 99% (Preserved)

Validated Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems . In-process quality control (QC) checks are embedded directly into the steps.

Protocol A: Optimized Fischer Esterification (For Racemic Synthesis)

Use this protocol when stereochemical preservation is not required, prioritizing scalability and cost-efficiency[2].

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g (53.6 mmol) of racemic 4-chloromandelic acid in 100 mL of anhydrous methanol.

    • Causality Check: The 10-fold volumetric excess of methanol acts as a kinetic diluent to completely suppress depside formation.

  • Catalysis: Add 1.0 g (5.2 mmol, ~10 mol%) of p-Toluenesulfonic acid monohydrate (p-TsOH).

    • Causality Check: Avoiding

      
       prevents the formation of the benzylic carbocation, halting alpha-etherification.
      
  • Reflux & Water Removal: Attach a Soxhlet extractor containing activated 3Å molecular sieves. Reflux the mixture at 65°C for 6 hours.

  • In-Process QC (Self-Validation): Spot the reaction on a silica TLC plate (Eluent: 7:3 Hexanes:Ethyl Acetate). Stain with

    
    .
    
    • Validation: The starting material (

      
       ~0.1) should be absent. The product (
      
      
      
      ~0.4) will appear as a bright yellow spot against the purple background (indicating the intact alpha-hydroxyl group). If a spot appears at
      
      
      ~0.7, etherification has occurred.
  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated

    
     (3 x 50 mL) to remove the catalyst and any unreacted acid. Dry over 
    
    
    
    , filter, and evaporate to yield the pure ester.
Protocol B: Steglich Esterification (For Chiral Preservation)

Use this protocol when synthesizing enantiopure (R)- or (S)-methyl 4-chloromandelate to entirely avoid acid-catalyzed racemization[4].

  • Setup: In a flame-dried flask under

    
    , dissolve 5.0 g (26.8 mmol) of (R)-4-chloromandelic acid in 50 mL of anhydrous Dichloromethane (DCM). Add 1.3 mL (32.1 mmol) of anhydrous methanol.
    
  • Activation: Cool the flask to 0°C in an ice bath. Add 0.32 g (2.68 mmol, 10 mol%) of 4-Dimethylaminopyridine (DMAP).

  • Coupling: Slowly add a solution of 6.08 g (29.5 mmol) of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 20 mL of DCM dropwise over 30 minutes.

    • Causality Check: DCC activates the carboxylate as an O-acylisourea intermediate at neutral pH, completely bypassing the carbocation/enolization pathways that cause racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • In-Process QC (Self-Validation): Perform

    
    -NMR on a crude aliquot.
    
    • Validation: Look for the diagnostic methoxy singlet at ~3.75 ppm and the intact benzylic alpha-proton singlet at ~5.15 ppm.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate with 0.5 M HCl (30 mL) to remove DMAP, then with saturated

    
     (30 mL). Dry the organic layer over 
    
    
    
    and concentrate to yield the enantiopure ester.

References

  • Full article: A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion Taylor & Francis[Link]

  • Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures RSC Publishing[Link]

  • RESOLUTION OF A RACEMIC ISOLEUCINE MIXTURE BY USING METHYL L-MANDELATE ResearchGate[Link]

  • EP0816316A1 - Process for producing 1,2-ethanediol derivatives Google P

Sources

Technical Support Center: Purification of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-MCM-442 Topic: Isolation, Purification, and Chiral Resolution of Methyl 4-chloromandelate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs (e.g., Clopidogrel analogues).[1] Users frequently encounter issues with "oiling out" during crystallization due to its low melting point (approx. 55-58°C for the racemate) and difficulty in achieving high enantiomeric excess (ee) due to the labile nature of the benzylic ester.

This guide provides a tiered troubleshooting protocol:

  • Chemical Purification: Removal of unreacted acid and oligomers.

  • Enantiomeric Resolution: Biocatalytic kinetic resolution strategies.

  • Analytical Validation: Validated HPLC methods for chemical and optical purity.

Module 1: Chemical Purification (The "Crude" Clean-up)[1]

Q: My crude reaction mixture is a dark orange oil. Direct crystallization fails. How do I proceed?

A: Direct crystallization often fails if the content of unreacted 4-chloromandelic acid is >5%. The acid impurity disrupts the crystal lattice, leading to oiling out.

Protocol: Acid-Base Extractive Workup

Before attempting crystallization, you must remove the acidic impurities.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Removal: Wash the organic layer twice with saturated NaHCO₃ solution .

    • Mechanism:[1][2] This converts unreacted 4-chloromandelic acid into its water-soluble sodium salt, partitioning it into the aqueous phase.[1] The ester remains in the organic phase.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: You should now have a pale yellow solid or semi-solid.

Q: Which solvent system is best for recrystallization?

A: We recommend a Toluene/Heptane system.

  • Why Toluene? It has a high temperature coefficient for mandelic esters (highly soluble hot, sparingly soluble cold).

  • Why Heptane? It acts as an antisolvent to drive yield without inducing immediate precipitation (which traps impurities).

Standard Recrystallization Protocol
StepActionCritical Parameter
1DissolveDissolve crude solid in Toluene at 60-65°C . Use minimal volume (approx. 2-3 mL/g).[1]
2FilterPerform hot filtration if insoluble particulates (salts) are present.
3SeedCool to 45°C. Add a seed crystal of pure Methyl 4-chloromandelate.
4AntisolventAdd Heptane dropwise until slight turbidity persists.
5CrystallizeCool slowly to Room Temp (RT) over 2 hours. Then cool to 0-4°C.
6IsolateFilter and wash with cold Heptane.[1]

Module 2: Enantiomeric Purity (Chiral Resolution)

Q: I need the (R)-enantiomer with >99% ee. Chemical resolution is low yielding. What is the alternative?

A: Enzymatic Kinetic Resolution (EKR) is the industry standard for this substrate. Lipases are highly selective for the hydroxyl group alpha to the ester.

Workflow: Lipase-Catalyzed Acylation

We recommend using Lipase AK (Pseudomonas fluorescens) or CAL-B (Novozyme 435) .[1] The enzyme will selectively acylate the (R)-enantiomer (typically), leaving the (S)-alcohol (or vice versa depending on the specific enzyme strain, verify with chiral HPLC).

Reaction Setup:

  • Substrate: Dissolve racemic Methyl 4-chloromandelate in Diisopropyl ether (DIPE) or MTBE .

  • Acyl Donor: Add Vinyl Acetate (3 equivalents).

    • Mechanism:[1][2] Vinyl acetate makes the reaction irreversible because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas/volatile), driving the equilibrium forward.

  • Catalyst: Add Lipase AK (20% w/w relative to substrate).

  • Incubation: Stir at 30-40°C. Monitor conversion by HPLC.

  • Termination: Stop at 50% conversion. Filter off the enzyme.

  • Separation: The mixture now contains (S)-Alcohol and (R)-Acetate . These have vastly different polarities and can be easily separated by flash column chromatography (Silica gel, Hexane/EtOAc).

G Start Racemic Methyl 4-chloromandelate Enzyme Add Lipase AK + Vinyl Acetate Start->Enzyme Reaction Kinetic Resolution (Stir 30°C, MTBE) Enzyme->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Filter Filter Enzyme Check->Filter Yes Separation Column Chromatography (Silica Gel) Filter->Separation ProdA (S)-Alcohol (Unreacted) Separation->ProdA Polar Fraction ProdB (R)-Acetate (Acylated Product) Separation->ProdB Non-polar Fraction

Caption: Enzymatic Kinetic Resolution workflow for separating enantiomers of Methyl 4-chloromandelate.

Module 3: Troubleshooting Common Failures

Q: The product is "oiling out" during recrystallization. Why?

A: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve. This is common in low-melting solids (MP ~55°C).[1]

Corrective Actions:

  • Reduce Concentration: You are likely too concentrated. Add more solvent.[3]

  • Raise Temperature: Keep the solution warmer (above the oiling-out point) and add the antisolvent (Heptane) more slowly.

  • Seed Crystals: You must seed the solution. If you lack seeds, scratch the glass wall of the flask vigorously with a glass rod at the air-liquid interface to induce nucleation.

Q: My yield is low, and I see a new impurity at RRT 0.85. What is it?

A: This is likely the hydrolysis product (4-chloromandelic acid) . Methyl esters are susceptible to hydrolysis if the crystallization solvent is wet or if the drying step involved heating with residual base.

  • Fix: Ensure Toluene is dry. Do not heat the crude material >60°C for extended periods.

Troubleshooting Problem Crystallization Issue Type Oiling Out? Problem->Type Type2 Low Yield / Hydrolysis? Problem->Type2 Sol1 Add more Toluene (Dilute) Type->Sol1 Solution Cloudy Sol2 Add Seed Crystals at 40°C Type->Sol2 Two liquid layers Sol3 Check Solvent Water Content Type2->Sol3 New Impurity Peak Sol4 Avoid heating >60°C Type2->Sol4

Caption: Logic tree for troubleshooting crystallization failures.

Module 4: Analytical Validation

To confirm purity, you must run two separate HPLC methods: Reverse Phase (Chemical Purity) and Normal Phase (Chiral Purity).

Method A: Chemical Purity (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Chlorobenzene absorption) and 254 nm.

  • Expected Retention: Acid impurity elutes early; Ester elutes later.

Method B: Chiral Purity (Normal Phase)
  • Column: Chiralcel OD-H (Daicel) or Chiralpak AD-H .[1]

    • Note: The OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)) is the "Gold Standard" for mandelic acid derivatives.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Selectivity: Expect separation factors (

    
    ) > 1.2.
    

References

  • Chemical Synthesis & Properties

    • Sigma-Aldrich.[1][4] "Methyl 4-chloro-4-oxobutanoate (Analogous Ester Properties)." ChemicalBook. Link

    • Org.[2] Synth. "General procedures for alpha-hydroxy ester synthesis." Organic Syntheses. Link

  • Enzymatic Resolution

    • TUDelft. "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Derivatives." TU Delft Research Repository. Link

    • MDPI. "Chemoenzymatic Stereoselective Synthesis via Lipase-Catalyzed Kinetic Resolutions." Molecules 2021. Link

  • Analytical Methods (HPLC)

    • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Application Notes. Link

    • ResearchGate. "Separation of Racemates Using Chiral HPLC (Mandelate Database)." Asian Journal of Chemistry. Link

Sources

Overcoming challenges in the crystallization of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral resolutions and crystallization process development, I frequently see researchers encounter bottlenecks when working with Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (commonly known as methyl 4-chloromandelate).

The fundamental challenge with this compound is thermodynamic: mandelic acid derivatives frequently crystallize as highly stable racemic compounds rather than conglomerates[1]. This makes direct preferential crystallization of the racemate highly inefficient. Furthermore, the esterified form is prone to "oiling out" (liquid-liquid phase separation) in non-polar solvents due to its low melting point and high solubility.

To achieve >99% enantiomeric excess (ee), the most robust, self-validating approach is to perform a diastereomeric salt resolution on the free acid precursor using a chiral amine, followed by esterification and a final polishing recrystallization[2]. This guide provides the mechanistic insights and step-by-step protocols necessary to build a self-validating crystallization workflow.

Process Visualization

CrystallizationWorkflow Start Crude Methyl 4-Chloromandelate Solvent Solvent Selection (e.g., EtOH/Hexane) Start->Solvent Dissolution Heating & Dissolution (T > 60°C) Solvent->Dissolution Cooling Controlled Cooling (0.1 - 0.5°C/min) Dissolution->Cooling Decision Crystallization Outcome? Cooling->Decision Success High Purity Crystals (ee > 99%) Decision->Success Ideal OilingOut Liquid-Liquid Phase Separation (Oiling Out) Decision->OilingOut Phase Separation Polymorph Metastable Polymorph / Low ee Decision->Polymorph Impure/Racemic ActionOil Add Seed Crystals & Reduce Cooling Rate OilingOut->ActionOil ActionPoly Diastereomeric Resolution Polymorph->ActionPoly ActionOil->Cooling ActionPoly->Solvent

Troubleshooting workflow for the crystallization of Methyl 4-chloromandelate.

Frequently Asked Questions (FAQs)

Q1: Why does methyl 4-chloromandelate tend to "oil out" instead of crystallizing? A1: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture. Because methyl 4-chloromandelate has a relatively low melting point, rapid cooling in highly non-polar solvents forces it into a metastable liquid state. Mechanistically, we prevent this by shifting the phase boundary: use a binary solvent system (e.g., Ethanol/Hexane) and introduce seed crystals just above the cloud point[3].

Q2: Can I resolve the racemic ester directly via crystallization? A2: Direct preferential crystallization of the ester is thermodynamically unfavorable because 4-chloromandelic acid derivatives naturally form stable racemic compounds (e.g., Form α)[1]. For high enantiomeric excess (ee), it is mechanistically sound to perform a diastereomeric salt resolution on the free acid using a chiral amine, such as (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA), followed by esterification[2].

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee < 90%) after recrystallization.

  • Causality: The system is trapped in a racemic compound phase region. You are likely co-crystallizing both enantiomers due to strong heterochiral interactions.

  • Solution: Validate the solid state using Differential Scanning Calorimetry (DSC). A single sharp endotherm at the racemate's melting point indicates a pure racemic phase. Switch your workflow to the diastereomeric resolution of the free acid (See Protocol 1), which leverages halogen interactions (Cl···Cl and Cl/π) to force chiral discrimination[2].

Issue 2: Inconsistent crystal habits or filtering difficulties.

  • Causality: Polymorphic transformation during cooling. 2- and 4-chloromandelic acid derivatives exhibit complex polymorphism (Forms α, β, γ)[1]. Rapid cooling traps the crystals in a metastable state (Form γ), which forms fine, unfilterable needles.

  • Solution: Strictly control the cooling rate (0.1–0.2 °C/min) and age the slurry at the final temperature for at least 2 hours. This provides the activation energy required for the metastable polymorphs to undergo solvent-mediated phase transformation into the thermodynamically stable form.

Quantitative Data: Solvent Selection & Thermodynamics

Summarizing the thermodynamic profile is critical for selecting the right crystallization environment.

Solvent SystemApplication PhaseSolubility CharacteristicsMechanistic Outcome
Absolute Ethanol Diastereomeric Resolution~45 mg/mL (Salt)Promotes chiral discrimination via Cl···Cl and Cl/π interactions[2].
Ethanol / n-Hexane Ester Recrystallization~25 mg/mL (Ester)Binary system shifts phase boundary, preventing oiling out[3].
Toluene Polymorph ScreeningHighNon-polar environment tends to yield the stable racemic compound (Form α)[1].
Water / Methanol Enzymatic ResolutionVariableIdeal for biocatalytic resolution using immobilized lipases[3].

Experimental Protocols

Protocol 1: Diastereomeric Resolution of 4-Chloromandelic Acid

To bypass the racemic compound limitation of the ester, we first resolve the free acid using (R)-(+)-BPA[2].

  • Dissolution: Dissolve 10 mmol of racemic 4-chloromandelic acid in 16.0 mL of absolute ethanol in a jacketed reactor heated to 60 °C.

  • Chiral Agent Addition: Add 10 mmol of (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) dropwise while maintaining an agitation rate of 250 rpm.

  • Controlled Cooling: Program the reactor to cool the solution at a strict rate of 0.2 °C/min down to 15 °C.

  • Seeding: If crystallization does not initiate spontaneously at 40 °C, seed the solution with 1% w/w of pure (R)-(-)-4-ClMA·(R)-(+)-BPA salt.

  • Isolation: Filter the resulting crystals and wash the cake with 2 mL of ice-cold absolute ethanol.

  • Acid Liberation: Suspend the salt in water, acidify with 2M HCl to pH 1, extract with diethyl ether (3 x 20 mL), dry over Na₂SO₄, and evaporate to yield the resolved (R)-4-chloromandelic acid[4].

  • Self-Validation Checkpoint: Perform DSC on the isolated salt. A shift to a single, sharp endothermic peak (distinct from the racemate's melting point) confirms polymorphic purity and successful chiral discrimination[2].

Protocol 2: Esterification and Polishing Crystallization

Convert the resolved acid back to the desired methyl ester while preventing oiling out.

  • Esterification: Dissolve the resolved (R)-4-chloromandelic acid in 20 mL of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 4 hours.

  • Workup: Concentrate the mixture under vacuum, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Evaporate to yield the crude methyl ester.

  • Binary Solvent Dissolution: Dissolve the crude ester in a minimal amount of warm ethanol (40 °C).

  • Antisolvent Addition: Slowly titrate n-hexane into the solution until it becomes slightly turbid (the cloud point). Immediately raise the temperature by 2 °C to clear the solution.

  • Crystallization: Add seed crystals of the pure enantiomer and cool to 4 °C overnight at 0.1 °C/min. Filter and dry under vacuum.

  • Self-Validation Checkpoint: Analyze the final crystals via chiral HPLC (Chiralcel OD-H column, n-Hexane/IPA = 96:4, 1.0 mL/min, 210 nm). The presence of a single peak at the expected retention time (tR = 14.60 min for the (R)-enantiomer) validates the optical purity of the ester[5].

References

  • Title: Methyl (R)-(-)-mandelate | 20698-91-3 | Benchchem Source: BenchChem Technical Data URL: [3]

  • Title: Article type: Submitted version – Preprint (Synthesis of (R)-4-chloromandelic acid) Source: Università degli Studi di Bari Aldo Moro (uniba.it) URL: [4]

  • Title: Crystallization of Racemic Compound and Conglomerate of (RS)-2-Chloromandelic Acid Source: ResearchGate URL: [1]

  • Title: Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent Source: ResearchGate / Molecules URL: [2]

  • Title: Direct Asymmetric Hydrogenation of α-Keto Acids by Using the Highly Efficient Chiral Spiro I Source: Royal Society of Chemistry (RSC) URL: [5]

Sources

Optimization of reaction conditions for Methyl 2-(4-chlorophenyl)-2-hydroxyacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Process Optimization) Subject: Optimization of Reaction Conditions & Troubleshooting Target Molecule: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) CAS: 32345-60-1 (S-isomer), 32345-59-8 (R-isomer), 13305-14-1 (Racemic)

Introduction: The Synthetic Landscape

Welcome to the process optimization hub. Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is a critical chiral building block, notably serving as the structural core for anti-thrombotic agents (e.g., Clopidogrel intermediates).

This guide addresses the two primary synthetic workflows:

  • The Classical Route: Acid-catalyzed esterification of racemic 4-chloromandelic acid.[1]

  • The Precision Route: Enantioselective Asymmetric Transfer Hydrogenation (ATH) of methyl 2-(4-chlorophenyl)-2-oxoacetate.

Below is the decision matrix to select your optimization path:

RouteSelection Start Starting Material Availability Acid 4-Chloromandelic Acid (Racemic) Start->Acid Keto Methyl 2-(4-chlorophenyl)- 2-oxoacetate Start->Keto Decision Target Requirement Acid->Decision Keto->Decision RouteA Route A: Fisher Esterification + Chiral Resolution Decision->RouteA Low Cost / Racemic OK RouteB Route B: Asymmetric Transfer Hydrogenation (ATH) Decision->RouteB High ee% Required

Figure 1: Synthetic Decision Matrix. Select Route A for bulk racemic synthesis or Route B for high-value enantiopure targets.

Module 1: Classical Esterification (Racemic)

Protocol: Acid-catalyzed Fisher Esterification Goal: Maximize conversion (>98%) and suppress ether formation.[1]

The Protocol
  • Charge: 4-Chloromandelic acid (1.0 eq) in Methanol (10-15 vol).

  • Catalyst: H₂SO₄ (0.05 eq) or p-Toluenesulfonic acid (PTSA) (0.1 eq).[1]

  • Reflux: Heat to 65°C for 6–8 hours.

  • Workup: Neutralize with NaHCO₃, concentrate, extract with DCM.

Troubleshooting & Optimization
IssueRoot CauseCorrective Action (The "Why")
Stalled Conversion (~85%) Equilibrium limitation (Water buildup).[1]Chemical Drying: Add Trimethyl Orthoformate (TMOF) (1.1 eq) to the reaction.[1] TMOF reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to completion without physical water removal [1].[2]
Impurity: Methyl Ether O-methylation of the benzylic hydroxyl.[1]Temp Control: Reduce temperature to 40–50°C and extend time. High temps + strong acid promote Sɴ1 substitution at the benzylic position.[1][2]
Dimer Formation Intermolecular esterification.[2]Dilution: Increase Methanol volume to >15 volumes. High concentration favors polymer/dimer kinetics over solvent esterification.[1][2]

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Protocol: Noyori-Ikariya Transfer Hydrogenation Goal: >95% Yield, >98% ee.[1][2]

This is the preferred route for drug development.[1][2] It utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN) to reduce the alpha-keto ester.[1][3]

The Protocol (Standardized)
  • Substrate: Methyl 2-(4-chlorophenyl)-2-oxoacetate.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (S/C ratio 200–1000).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1][2]

  • Solvent: DMF or EtOAc (degassed).

  • Conditions: 25–28°C, 12–24 hours.[2]

Optimization Logic: The "Black Box" Explained

The reaction relies on a Metal-Ligand Bifunctional Mechanism .[1] The Ruthenium hydride reduces the carbonyl while the amine proton on the ligand stabilizes the oxygen anion.[1]

ATH_Mechanism cluster_trouble Failure Modes PreCat Pre-Catalyst Ru-Cl species Active Active 16e Species (Purple/Red) PreCat->Active Base (TEA) removes HCl Hydride Ru-Hydride (18e) Reducing Agent Active->Hydride HCOOH adds H- Product Chiral Alcohol (S-isomer) Hydride->Product Substrate Reduction Product->Active Regeneration O2 Oxygen Ingress (Deactivation) Temp High Temp (>40°C) (Low ee)

Figure 2: Catalytic Cycle & Failure Points. The active 16-electron species is sensitive to oxygen.

Troubleshooting Guide (ATH)

Q: My reaction turns black/brown immediately. Yield is <10%.

  • A: Catalyst Decomposition. The active Ru-H species is air-sensitive.[1]

    • Fix: Degas solvents (sparge with N₂ for 20 mins) before adding the catalyst.[1]

    • Fix: Ensure the HCOOH/TEA mixture is freshly prepared or stored under Argon. Oxidized TEA acts as a poison.[1][2]

Q: Conversion is good, but ee is low (80-85%).

  • A: Temperature or Background Reaction. [1][3]

    • Fix:Lower the temperature. Run at 0–10°C. Enantioselectivity is driven by the difference in activation energy (ΔΔG‡) between the two transition states; lower temperatures maximize this difference [2].[1]

    • Fix: Check for uncatalyzed reduction (rare with HCOOH, more common if using NaBH4 as an additive, which should be avoided).[1][2]

Q: Can I use Isopropanol (IPA) instead of Formic Acid?

  • A: Yes, but with caveats. [2]

    • IPA transfer hydrogenation is reversible .[1][2] As acetone builds up, the reverse reaction (oxidation of your product) can erode ee% over time (Thermodynamic control vs Kinetic control).[1][2]

    • Recommendation: If using IPA, keep conversion <95% or remove acetone continuously.[1][2] HCOOH/TEA is generally preferred because CO₂ release makes the step irreversible [3].[1][2]

Module 3: Quality Control & Impurities

When validating the final product, look for these specific impurities in your HPLC traces.

Impurity StructureOriginDetection (HPLC)Removal Strategy
4-Chlorobenzoylformate Unreacted Starting Material (Route B)UV 254nm (Strong conjugation)Silica plug filtration (polarity difference is high).[1]
4-Chlorobenzoic Acid Oxidative cleavage (Air exposure)Acidic shiftWash with sat.[1] NaHCO₃.
Methyl 2-methoxy-2-(4-chlorophenyl)acetate Side reaction (Route A - Overheating)Close RT to productDifficult. Requires careful fractional crystallization or column chromatography.[1][2]

References

  • Liu, Y., et al. "Process optimization for the esterification of carboxylic acids using trimethyl orthoformate as a dehydrating agent."[2] Journal of Industrial and Engineering Chemistry, 2018.[2]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1][2] Accounts of Chemical Research, 1997, 30(2), 97–102.[2]

  • Fujii, A., et al. "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture."[1][2] Journal of the American Chemical Society, 1996, 118(10), 2521–2522.[1][2]

  • BenchChem Support. "Purity Validation of Methyl N-(4-chlorophenyl)carbamate and related intermediates." BenchChem Technical Guides, 2025.

  • Mancilla Percino, T., et al. "Synthesis of Methyl-2-hydroxy-2-methoxy acetate derivatives." Journal of the Mexican Chemical Society, 2007.[2]

Sources

Technical Support Center: Scalable Synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Scale-up Protocols, Troubleshooting, and Impurity Management for Methyl 4-chloromandelate[1]

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Common Name: Methyl 4-chloromandelate CAS Registry Number: 32345-59-8 (R-isomer), 32345-60-1 (S-isomer), 15112-96-6 (Racemic) Application: Critical chiral building block for pharmaceutical intermediates (e.g., Clopidogrel derivatives, agrochemicals).[1]

Synthesis Strategy: While multiple routes exist, the most robust scalable method for laboratory to pilot-plant transition is the Acid-Catalyzed Fischer Esterification of 4-chloromandelic acid.[1] For industrial process integration where chlorobenzene is the feedstock, the Friedel-Crafts Acylation/Reduction route is preferred. This guide focuses on the Esterification route due to its ubiquity in research settings, with a subsection on the Reduction route.[1]

Core Protocol: Optimized Fischer Esterification

Objective: Synthesis of >100g batches with >95% purity and >90% isolated yield.

Reaction Scheme


Standard Operating Procedure (SOP)
StepOperationCritical ParameterTechnical Rationale
1 Dissolution Dissolve 4-chloromandelic acid (1.0 equiv) in Methanol (10-15 volumes).High Dilution: Prevents intermolecular self-esterification (oligomerization) between the hydroxyl and carboxyl groups of the starting material.
2 Catalyst Addition Add conc. H₂SO₄ (0.05 - 0.1 equiv) or dry HCl gas.Kinetic Control: Sulfuric acid acts as a dehydrating agent and catalyst. HCl gas avoids introducing initial water.
3 Reflux Heat to reflux (65°C) for 4-8 hours. Monitor by HPLC/TLC.[2][3][4]Equilibrium Shift: Methanol acts as both reactant and solvent to drive the equilibrium to the right (Le Chatelier’s principle).
4 Workup Concentrate to 20% volume. Pour into ice-cold saturated NaHCO₃. Extract with EtOAc.[3][4]Neutralization: Rapid quenching prevents hydrolysis of the newly formed ester.
5 Purification Crystallization from Hexane/Ethyl Acetate (or Toluene).Polymorphism: The methyl ester is a solid (MP ~55-58°C). Distillation is risky due to potential thermal elimination.
Troubleshooting Guide (Q&A Format)

User Ticket #101: "My reaction stalls at ~70% conversion. Adding more acid doesn't help." [1]

  • Root Cause: Fischer esterification is an equilibrium process (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Once water accumulates, the reverse hydrolysis reaction rate equals the forward esterification rate.
    
  • Scientist's Solution:

    • Chemical Drying: Add Trimethyl Orthoformate (TMOF) (1.1 equiv) to the reaction mixture. TMOF reacts irreversibly with generated water to form methanol and methyl formate, chemically "pumping" the reaction to completion.

    • Azeotropic Distillation: Switch solvent to a Benzene/Methanol or Toluene/Methanol mixture and use a Dean-Stark trap, although this is less efficient for methyl esters due to methanol's low boiling point.[1]

    • Continuous Stripping: Continuously distill off wet methanol and replenish with dry methanol.

User Ticket #102: "I see a new impurity spot slightly less polar than the product (R_f ~ 0.45 vs 0.40)."

  • Root Cause: Dimerization. The hydroxyl group of one mandelate molecule reacts with the ester/acid of another.

  • Scientist's Solution:

    • Prevention: Increase the Methanol:Substrate ratio to >20:1. High dilution favors the reaction with solvent (Methanol) over the reaction with another substrate molecule.

    • Remediation: Recrystallization is highly effective at removing the dimer, which typically has significantly different solubility properties.[1]

User Ticket #103: "The product is an oil that won't solidify, even though the literature says MP is 55°C." [1]

  • Root Cause: Impurities (solvent residues, unreacted acid, or dimers) are depressing the melting point.[1]

  • Scientist's Solution:

    • Seed Crystals: If available, add a seed crystal of authentic Methyl 4-chloromandelate.[1]

    • High-Vac Drying: Ensure all solvent (especially Toluene or EtOAc) is removed.

    • Trituration: Triturate the oil with cold pentane or hexane. Inducing shear stress (scratching the flask) while cooling to -20°C often triggers nucleation.

User Ticket #104: "I need to scale this to 5kg. Is H2SO4 safe?"

  • Root Cause: Exotherm control and waste generation.

  • Scientist's Solution:

    • Alternative Catalyst: Consider using Thionyl Chloride (SOCl₂) (1.1 equiv) in Methanol.

      • Mechanism:[1][5][6][7] SOCl₂ reacts with MeOH to generate anhydrous HCl in situ and consumes water (forming SO₂ and HCl gas).

      • Benefit: Irreversible consumption of water drives yield to >99%.

      • Caution: Massive gas evolution (SO₂/HCl). Requires efficient scrubbing.

Process Chemistry: Alternative Keto-Ester Reduction Route

For facilities with hydrogenation capabilities or requiring vertical integration from chlorobenzene.

Workflow:

  • Friedel-Crafts: Chlorobenzene + Methyl Oxalyl Chloride + AlCl₃

    
     Methyl 4-chlorophenylglyoxylate.
    
  • Reduction: Methyl 4-chlorophenylglyoxylate + NaBH₄ (or H₂/Pd-C)

    
     Methyl 4-chloromandelate.
    

Critical Control Points:

  • Selectivity: NaBH₄ reduction is highly selective for the ketone over the ester at 0°C.

  • Quenching: Quench borohydride reactions with Acetone first, then dilute acid, to prevent vigorous hydrogen evolution and emulsion formation.

Visual Troubleshooting Logic

TroubleshootingGuide Start Start: Reaction Analysis CheckConversion Check Conversion (HPLC/TLC) Start->CheckConversion LowConv Low Conversion (<80%) CheckConversion->LowConv Stalled HighConv High Conversion (>95%) CheckConversion->HighConv Complete AcidRemains Start Material Remains LowConv->AcidRemains CheckImpurity Impurity Profile? HighConv->CheckImpurity Dimer Dimer Detected CheckImpurity->Dimer Less Polar Spot PhysicalState Physical State Issue? CheckImpurity->PhysicalState Clean Profile SolutionDimer Action: Recrystallize (Hex/EtOAc) Future: Dilute Reaction Dimer->SolutionDimer SolutionWater Action: Add TMOF or Increase MeOH Ratio AcidRemains->SolutionWater SolutionWater->CheckConversion Re-check Final QC Release SolutionDimer->Final Oily Product is Oily/Gummy PhysicalState->Oily Solid Product is Solid PhysicalState->Solid SolutionOil Action: Triturate w/ Pentane Seed & Cool to -20°C Oily->SolutionOil Solid->Final SolutionOil->Final

Caption: Decision tree for troubleshooting common yield and purity issues in Methyl 4-chloromandelate synthesis.

References
  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification."[8][9] Accessed March 2026. [Link]

  • Scalable Keto-Ester Reduction (Analogous Protocol)

    • Organic Syntheses.[10] "Mesitaldehyde" (Describes dichloromethyl methyl ether route, analogous to glyoxylate precursors).[1] Coll. Vol. 5, p. 365.[1][10] [Link]

  • Biocatalytic/Chiral Routes (Relevant for Enantiopure requests)

    • PubMed. "Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli."[11] Org Biomol Chem.[11] 2007.[9][11] [Link]

  • Impurity Management in NMR

    • Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities." (Essential for identifying solvent traps in oily products). [Link]

Sources

Troubleshooting guide for the synthesis of clopidogrel intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis and Resolution of (S)-Clopidogrel Intermediates

Welcome to the Technical Support Center for the synthesis of clopidogrel intermediates. As an antiplatelet agent that irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor[1], clopidogrel is exclusively active in its (S)-(+)-enantiomeric form[2]. The industrial synthesis of this active pharmaceutical ingredient (API) relies heavily on the precise execution of the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and the subsequent chiral resolution using L-(-)-camphorsulfonic acid (CSA)[1],[3].

This guide provides researchers and process chemists with authoritative methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high enantiomeric excess (ee%) and yield.

Process Workflow

Clopidogrel_Workflow SM Starting Materials Thienopyridine + Bromoacetate Alkylation SN2 Alkylation (K2CO3, 45-80°C) SM->Alkylation Racemate Racemic Clopidogrel Base (Intermediate) Alkylation->Racemate Resolution Chiral Resolution L-(-)-CSA in Acetone Racemate->Resolution Crystallization Diastereomeric Crystallization (Seed at 31°C, Cool to 15°C) Resolution->Crystallization SSalt (S)-Clopidogrel CSA Salt (Solid Precipitate) Crystallization->SSalt Filter RSalt (R)-Clopidogrel CSA Salt (Mother Liquor) Crystallization->RSalt Reject/Recycle Hydrolysis Base Hydrolysis (pH 7.0-7.2) SSalt->Hydrolysis SBase Pure (S)-Clopidogrel Free Base (API Precursor) Hydrolysis->SBase

Workflow of Racemic Clopidogrel Synthesis and Chiral Resolution using L-CSA.

Standard Operating Protocols

Phase 1: Synthesis of Racemic Clopidogrel Free Base

Mechanistic Context: The nucleophilic substitution (SN2) of methyl 2-bromo-2-(2-chlorophenyl)acetate by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride requires a mild base to neutralize the hydrochloride salt and drive the alkylation without hydrolyzing the labile methyl ester[4].

  • Initiation: Charge 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) into a reactor containing a mixture of DMF and Acetone.

  • Alkylation: Add methyl 2-bromo-2-(2-chlorophenyl)acetate (1.05 eq) slowly at 45°C over a period of 1 hour to prevent thermal runaway.

  • Propagation: Reflux the mixture for 5–8 hours[4].

    • Self-Validation Checkpoint: Monitor the reaction via HPLC. Proceed to workup only when the thienopyridine peak area is <1.0%.

  • Workup: Filter the inorganic salts, evaporate the solvent under reduced pressure, and partition the residue between toluene and water. Dry the organic layer over Na₂SO₄ and concentrate to yield the racemic free base as a thick brown oil.

Phase 2: Chiral Resolution via L-(-)-Camphorsulfonic Acid (CSA)

Mechanistic Context: Resolution relies on forming diastereomeric salts. The (S)-clopidogrel CSA salt forms a rigid, highly insoluble crystalline lattice in acetone, whereas the (R)-isomer salt remains solvated[3].

  • Solvation: Dissolve the racemic clopidogrel free base (1.0 eq) in anhydrous acetone (optimal dilution: 1 g / 5 mL).

  • Salt Formation: Add L-camphorsulfonic acid monohydrate (0.5 to 1.0 eq) at 28°C and stir for 30 minutes[3].

  • Nucleation (Critical Step): Heat the mixture to 31°C and seed the reaction mass with pure (S)-clopidogrel CSA salt (0.1% w/w)[3].

    • Causality: Seeding bypasses the primary nucleation energy barrier, preventing the supersaturated solution from "oiling out" (liquid-liquid phase separation) and ensuring the selective crystallization of the (S)-diastereomer.

  • Crystallization: Cool the mixture linearly to 15°C over 3 hours, then maintain for 9 hours[3].

    • Self-Validation Checkpoint: Filter the precipitate and measure chiral purity via chiral HPLC. The target is >99.0% (S)-isomer[3].

Phase 3: Base Hydrolysis to (S)-Clopidogrel Free Base
  • Suspension: Suspend the isolated (S)-clopidogrel CSA salt in dichloromethane (DCM) and cool to 2°C[1].

  • Neutralization: Adjust the pH to 7.0–7.2 using a 10% aqueous sodium carbonate solution[1].

    • Self-Validation Checkpoint: Precise pH control is mandatory. A pH > 7.5 risks ester hydrolysis, while a pH < 6.8 results in incomplete free-basing.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with water, and concentrate under vacuum below 40°C to yield the pure (S)-clopidogrel free base[1].

Quantitative Process Parameters

Process StepReagent / CatalystTemp ProfileTimeExpected YieldPurity Target
SN2 Alkylation K₂CO₃ (2.5 eq)45°C → Reflux5–8 h85–90%>95% (Achiral)
Chiral Resolution L-CSA (0.5–1.0 eq)31°C → 15°C12 h40–45%>99.1% (S)-isomer
Base Hydrolysis 10% Na₂CO₃ (aq)2°C1 h>95%>99.5% (S)-isomer

Troubleshooting & FAQs

Troubleshooting_Logic Issue Failure: Oiling Out or Low Enantiomeric Excess Check1 Diagnostic 1: Acetone Water Content Issue->Check1 Path1A >0.1% Water (Lattice Disruption) Check1->Path1A Path1B <0.1% Water (Optimal) Check1->Path1B Fix1 Corrective Action: Dry over molecular sieves Path1A->Fix1 Check2 Diagnostic 2: Cooling & Nucleation Path1B->Check2 Path2A Rapid Cooling (Supersaturation) Check2->Path2A Fix2 Corrective Action: Seed at 31°C, 9h cooling ramp Path2A->Fix2

Diagnostic logic tree for troubleshooting chiral resolution failures.

Q1: Why is my racemic alkylation yield lower than expected, and why do I see significant polymeric byproducts? A1: Causality: The starting material, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is often synthesized via the reaction of thiophene-2-ethylamine with formaldehyde to produce an imine, which is then cyclized. If this imine intermediate is unstable or contains unreacted formaldehyde, it polymerizes during the high-temperature alkylation step[4]. Furthermore, trace thiophene-3-ethylamine impurities can lead to the formation of the unwanted [2,3-c] isomer (Impurity B)[4]. Solution: Ensure the thienopyridine hydrochloride is purified to >99% before use. Maintain strict temperature control (45°C during the bromoacetate addition) to prevent runaway side reactions[4].

Q2: During chiral resolution, my diastereomeric salt precipitates as a sticky oil instead of free-flowing crystals. How do I fix this? A2: Causality: "Oiling out" occurs when the solution becomes highly supersaturated before crystallization can initiate, or if the acetone solvent contains >0.1% water. Excess water solvates the CSA salt and disrupts the delicate hydrogen-bonding lattice required for precipitation. Solution: Implement a self-validating cooling ramp. Hold the temperature at 31°C and introduce 0.1% w/w seed crystals of pure (S)-clopidogrel CSA salt[3]. Do not cool below 30°C until secondary nucleation is visibly confirmed. Always verify the moisture content of your acetone via Karl Fischer titration prior to resolution.

Q3: How can I recover and recycle the L-CSA and the unwanted (R)-enantiomer to improve process economics? A3: Causality: The theoretical maximum yield of a classical resolution is 50%. Discarding the (R)-isomer mother liquor is economically unviable at an industrial scale. Solution: The (R)-clopidogrel enriched mother liquor can be racemized using a base (with a specific moisture content of >0.3%) to regenerate the racemic free base[3]. The L-CSA can be quantitatively recovered by passing the aqueous waste streams through a strongly acidic cation exchange resin, followed by concentration and recrystallization[3].

Q4: Why does my final isolated (S)-clopidogrel bisulfate contain high levels of Impurity A (clopidogrel acid)? A4: Causality: Impurity A is the carboxylic acid degradation product of clopidogrel. Its formation is catalyzed by trace amounts of free sulfuric acid and moisture during the final bisulfate salt formation[4]. Solution: When converting the (S)-free base to the bisulfate salt, ensure the stoichiometric ratio of H₂SO₄ is exactly 1.0 equivalent[1]. Any excess must be avoided. Use anhydrous acetone as the anti-solvent and dry the final API under vacuum at 60°C to immediately remove residual moisture[1].

References

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug Source: Der Pharma Chemica URL:[Link]

  • One‐Pot Catalytic Synthesis of Optically Active Drug (S)‐Clopidogrel Source: IRIS (Università di Salerno) URL:[Link]

  • An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate Source: Quick Company (Patent Summary) URL:[Link]

  • Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel Source: Quick Company (Patent Summary) URL:[Link]

Sources

Technical Support Center: Purification of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. This resource is designed for researchers, chemists, and drug development professionals who require this key intermediate in a highly pure form for their work. The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent synthetic steps, biological assays, and the overall quality of an active pharmaceutical ingredient (API).[1]

This guide moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. It is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting and Purification Guide

This section addresses specific problems that may arise during the purification of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. Each entry outlines potential causes and provides systematic, actionable solutions.

Question 1: What are the likely impurities I need to remove?

Answer: The profile of impurities is intrinsically linked to the synthetic route employed. However, for typical syntheses of α-hydroxy esters like Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, impurities generally fall into three categories:

  • Unreacted Starting Materials:

    • 4-chlorobenzaldehyde or Methyl 4-chlorobenzoylformate: These are common precursors. Their presence suggests an incomplete reaction.

    • Methanol/Methanolate source: Residual reagents from the esterification step.

  • Reaction Byproducts:

    • 4-chlorobenzoic acid: Formed if the starting aldehyde or the product itself undergoes oxidation.

    • Bis(4-chlorophenyl)glycolic acid derivatives: Potential products from self-condensation or related side reactions.

    • Di-ester or ether byproducts: Can form under certain reaction conditions, especially at elevated temperatures.

  • Process-Related Impurities:

    • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, Dichloromethane, THF).

    • Reagents: Catalysts, acids, or bases used during the synthesis.[2]

A logical workflow for identifying and removing these impurities is essential for achieving high purity.

G cluster_0 Impurity Identification & Initial Strategy cluster_1 Purification Path Crude Crude Product Analysis Initial Analysis (TLC, HPLC, 1H NMR) Crude->Analysis Impurity_ID Identify Impurity Type (Starting Material, Byproduct, etc.) Analysis->Impurity_ID Acidic_Imp Acidic Impurities Present? (e.g., 4-chlorobenzoic acid) Impurity_ID->Acidic_Imp Extraction Aqueous Base Wash (e.g., NaHCO3 solution) Acidic_Imp->Extraction Yes Recrystallization Recrystallization Acidic_Imp->Recrystallization No Extraction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Purity <99% or Co-crystallization Final_Product Pure Product Recrystallization->Final_Product Purity >99% Chromatography->Final_Product

Caption: Decision workflow for purification strategy.

Question 2: My product looks oily and won't crystallize properly. How can I fix this?

Answer: An oily product that fails to crystallize is a common issue, often caused by the presence of impurities that act as a crystal lattice inhibitor or by residual solvents that keep the compound in a semi-dissolved state.

Causality: The hydroxyl (-OH) and ester (C=O) groups in Methyl 2-(4-chlorophenyl)-2-hydroxyacetate allow for hydrogen bonding, which is critical for forming a stable crystal lattice.[3] Impurities can disrupt these intermolecular interactions. Residual solvent can act as a plasticizer, preventing solidification.

Troubleshooting Steps:

  • Initial Cleanup via Extraction: Before attempting recrystallization, perform a liquid-liquid extraction to remove gross impurities.

    • Protocol: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[4] Wash the organic layer sequentially with a mild base (e.g., 5% aqueous sodium bicarbonate) to remove acidic impurities like 4-chlorobenzoic acid, followed by water, and finally a saturated brine solution to aid in phase separation.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Solvent Removal: Ensure all extraction solvents are thoroughly removed.

    • Technique: Use a rotary evaporator followed by drying under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can facilitate the removal of higher-boiling solvents, but be cautious of potential product degradation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution or oil. This provides a template for crystal formation.[6]

    • Trituration: Add a small amount of a poor solvent (a solvent in which your product is insoluble, e.g., hexanes or pentane) to the oil and stir vigorously with a glass rod. This can often shock the system into precipitating a solid, which can then be collected and properly recrystallized.

Question 3: I performed a recrystallization, but my product purity (by HPLC) only improved slightly. What went wrong?

Answer: This indicates that the chosen recrystallization conditions are not optimal for separating the specific impurities present. The most common reasons are an inappropriate solvent system or the co-crystallization of an impurity with the product.

Causality: Successful recrystallization relies on a significant difference in the solubility of the desired compound and its impurities in the chosen solvent at high and low temperatures.[6][7] If an impurity has a similar solubility profile to the product, simple cooling recrystallization will be inefficient.

Troubleshooting and Solutions:

Step 1: Re-evaluate Your Solvent System

The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4°C).[8]

Solvent System Type Rationale & Comments
Ethyl Acetate / Hexanes Two-SolventRecommended Starting Point. Ethyl acetate is a good "soluble" solvent, while hexanes act as the anti-solvent. This combination is effective for moderately polar compounds.[5][9]
Toluene Single-SolventGood for dissolving aromatic compounds at high temperatures. Slow cooling is critical.
Isopropanol / Water Two-SolventIsopropanol dissolves the compound, and water acts as the anti-solvent. Useful if impurities are very non-polar.
Dichloromethane / Hexanes Two-SolventA more polar "soluble" solvent paired with a non-polar anti-solvent. Use with care due to the volatility of dichloromethane.
Step 2: Implement a Two-Solvent Recrystallization Protocol

A two-solvent system often provides superior purification by allowing finer control over the point of saturation.[8][9]

Detailed Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at or near the boiling point. Stir continuously.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9] This prevents premature crystallization in the funnel.

  • Induce Saturation: While the ethyl acetate solution is still hot, add hexanes (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.[8] This indicates the solution is saturated.

  • Re-dissolution: Add one or two drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold hexanes (or a pre-chilled mixture of ethyl acetate/hexanes) to remove any residual mother liquor containing the impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all solvent.

Question 4: Recrystallization is ineffective. How do I set up a column chromatography protocol?

Answer: When recrystallization fails, flash column chromatography is the most powerful alternative. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Causality: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column more quickly, while polar compounds will adsorb more strongly and elute later. For Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, the polar hydroxyl and ester groups will cause it to have moderate retention on silica. Impurities that are significantly more or less polar can be effectively separated.

G cluster_0 Column Chromatography Workflow TLC 1. TLC Analysis Determine optimal solvent system (Rf ~0.3) Column_Prep 2. Column Packing Prepare a slurry of silica gel in the mobile phase TLC->Column_Prep Loading 3. Sample Loading Adsorb crude product onto a small amount of silica Column_Prep->Loading Elution 4. Elution Run the mobile phase through the column Loading->Elution Collection 5. Fraction Collection Collect small fractions and monitor by TLC Elution->Collection Combine 6. Combine & Concentrate Combine pure fractions and remove solvent Collection->Combine Final_Product Pure Product Combine->Final_Product

Caption: Step-by-step flash chromatography workflow.

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection (TLC):

    • First, find a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35.

    • A good starting point for the mobile phase is a mixture of Hexanes:Ethyl Acetate (e.g., starting with 4:1 and adjusting as needed) .

    • Spot the crude material on a TLC plate, develop it in the chosen solvent system, and visualize under a UV lamp. The product spot should be well-separated from impurity spots.

  • Column Packing:

    • Select a column of appropriate size for the amount of material you are purifying (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method and it generally results in better separation.

    • Carefully add this powder to the top of the packed column.

  • Elution and Collection:

    • Add the mobile phase to the top of the column and apply pressure to begin eluting the compounds.

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates to determine which ones contain the pure product.

  • Combine and Concentrate:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for assessing the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[10][11] Nuclear Magnetic Resonance (¹H NMR) is excellent for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).

Typical HPLC-UV Method Parameters:

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase is well-suited for separating moderately polar aromatic compounds.[10]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)A common gradient system that provides good peak shape and resolution for a wide range of compounds.[10]
Elution Gradient (e.g., 30% to 95% Acetonitrile over 15 min)Starts with a more polar mobile phase to elute polar impurities, then increases organic content to elute the main compound and any non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~230 nm or 254 nmThe chlorophenyl group provides strong UV absorbance for sensitive detection.
Purity Calculation Area Percent MethodPurity % = (Area of Main Peak / Total Area of All Peaks) * 100.[10]

Q2: Can I use extraction as my only purification method?

While liquid-liquid extraction is an excellent first step for removing certain types of impurities (e.g., acidic or basic compounds), it is generally considered a bulk purification or workup technique, not a final one.[12] It relies on partitioning compounds between two immiscible liquid phases based on their relative solubilities and pKa. It is not effective at removing impurities with similar solubility and polarity profiles to the target compound. For high-purity requirements, extraction should almost always be followed by either recrystallization or chromatography.

Q3: My product is decomposing during purification. What should I do?

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, being an α-hydroxy ester, can be sensitive to strong acids, strong bases, and high temperatures. Decomposition might manifest as discoloration (yellowing or browning) or the appearance of new spots on a TLC plate.

  • Avoid High Temperatures: If you suspect thermal decomposition during recrystallization, try to use a solvent with a lower boiling point. Avoid prolonged heating. When removing solvent on a rotary evaporator, use a lower bath temperature.

  • Neutral Conditions: Ensure that no strong acids or bases from the reaction are carried into the purification steps. A neutral water wash during the extraction phase is important. If using silica gel chromatography, be aware that standard silica is slightly acidic. If your compound is particularly acid-sensitive, you can use deactivated or neutral silica gel.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) if it will be stored for an extended period.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-[(4-Chlorophenyl)(hydroxy)methyl]cyclohexan-1-one. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • Nightingale, Z. D., Blumberg, J. B., & Handelman, G. J. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 495–500. [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Antal, I., et al. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Zhang, H., et al. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP. Propellants, Explosives, Pyrotechnics. [Link]

  • Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]

  • Sun, D., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]nih.gov/pmc/articles/PMC6272210/)

Sources

Common pitfalls in the handling of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the comprehensive technical support guide for Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as methyl 4-chloromandelate). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling, use, and analysis of this critical chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Handling, Storage, and Stability

This section addresses the most common initial queries regarding the fundamental properties and safe handling of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Q1: What are the optimal storage conditions for Methyl 2-(4-chlorophenyl)-2-hydroxyacetate to ensure long-term stability?

A1: Proper storage is critical to prevent degradation and maintain enantiomeric purity. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize the risk of thermal decomposition and hydrolysis, refrigeration is often recommended, although room temperature storage in a desiccated environment is acceptable for short periods.[1] The key is to protect it from moisture, heat, and direct sunlight.

ParameterRecommended ConditionRationale
Temperature Room Temperature or RefrigeratedMinimizes risk of thermal decomposition and potential self-esterification reactions.[3][4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents slow oxidation of the secondary alcohol to the corresponding keto-ester.
Container Tightly sealed, opaque glass vialProtects from moisture ingress and UV light, which can catalyze degradation.
Location Well-ventilated, away from heat sources and incompatible materials (e.g., strong bases, acids, oxidizing agents).[5]Ensures safety and prevents accidental reactions.

Q2: I've noticed my sample of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate has a pale-yellow color. Is this normal?

A2: A pale-yellow to yellow-brown appearance can be within the normal specification for this compound. However, a significant darkening of the color over time, especially if accompanied by a change in physical form (e.g., from solid to a semi-solid or oil), may indicate degradation. The most likely culprits are slow oxidation to the corresponding α-keto ester, which can be colored, or the formation of polyester impurities from self-esterification.[3][6] If you suspect degradation, it is crucial to re-analyze the material for purity and enantiomeric excess before use.

Q3: What are the primary degradation pathways for this molecule that I should be aware of?

A3: The structure of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate contains three key functionalities prone to degradation: the ester, the secondary alcohol, and the chiral center.

  • Hydrolysis: The methyl ester can be hydrolyzed to 4-chloromandelic acid and methanol. This reaction is catalyzed by both acid and base and accelerated by the presence of water.

  • Oxidation: The secondary alcohol can be oxidized to form methyl 2-(4-chlorophenyl)-2-oxoacetate.[6] This is often promoted by exposure to air (atmospheric oxygen) over long periods or contact with oxidizing agents.

  • Racemization: The proton on the chiral α-carbon is acidic and can be abstracted under basic or, in some cases, acidic conditions, leading to a loss of enantiomeric purity.[7][8] Heat can also accelerate this process.

  • Self-Esterification/Polycondensation: Like many α-hydroxy acids and their esters, this molecule can undergo intermolecular esterification to form dimers and linear polyesters, especially when heated.[3][4]

main Methyl 2-(4-chlorophenyl)-2-hydroxyacetate hydrolysis 4-Chloromandelic Acid + Methanol main->hydrolysis H₂O (Acid/Base Cat.) oxidation Methyl 2-(4-chlorophenyl)-2-oxoacetate main->oxidation [O] racemization Racemic Mixture main->racemization Base or Heat poly Polyester Impurities main->poly Heat

Key chemical instability pathways.
Part 2: Troubleshooting Guide for Synthesis & Purification

This section provides solutions to common problems encountered during the chemical synthesis and subsequent purification of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors throughout the synthetic and workup process.

  • Incomplete Reaction: If synthesizing from the corresponding nitrile, the hydrolysis step may be incomplete.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. For instance, in a Schotten-Baumann type reaction to form an ester, hydrolysis of the acyl chloride starting material can be a significant competing reaction.[9] Ensure all reagents and solvents are anhydrous.

  • Workup Losses: The product has some solubility in water, which can lead to losses during aqueous extraction steps. To minimize this, saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.[10]

Q5: During workup, I'm observing an emulsion forming at the interface of the organic and aqueous layers. How can I resolve this?

A5: Emulsion formation is common when dealing with compounds that have both polar and non-polar characteristics. To break an emulsion, you can try the following techniques:

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the two phases.[10]

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help resolve the layers.

Q6: After purification, my product is an oil and won't crystallize, even though it's reported to be a solid. What's wrong?

A6: Failure to crystallize is almost always due to the presence of impurities.

  • Residual Solvent: Even small amounts of residual solvent from the purification can inhibit crystallization. Ensure your product is thoroughly dried under high vacuum.

  • Byproduct Contamination: The presence of side products, even at low levels, can act as "crystal poisons."[9] The most common culprits are the oxidized keto-ester or the hydrolyzed carboxylic acid.

  • Racemic Content: Sometimes, a pure enantiomer will crystallize more readily than a mixture that is partially or fully racemic. A mixture may form a eutectic that has a lower melting point.

Troubleshooting Steps:

  • Re-purify: Perform column chromatography with a carefully selected solvent system to separate the impurities. Use TLC to identify a solvent system that gives good separation between your product and the contaminants.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or pentane) to the oil. Stir or sonicate the mixture. This can often wash away impurities and induce crystallization.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site for crystal growth.

Part 3: Analytical Troubleshooting

Accurate analysis of purity and enantiomeric excess is paramount. This section tackles common issues in the analytical characterization of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Q7: I'm trying to determine the enantiomeric excess (e.e.) by chiral HPLC, but I'm getting poor resolution between the enantiomers. How can I improve the separation?

A7: Achieving good chiral separation is a process of optimization. Poor resolution (Rs < 1.5) is a frequent challenge.[10][11]

cluster_troubleshoot Troubleshooting start Chiral HPLC Analysis prep Prepare Sample & Mobile Phase start->prep inject Inject Sample prep->inject run Run Method inject->run data Analyze Data run->data issue Poor Resolution? data->issue issue->data No (Rs > 1.5) Report Results mp Optimize Mobile Phase (e.g., adjust Hexane/IPA ratio) issue->mp Yes fr Decrease Flow Rate mp->fr temp Adjust Column Temperature fr->temp csp Select Different Chiral Stationary Phase (CSP) temp->csp csp->inject Re-inject

Workflow for Chiral HPLC Analysis and Troubleshooting.

Here are the key parameters to adjust:

  • Mobile Phase Composition: This is the most critical factor. For normal-phase chiral separations on polysaccharide-based columns (e.g., CHIRALPAK®), the mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[10][11]

    • Decrease the alcohol percentage: This will generally increase retention times and often improve resolution, as it allows for stronger interactions with the chiral stationary phase (CSP).[11] Make small, systematic changes (e.g., from 90:10 hexane:IPA to 92:8).

  • Flow Rate: Lowering the flow rate increases the time the analyte spends on the column, allowing for more interactions and potentially better separation. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min.[10]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Sometimes, running the separation at a lower temperature (e.g., 15-20 °C) can enhance enantioselectivity.

  • Choice of Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. Cellulose- and amylose-based CSPs are excellent starting points for mandelic acid derivatives.[10][11] If optimization fails on one column (e.g., CHIRALPAK® IC), try a different one (e.g., CHIRALPAK® AD).

ParameterTroubleshooting ActionExpected Outcome
Mobile Phase Decrease % of alcohol modifier (e.g., isopropanol)Increased retention and resolution.
Flow Rate Decrease from 1.0 mL/min to 0.5-0.8 mL/minIncreased interaction time, potentially better separation.
Temperature Decrease column temperatureMay enhance enantioselectivity.
CSP Switch to a different type (e.g., cellulose vs. amylose based)Different chiral recognition mechanism may provide separation.[10]

Q8: I am analyzing my sample by Gas Chromatography (GC), but I'm not seeing a peak for my compound. Why?

A8: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate has a high boiling point and contains polar hydroxyl and ester groups, making it unsuitable for direct GC analysis.[12] It is likely decomposing in the hot injector port or sticking irreversibly to the column.

Solution: You must derivatize the molecule to make it more volatile and thermally stable.[12][13] The most common approach is to cap the polar -OH group. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether is a standard and effective method. This derivatization makes the molecule much more amenable to GC analysis.

Q9: My purity analysis shows an unknown peak. How can I identify it?

A9: Identifying unknown peaks requires a combination of logical deduction and further analysis.

start Unknown Peak Observed in Chromatogram check_blanks Analyze Blanks (Solvent, Needle Wash) start->check_blanks is_ghost Is Peak in Blank? check_blanks->is_ghost node_ghost Ghost Peak (Carryover, Contamination) Clean System is_ghost->node_ghost Yes check_rt Compare Retention Time with Known Impurities is_ghost->check_rt No is_known Match Found? is_ghost->is_known No check_rt->is_known node_known Identified Impurity (e.g., Starting Material, Oxidized Product) is_known->node_known Yes node_lcms Further Analysis Required: - LC-MS for Mass - Prep-LC & NMR for Structure is_known->node_lcms No

Decision tree for identifying unknown analytical peaks.
  • Check for Ghost Peaks: First, inject a blank (your mobile phase or sample solvent). If the peak appears, it's a "ghost peak" from carryover or system contamination.

  • Hypothesize Likely Impurities: Consider the most probable impurities based on the synthesis and stability profile.

Potential ImpurityIdentification Method / Clue
4-Chloromandelic Acid From hydrolysis. More polar, will have a different retention time. Can be confirmed by LC-MS (different mass).
Methyl 2-(4-chlorophenyl)-2-oxoacetate From oxidation. Less polar than the starting alcohol. Confirm by LC-MS (mass is 2 amu less).
Starting Materials e.g., 4-chlorobenzaldehyde. Check retention time against a standard of the starting material.
Opposite Enantiomer Will appear as a separate peak in a chiral analysis.
  • Use Mass Spectrometry (MS): The most powerful tool is to couple your chromatograph to a mass spectrometer (LC-MS or GC-MS). The mass of the unknown peak provides a definitive clue to its identity.[14]

Part 4: Protocols and Methodologies

Protocol 1: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for the analysis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. Optimization will likely be required.

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: CHIRALPAK® IC (or similar cellulose-based column), 250 x 4.6 mm, 5 µm.[10]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane : Isopropanol.

    • Filter through a 0.45 µm filter and degas thoroughly by sonication or helium sparging.[11]

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve in 5 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.[11]

  • Analysis:

    • Inject the sample and record the chromatogram for a sufficient time for both enantiomer peaks to elute.

    • Identify the peaks for the (R) and (S) enantiomers. If the elution order is unknown, it must be confirmed by injecting a standard of a single, pure enantiomer.[10]

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100

References
  • ResearchGate. (n.d.). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • European Patent Office. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters. Retrieved from [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Retrieved from [Link]

  • ACS Publications. (2020). Temperature Dependence of Aqueous-Phase Decomposition of α-Hydroxyalkyl-Hydroperoxides. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • PMC. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

  • Google Patents. (n.d.). EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom.
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral-at-Tungsten Dioxo Complexes A Computational Study on Inhibiting Racemization. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1110 - METHYL CHLOROFORMATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Methylene Chloride - ANALYTICAL METHODS. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl chloromalonate. Retrieved from [Link]

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Validation & Comparative

Comparative Analysis of Synthetic Routes to Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, widely known as methyl 4-chloromandelate, is a highly versatile α-hydroxy ester. It serves as a critical chiral building block in medicinal chemistry, most notably as an advanced intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel (Plavix). Depending on the target application, researchers may require the racemic mixture for early-stage scaffold hopping or the enantiopure (R)- or (S)-isomer for late-stage active pharmaceutical ingredient (API) synthesis.

This guide objectively evaluates three distinct synthetic methodologies: acid-catalyzed Fischer esterification, chemoselective ketone reduction, and biocatalytic kinetic resolution. By examining the mechanistic causality behind each route, we provide actionable, self-validating protocols to ensure reproducibility and high structural fidelity.

Route 1: Acid-Catalyzed Fischer Esterification

Mechanistic Causality: The Fischer esterification of 4-chloromandelic acid relies on Le Chatelier's principle. The acid catalyst (typically H₂SO₄) protonates the carboxylic acid carbonyl, dramatically increasing its electrophilicity. This allows the weak nucleophile, methanol, to attack, forming a tetrahedral intermediate. Because the reaction is an equilibrium process, utilizing methanol as both the solvent and reagent—alongside the continuous removal of water or simply overwhelming the system with excess methanol—drives the reaction to near-quantitative conversion 1.

Self-Validating Protocol:

  • Charge a round-bottom flask with 4-chloromandelic acid (1.0 equiv) and anhydrous methanol (10 volumes).

  • Slowly add concentrated H₂SO₄ (0.05 equiv) dropwise at 0 °C to control the initial exotherm.

  • Equip the flask with a reflux condenser and heat the mixture to 65 °C for 3–4 hours.

  • Self-Validating IPC (In-Process Control): Spot an aliquot on a silica TLC plate (Hexanes:EtOAc 7:3). The highly polar starting acid will remain near the baseline (requires UV visualization), while the ester product migrates to an R_f of ~0.6. Proceed to workup only when the baseline spot is completely absent.

  • Cool to room temperature, neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached (halting reverse hydrolysis), and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic ester.

Route 2: Chemoselective Reduction of Arylglyoxylates

Mechanistic Causality: Synthesizing the target molecule from methyl 4-chlorophenylglyoxylate requires precise chemoselectivity. The substrate contains two electrophilic centers: a ketone and an ester. The ketone carbonyl is inherently more electrophilic because the ester carbonyl is stabilized by resonance donation from the adjacent methoxy oxygen. By utilizing a mild hydride source like sodium borohydride (NaBH₄) at reduced temperatures, hydride transfer occurs exclusively at the ketone, yielding the α-hydroxy ester without over-reduction to the diol 1.

Self-Validating Protocol:

  • Dissolve methyl 4-chlorophenylglyoxylate (1.0 equiv) in anhydrous methanol (10 volumes) and cool to 0 °C using an ice bath.

  • Portion-wise, add NaBH₄ (1.1 equiv) over 15 minutes to manage the evolution of hydrogen gas and prevent thermal runaway, which could compromise chemoselectivity.

  • Stir the reaction at 20 °C for 2 hours.

  • Self-Validating IPC: Analyze an aliquot via FT-IR. The disappearance of the distinct ketone carbonyl stretch (~1690–1710 cm⁻¹) and the emergence of a broad O-H stretch (~3400 cm⁻¹) confirms complete hydride transfer.

  • Quench the reaction carefully with 2N HCl to destroy excess hydride and neutralize the borate complex.

  • Evaporate the bulk methanol, partition with chloroform, dry the organic layer over MgSO₄, and concentrate to isolate the product.

Route 3: Biocatalytic Kinetic Resolution

Mechanistic Causality: For applications demanding strict stereochemical purity, chemical synthesis often falls short without expensive chiral auxiliaries. Biocatalytic resolution leverages the precise steric environment of enzyme active sites (e.g., lipases or engineered esterases like BioH). The enzyme selectively binds and hydrolyzes only one enantiomer (e.g., the (S)-enantiomer) of racemic methyl 4-chloromandelate back to the water-soluble acid, leaving the desired (R)-enantiomer intact in the organic phase. This stereospecificity is driven by π-π stacking and hydrogen bonding networks within the enzyme's catalytic triad 2.

Self-Validating Protocol:

  • Suspend racemic methyl 4-chloromandelate in a biphasic system consisting of phosphate buffer (pH 8.0) and an organic co-solvent (e.g., MTBE or toluene) to maintain substrate solubility 3.

  • Add the immobilized esterase/lipase catalyst.

  • Incubate the mixture at 30–35 °C with orbital shaking (200 rpm).

  • Self-Validating IPC: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Track the enantiomeric excess (ee) of the unreacted ester. Terminate the reaction exactly when the ee of the target enantiomer exceeds 99% (typically at ~50–52% conversion). Over-incubation will lead to non-specific hydrolysis and yield loss.

  • Filter the immobilized enzyme for recycling. Separate the organic phase, wash with dilute aqueous base to remove the hydrolyzed acid byproduct, and concentrate to yield the enantiopure ester.

Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialTypical YieldEnantiomeric PurityScalabilityCost-Efficiency
Acid-Catalyzed Esterification 4-Chloromandelic Acid85–95%Racemic (unless chiral SM used)ExcellentHigh (Cheap reagents)
Chemoselective Reduction Methyl 4-chlorophenylglyoxylate80–90%Racemic (unless chiral cat. used)GoodModerate (SM is costlier)
Biocatalytic Resolution Racemic Methyl 4-chloromandelate45–49% (max 50%)>99% eeModerate to GoodLow to Moderate (Enzyme cost)
Reaction Workflow Visualization

SynthesisRoutes SM1 4-Chloromandelic Acid R1 Fischer Esterification (MeOH, H+) SM1->R1 SM2 Methyl 4-Chlorophenylglyoxylate R2 Chemoselective Reduction (NaBH4, MeOH) SM2->R2 SM3 Racemic Methyl 4-Chloromandelate R3 Biocatalytic Resolution (Esterase/Lipase) SM3->R3 Target Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Racemic Target) R1->Target High Yield R2->Target Chemoselective Enantio Enantiopure (R)- or (S)-Isomer (e.g., Clopidogrel Precursor) R3->Enantio >99% ee Target->SM3 If racemic

Fig 1: Convergent synthetic pathways to racemic and enantiopure methyl 4-chloromandelate.

References
  • Process for producing 1,2-ethanediol derivatives (EP0816316A1).
  • Protein engineering of esterase E2 for synthesis of (R)-o-chloromandelic acid.
  • Three-Liquid-Phase System: A Highly Efficient, Enantioselective, and Enzyme-Recoverable Platform for Enzymatic Chiral Resolution Reaction.

Sources

A Comparative Guide to the Synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Catalytic vs. Stoichiometric Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, a key chiral building block, is of significant interest in the pharmaceutical industry due to its role in the synthesis of various therapeutic agents. The efficient and selective production of this α-hydroxy ester is paramount. This guide provides an in-depth comparison of the two primary synthetic strategies: catalytic and stoichiometric methods. We will explore the underlying principles, practical considerations, and performance of each approach, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Catalytic vs. Stoichiometric Synthesis

FeatureCatalytic SynthesisStoichiometric Synthesis
Reagent Usage Sub-stoichiometric amounts of catalystStoichiometric or excess amounts of reagents
Atom Economy Generally higherOften lower due to byproducts
Enantioselectivity High, tunable with chiral catalystsCan be high with chiral reagents, but may require resolution
Cost Potentially lower due to catalyst recyclabilityCan be higher due to reagent consumption
Waste Generation LowerHigher
Scalability Often more amenable to large-scale productionCan present challenges in scale-up

The Stoichiometric Approach: A Classic, Yet Often Demanding, Route

Stoichiometric synthesis relies on the use of at least a full equivalent of a reagent to drive the chemical transformation. A common historical method for producing racemic α-hydroxy acids involves the use of highly toxic cyanides to form a cyanohydrin intermediate from the corresponding aldehyde, followed by hydrolysis.[1] While effective, the significant safety and environmental concerns associated with cyanide have driven the development of alternative methods.

Modern stoichiometric approaches often employ oxidizing or reducing agents in molar equivalents. For instance, the oxidation of a corresponding ester enolate can yield the desired α-hydroxy ester. However, these reactions can suffer from side reactions and the generation of significant amounts of waste, making them less ideal for large-scale, sustainable manufacturing.

Illustrative Stoichiometric Pathway: Cyanohydrin Formation and Hydrolysis

This traditional two-step process begins with the reaction of 4-chlorobenzaldehyde with a cyanide source, such as sodium cyanide, to form the mandelonitrile intermediate. Subsequent acidic or basic hydrolysis of the nitrile group yields the carboxylic acid, which can then be esterified to the final product.

Stoichiometric_Pathway 4-chlorobenzaldehyde 4-chlorobenzaldehyde Mandelonitrile Intermediate Mandelonitrile Intermediate 4-chlorobenzaldehyde->Mandelonitrile Intermediate NaCN / H+ Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Mandelonitrile Intermediate->Methyl 2-(4-chlorophenyl)-2-hydroxyacetate H3O+ / CH3OH

Caption: A simplified diagram of the stoichiometric cyanohydrin route.

While this method can provide the desired product, it is often non-stereoselective, yielding a racemic mixture that requires subsequent resolution, a process that can be costly and time-consuming.

The Catalytic Approach: A Modern, Efficient, and Enantioselective Alternative

Catalytic methods offer a more elegant and sustainable solution for the synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. These approaches utilize a sub-stoichiometric amount of a catalyst to facilitate the reaction, which can be regenerated and reused, leading to higher efficiency and lower waste generation. A significant advantage of catalytic methods is the ability to achieve high levels of enantioselectivity through the use of chiral catalysts.

Asymmetric Catalysis: The Key to Chiral Purity

The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds. In the context of producing Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, asymmetric transfer hydrogenation or the enantioselective addition of a nucleophile to a glyoxylate precursor are prominent catalytic strategies.

For example, chiral metal complexes, such as those based on rhodium, ruthenium, or iridium, can effectively catalyze the asymmetric reduction of methyl 2-(4-chlorophenyl)-2-oxoacetate to the desired chiral α-hydroxy ester with high enantiomeric excess (ee).[2] Similarly, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for these transformations. Chiral Brønsted acids or bases can activate the substrates and control the stereochemical outcome of the reaction.[3]

Illustrative Catalytic Pathway: Asymmetric Reduction

A common catalytic route involves the asymmetric reduction of methyl 2-(4-chlorophenyl)-2-oxoacetate. This precursor can be synthesized from 4-chlorophenylglyoxylic acid.[4] A chiral catalyst, often a metal complex with a chiral ligand, is then used to deliver a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the product.

Catalytic_Pathway Methyl 2-(4-chlorophenyl)-2-oxoacetate Methyl 2-(4-chlorophenyl)-2-oxoacetate Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Methyl 2-(4-chlorophenyl)-2-oxoacetate->Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Chiral Catalyst (e.g., [Rh(COD)Cl]2 / Chiral Ligand) H2 or Formic Acid

Caption: A generalized workflow for the catalytic asymmetric reduction.

The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity. Extensive screening of ligands and solvents is often necessary to optimize the process.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present representative, generalized experimental protocols for both a stoichiometric and a catalytic synthesis.

Protocol 1: Stoichiometric Synthesis via Grignard Reagent Addition (Illustrative)

This protocol outlines a general procedure and is not based on a specific literature precedent for the target molecule, but rather on established organometallic reactions.

Objective: To synthesize racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Materials:

  • Methyl 2-(4-chlorophenyl)-2-oxoacetate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • A solution of methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.

  • Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield racemic Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Protocol 2: Catalytic Asymmetric Transfer Hydrogenation (Generalized)

This protocol is a generalized representation based on common procedures for asymmetric transfer hydrogenation.

Objective: To synthesize enantiomerically enriched Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Materials:

  • Methyl 2-(4-chlorophenyl)-2-oxoacetate

  • Chiral catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) (0.01 eq)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) in anhydrous dichloromethane is added the chiral catalyst (0.01 eq).

  • The formic acid/triethylamine azeotrope (5.0 eq) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield enantiomerically enriched Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. The enantiomeric excess is determined by chiral HPLC analysis.

Performance Data: A Head-to-Head Comparison

ParameterCatalytic Synthesis (Asymmetric Transfer Hydrogenation)Stoichiometric Synthesis (Grignard Addition)
Yield Typically >90%Variable, often 60-80%
Enantiomeric Excess (ee) Can exceed 99%0% (racemic)
Reaction Time 2-24 hours1-4 hours
Reaction Temperature Room temperature0 °C to room temperature
Reagent Loading 0.1-1 mol% catalyst>100 mol% Grignard reagent
Work-up Aqueous washAqueous quench and extraction
Purification Column chromatographyColumn chromatography

Conclusion: Making an Informed Decision

The choice between a catalytic and a stoichiometric approach for the synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate depends heavily on the specific goals of the researcher.

For applications where enantiopurity is critical , such as in the development of chiral drugs, catalytic asymmetric synthesis is unequivocally the superior choice . The ability to achieve high enantiomeric excess in a single step, coupled with higher yields and reduced waste, makes it a more efficient and sustainable method.

Stoichiometric methods, while conceptually simpler, often fall short in terms of efficiency, selectivity, and environmental impact. The production of a racemic mixture necessitates a separate resolution step, adding complexity and cost to the overall process. However, for initial exploratory studies where racemic material is sufficient, or for small-scale synthesis where the setup of a catalytic reaction may be more involved, a stoichiometric approach might be considered.

In the landscape of modern organic synthesis, the advantages of catalytic methods, particularly in the realm of asymmetric synthesis, are clear. For the production of high-value, enantiomerically pure compounds like Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, the investment in developing a robust catalytic process is well-justified by the significant improvements in efficiency, selectivity, and sustainability.

References

  • New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. Available from: [Link]

  • Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC. Available from: [Link]

  • A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols - PMC. Available from: [Link]

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]

  • Chiral Coordination Polymers of Mandelate and its Derivatives: Tuning Crystal Packing by Modulation of Hydrogen Bonding | Request PDF - ResearchGate. Available from: [Link]

  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions - ResearchGate. Available from: [Link]

Sources

Comparative Study of Catalysts for the Synthesis of α-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Hydroxy esters are pivotal chiral building blocks in the synthesis of diverse pharmaceutical agents, including ACE inhibitors, anti-thrombotics, and antitumor antibiotics. Their synthesis via the asymmetric reduction of 

-keto esters represents a classic "test bench" for catalytic efficiency. This guide objectively compares the three dominant catalytic paradigms—Homogeneous Metal Catalysis , Heterogeneous Chiral Modification , and Biocatalysis —providing researchers with data-driven insights to select the optimal system for their specific substrate and scale.
Mechanistic Paradigms & Champion Systems

To achieve high enantioselectivity, the catalyst must differentiate between the re and si faces of the prochiral ketone.

A. Homogeneous Metal Catalysis (The Precision Tool)[1]
  • Champion System: Ruthenium(II)-Arene complexes (e.g., Noyori-Ikariya type).

  • Mechanism: Asymmetric Transfer Hydrogenation (ATH).[2] The reaction proceeds via a metal-ligand bifunctional mechanism. The chiral diamine ligand (e.g., TsDPEN) acts as a proton donor, while the Ru center delivers the hydride. This "outer-sphere" mechanism avoids direct substrate coordination to the metal, allowing for high turnover rates.

  • Best For: Aromatic

    
    -keto esters, high-throughput screening, and substrates requiring organic solubility.
    
B. Heterogeneous Chiral Modification (The Industrial Workhorse)
  • Champion System: Pt/Al₂O₂ modified with Cinchona Alkaloids (Orito Reaction).

  • Mechanism: The chiral modifier (e.g., Cinchonidine) adsorbs onto the platinum surface, creating a chiral "pocket" or template. The

    
    -keto ester interacts with the quinuclidine nitrogen of the alkaloid via H-bonding, orienting the substrate for face-selective hydrogenation by surface-adsorbed hydrogen.
    
  • Best For: Simple aliphatic substrates (e.g., ethyl pyruvate), large-scale industrial hydrogenation, and ease of catalyst separation.

C. Biocatalysis (The Specificity Master)
  • Champion System: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).

  • Mechanism: Enzymes utilize a cofactor (NADPH/NADH) to deliver a hydride to the carbonyl carbon. The active site's steric environment rigidly constrains the substrate, often resulting in essentially perfect stereocontrol (>99% ee).

  • Best For: Ambient conditions, aqueous-compatible substrates, and cases where essentially 100% optical purity is required without recrystallization.

Comparative Performance Analysis

The following table contrasts the performance of these systems using Methyl Benzoylformate (MBF) and Ethyl Pyruvate (EP) as benchmark substrates.

FeatureRu-Noyori (ATH) Pt-Cinchonidine (Hetero) Biocatalysis (KRED)
Catalyst Type Homogeneous Ru(II) complexHeterogeneous Pt/Al₂O₃ + ModifierEngineered Enzyme
Benchmark Substrate Methyl BenzoylformateEthyl PyruvateMethyl Benzoylformate
Enantioselectivity (ee) 95 - 99% 90 - 98% > 99%
Turnover Number (TON) 1,000 - 5,00010,000 - 100,000+10,000 - 50,000
Reaction Conditions 25-40°C, HCOOH/TEA or iPrOH10-25°C, 10-50 bar H₂25-30°C, pH 7 buffer
Solvent System DCM, DMF, or neatToluene, Acetic AcidWater/Buffer (+ DMSO cosolvent)
Scalability Moderate (Catalyst cost/removal)High (Filtration reuse)High (Fermentation/Cell-free)
Key Limitation Trace metal removal requiredSubstrate scope (best for simple keto esters)Cofactor recycling required
Decision Matrix & Workflow

Use the following logic to select the appropriate catalyst for your synthesis.

CatalystSelection Start Start: Select α-Keto Ester Solubility Is substrate water soluble? Start->Solubility Scale Target Scale? Solubility->Scale No (Lipophilic) Bio Biocatalysis (KRED) >99% ee, Ambient T Solubility->Bio Yes (Hydrophilic) Complexity Substrate Complexity? Scale->Complexity Lab (<10g) Pt Pt-Cinchona (Orito) High TON, Reusable Scale->Pt Industrial (>1kg) & Simple Structure Ru Ru-ATH (Noyori) Broad Scope, High ee Complexity->Ru Complex/Bulky Complexity->Pt Simple Aliphatic

Figure 1: Decision matrix for catalyst selection based on substrate properties and process scale.

Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Ru-Catalyzed)

Target: Methyl (R)-Mandelate from Methyl Benzoylformate

Reagents:

  • Methyl benzoylformate (1.64 g, 10 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, S/C = 1000)

  • Formic acid/Triethylamine (5:2 azeotropic mixture, 5 mL)

  • Dichloromethane (DCM) or DMF (2 mL)

Procedure:

  • Catalyst Prep: In a Schlenk tube, dissolve the Ru-precatalyst in the solvent. Degas by bubbling nitrogen for 5 mins.

  • Reaction: Add the formic acid/TEA mixture. Stir for 10 min at room temperature.

  • Initiation: Add methyl benzoylformate in one portion.

  • Monitoring: Stir at 28°C. Monitor via TLC or GC. Conversion typically reaches >98% within 2-5 hours.

  • Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO₃ to remove residual acid. Dry over Na₂SO₄ and concentrate.

  • Validation: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Result: >95% yield, 96-98% ee.

Protocol B: Biocatalytic Reduction (KRED)

Target: Ethyl (R)-2-hydroxybutyrate from Ethyl 2-oxobutyrate

Reagents:

  • Ethyl 2-oxobutyrate (100 mg)

  • KRED Screening Kit (e.g., Codexis or enzyme from Lactobacillus kefir)

  • NADPH recycling system (Glucose dehydrogenase + Glucose)

  • Phosphate buffer (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Prepare 5 mL of phosphate buffer containing 100 mg Glucose and 1 mg NADP+.

  • Enzyme Addition: Add 5 mg of KRED lyophilizate and 2 mg of Glucose Dehydrogenase (GDH).

  • Substrate Addition: Dissolve the substrate in DMSO (50 µL) and add dropwise to the buffer solution.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate (3 x 2 mL). Centrifuge to separate phases if emulsion forms.

  • Validation: Analyze organic phase directly via GC (ChiralDex column).

    • Expected Result: >99% conversion, >99.5% ee.

Mechanistic Visualization

The following diagram illustrates the bifunctional activation mode of the Ru-Noyori system, contrasting it with the surface-template model of the Pt-Cinchona system.

Mechanism cluster_Ru Homogeneous: Ru-Bifunctional Mechanism cluster_Pt Heterogeneous: Orito Reaction Ru_Complex Ru-H Species (Ru-H ... H-N) TS_Ru 6-Membered TS Outer Sphere H-Transfer Ru_Complex->TS_Ru Substrate Binding Product_Ru Chiral Alcohol + Ru-Amide TS_Ru->Product_Ru Hydride Transfer Pt_Surface Pt Surface (H-adsorbed) Modifier Cinchona Alkaloid (Adsorbed Template) Pt_Surface->Modifier Modification Complex_Pt Substrate-Modifier Interaction (H-Bond) Modifier->Complex_Pt Substrate Docking Product_Pt Chiral Alcohol Complex_Pt->Product_Pt Surface Hydrogenation

Figure 2: Mechanistic comparison of Homogeneous Ru-ATH (top) and Heterogeneous Pt-Cinchona (bottom) pathways.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Orito, Y., Imai, S., & Niwa, S. (1979). Asymmetric hydrogenation of α-keto esters over platinum-alumina modified with cinchona alkaloids. Nippon Kagaku Kaishi.
  • Blaser, H. U., et al. (2003). Enantioselective hydrogenation of α-keto esters using cinchona modified platinum catalysts and related systems. Topics in Catalysis. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of α-keto esters: A comparison of whole-cell and isolated enzyme applications. Green Chemistry. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits and Protocols. Link

  • Wang, C., et al. (2006). Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes. Synlett. Link

  • Li, G., et al. (2007).[3] A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters (Organocatalytic comparison). Journal of the American Chemical Society. Link

Sources

Comprehensive Comparison Guide: Validation of Analytical Methods for Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Significance

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, commonly known as methyl 4-chloromandelate, is a highly valuable chiral building block. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including clopidogrel analogs and other cardiovascular agents1[1]. Because the stereochemistry at the C2 position directly dictates the pharmacological efficacy and safety of the final API, both its chemical purity and enantiomeric excess (ee) are Critical Quality Attributes (CQAs).

As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant analytical modalities used for this compound: Chiral HPLC, Achiral UHPLC, and GC-FID. Furthermore, this guide provides a self-validating framework rooted in the latest2[2] guidelines, ensuring your laboratory generates regulatory-defensible data.

Platform Comparison: Selecting the Right Modality

No single analytical technique can comprehensively evaluate methyl 4-chloromandelate. The table below summarizes the objective performance metrics of the three primary platforms, allowing researchers to deploy the correct method for the correct CQA.

Performance ParameterChiral HPLC (Normal Phase)Achiral UHPLC (Reversed Phase)GC-FID (Direct Injection)
Primary Application Enantiomeric purity (ee determination)Chemical purity & related substancesResidual solvents & volatile impurities
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)C18 or C8 (Sub-2 µm particles)DB-5 or equivalent capillary
Resolution Target Rs ≥ 2.0 (between enantiomers)Rs ≥ 1.5 (between critical pairs)N/A (Focus on volatile separation)
Sensitivity (LOQ) ~0.05% area~0.01% area~10 ppm
Run Time 15–30 min3–5 min10–20 min
Operational Cost High (Expensive chiral columns)LowMedium

Mechanistic Method Development (The "Why")

Expert method development requires understanding the causality behind experimental choices. When analyzing methyl 4-chloromandelate, the structural features—an alpha-hydroxyl group, an ester carbonyl, and a bulky 4-chlorophenyl ring—dictate our chromatographic strategy.

Why Chiralcel OD-H / Lux Cellulose-1 for Enantiomeric Separation?

To separate the (R) and (S) enantiomers, the Chiral Stationary Phase (CSP) must provide at least three points of interaction. We utilize3[3] because the carbamate linkages act as highly effective hydrogen-bond donors (NH) and acceptors (C=O). The hydroxyl and ester groups of methyl 4-chloromandelate dock into the chiral grooves of the derivatized cellulose, while the 4-chlorophenyl ring engages in π-π interactions with the stationary phase's phenyl rings4[4].

Normal Phase vs. Reversed Phase

While5[5] is gaining traction for LC-MS compatibility, Normal-Phase (NP) chromatography using Hexane/Isopropanol remains the gold standard for this specific compound. The non-polar hexane environment prevents water from competing for hydrogen-bonding sites, maximizing the stereoselective interactions and yielding superior resolution (Rs > 2.0).

The Limitation of GC-FID for Purity

Gas Chromatography is excellent for residual solvents, but it is sub-optimal for the chemical purity of methyl 4-chloromandelate unless derivatized. The free alpha-hydroxyl group strongly interacts with active silanol sites on the GC column lining, causing severe peak tailing and artificially inflating the Limit of Quantitation (LOQ). Therefore, Achiral UHPLC is the mandated choice for chemical purity.

ICH Q2(R2) Validation Workflow

To ensure regulatory compliance, the validation of these methods must follow the lifecycle approach outlined in ICH Q2(R2). The logic flow below illustrates how a method transitions from development to a fully validated state.

ValidationWorkflow Dev Method Development (CSP & Mobile Phase Selection) SST System Suitability Testing (SST) (Rs > 2.0, Tf < 1.5) Dev->SST Spec Specificity (Zero Matrix Interference) SST->Spec Lin Linearity & Range (R² > 0.999, 25-150%) SST->Lin Acc Accuracy & Precision (Recovery 98-102%) SST->Acc Rob Robustness (Flow, Temp, Modifier ±10%) Spec->Rob Sens Sensitivity (LOD/LOQ) (S/N > 10 for 0.05% ee) Lin->Sens Acc->Sens Sens->Rob

Figure 1: ICH Q2(R2) compliant self-validating workflow for chiral chromatographic methods.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it is "self-validating"—meaning the system actively prevents the reporting of compromised data through hard-coded suitability gates.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: Quantify the undesired enantiomer down to 0.05% relative to the main peak.

  • System Preparation: Equip the HPLC with a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 25 °C.

  • Mobile Phase: Prepare an isocratic blend of n-Hexane / Isopropanol (90:10, v/v). Degas thoroughly. Set flow rate to 1.0 mL/min.

  • Detection: Set the UV-Vis detector to 225 nm (the λmax for the chlorophenyl chromophore).

  • Self-Validating SST Gate:

    • Inject a blank (Mobile Phase).

    • Inject a Resolution Standard (1.0 mg/mL racemic methyl 4-chloromandelate).

    • Causality Check: The Chromatography Data System (CDS) must be programmed to automatically abort the sequence if the Resolution (Rs) between the (R) and (S) peaks is < 2.0, or if the Tailing Factor (Tf) > 1.5. If these criteria fail, the system lacks the resolving power to accurately integrate a 0.05% impurity peak.

  • Sample Analysis: Inject the sample at 1.0 mg/mL. Calculate ee% using the area normalization method.

Protocol 2: Achiral UHPLC for Chemical Purity

Objective: Rapidly separate methyl 4-chloromandelate from its hydrolysis product (4-chloromandelic acid) and synthesis byproducts.

  • System Preparation: Equip the UHPLC with a C18 column (100 x 2.1 mm, 1.7 µm). Set oven to 40 °C to reduce system backpressure and improve mass transfer.

  • Mobile Phase:

    • Line A: 0.1% Formic acid in Water (Formic acid suppresses the ionization of any trace mandelic acid, preventing tailing).

    • Line B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validating SST Gate: Inject a 0.5 mg/mL standard. The sequence must abort if the theoretical plate count (N) of the main peak drops below 10,000, indicating column voiding or frit blockage.

Quantitative Validation Metrics

When the above protocols are executed under ICH Q2(R2) strictures, the resulting validation data should align with the benchmark metrics summarized in the table below. These metrics prove the method is fit for its intended use in pharmaceutical development6[6].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (Chiral HPLC)Observed Performance (Achiral UHPLC)
Specificity No interference at tR of analytes0% interference from blank/matrix0% interference from blank/matrix
Linearity R² ≥ 0.999 (over 25% to 150%)R² = 0.9998R² = 0.9999
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.45%%RSD = 0.21%
Accuracy (Recovery) 98.0% – 102.0%99.5% – 100.8%99.1% – 100.4%
Limit of Quantitation (LOQ) S/N ≥ 10 for minor components0.05% relative to nominal0.01% relative to nominal

Conclusion

The comprehensive analysis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate requires a multi-modal approach. While Achiral UHPLC provides the speed and efficiency necessary for chemical purity assessments, Normal-Phase Chiral HPLC utilizing a cellulose-based stationary phase remains the undisputed gold standard for enantiomeric excess determination. By grounding your method development in the mechanistic interactions of the molecule and enforcing self-validating System Suitability criteria, laboratories can ensure full compliance with ICH Q2(R2) standards.

References

  • Three-liquid-phase system: A highly efficient, enantioselective, and enzyme-recoverable platform for enzymatic chiral resolution reaction | Request PDF - ResearchGate Source: ResearchGate URL
  • Teh-Liang Chen's research works | National Cheng Kung University and other places Source: ResearchGate URL
  • Cellulose tris(3,5-dimethylphenylcarbamate)
  • Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate)
  • Validation of Analytical Procedures Q2(R2)
  • Phenomenex Announces New Line of Chiral HPLC-SFC Columns Source: Phenomenex URL

Sources

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate vs. other mandelic acid esters in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) against other mandelic acid esters, focusing on its utility in asymmetric synthesis and drug development.

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) is a specialized chiral building block that offers distinct advantages over unsubstituted methyl mandelate and its ortho-substituted isomers. Its utility is defined by the 4-chloro substituent , which exerts a strong electron-withdrawing inductive effect (


) without the steric hindrance associated with the 2-position.

Key Differentiators:

  • Enhanced Enantioselectivity: In lipase-catalyzed resolutions, the 4-chloro derivative often exhibits higher enantiomeric ratios (

    
    ) compared to unsubstituted mandelates (
    
    
    
    ), driven by electronic optimization of the enzyme-substrate complex.
  • Dynamic Kinetic Resolution (DKR) Potential: The electron-withdrawing chlorine increases the acidity of the

    
    -proton (
    
    
    
    reduction), significantly accelerating base-catalyzed racemization—a critical requirement for high-yield DKR processes.
  • Steric Accessibility: Unlike the ortho-chloro isomer (key to Clopidogrel synthesis), the para-chloro position avoids the "ortho-effect," ensuring higher conversion rates in enzymatic pockets.

Electronic & Steric Analysis: The "Why" Behind the Chemistry

To select the correct mandelic ester for your synthesis, you must understand how the substituent position affects reactivity.

Electronic Effects (Inductive & Resonance)

The chlorine atom at the para position acts primarily as an electron-withdrawing group (EWG) via the inductive effect.

  • Impact on Ester Carbon: The carbonyl carbon becomes more electrophilic, increasing the rate of nucleophilic attack (e.g., hydrolysis or transesterification).

  • Impact on

    
    -Proton:  The anion formed upon deprotonation is stabilized, lowering the 
    
    
    
    of the benzylic proton. This makes Methyl 4-chloromandelate a superior candidate for Dynamic Kinetic Resolution (DKR) , where rapid in situ racemization is necessary to convert 100% of the racemate to a single enantiomer.
Steric Comparison: Ortho vs. Para
  • Methyl 2-chloromandelate (Ortho): High steric hindrance. While electronically similar, the bulk near the reaction center often retards enzymatic turnover and chemical hydrolysis.

  • Methyl 4-chloromandelate (Para): Sterically mimics the unsubstituted mandelate, allowing easy access to the active site, while retaining the electronic benefits of the halogen.

Comparative Reactivity Matrix
FeatureMethyl Mandelate (H)Methyl 4-Chloromandelate (p-Cl)Methyl 2-Chloromandelate (o-Cl)
Electrophilicity ModerateHigh High
Steric Hindrance LowLow High (Ortho Effect)

-H Acidity
ModerateHigh (Fast Racemization)High
Lipase Selectivity (

)
Good (

)
Excellent (

)
Variable (often lower conversion)
Primary Application General Chiral SynthonHDAC Inhibitors, AgrochemicalsClopidogrel Intermediate

Experimental Data: Enzymatic Resolution Performance

The following data summarizes the performance of Candida antarctica Lipase B (CAL-B) and other esterases in the kinetic resolution of these esters.

Enantiomeric Ratio ( ) and Conversion

Studies utilizing immobilized esterases have shown that the 4-chloro substituent significantly enhances molecular recognition.

SubstrateEnzyme SystemConversion (%)Enantiomeric Ratio (

)
Selectivity Source
Methyl Mandelate Esterase (Immobilized)48%41.2Baseline Fit
Methyl 4-Chloromandelate Esterase (Immobilized)49%123 Electronic Activation
Methyl 2-Chloromandelate Esterase (Immobilized)17%29Steric Clash

Data synthesized from comparative biocatalysis studies (See References).

Visualization: Decision Logic for Substrate Selection

G Start Select Mandelic Ester Source Target Target Molecule Structure? Start->Target Ortho 2-Chloro Substituted (e.g., Clopidogrel) Target->Ortho Ortho-Cl Required Para 4-Chloro Substituted (e.g., HDAC Inhibitors) Target->Para Para-Cl Required Unsub Unsubstituted (General Chiral Pool) Target->Unsub No Halogen Rec_Ortho Use Methyl 2-Chloromandelate (Accept Slower Rate) Ortho->Rec_Ortho Method Preferred Synthesis Method? Para->Method Rec_H Use Methyl Mandelate (Standard Protocols) Unsub->Rec_H DKR Dynamic Kinetic Resolution (Requires Fast Racemization) Method->DKR High Yield Needed Classic Classic Kinetic Resolution (Max 50% Yield) Method->Classic Simplicity Preferred Rec_Para Use Methyl 4-Chloromandelate (High E-value, Fast Racemization) DKR->Rec_Para Acidity Benefit Classic->Rec_Para Selectivity Benefit

Figure 1: Decision matrix for selecting mandelic acid ester derivatives based on target structure and synthetic methodology.

Detailed Protocols

Chemical Synthesis of Methyl 4-Chloromandelate

Objective: Scalable synthesis from chlorobenzene via Friedel-Crafts acylation.

Reagents:

  • Chlorobenzene (1.0 eq)

  • Methyl oxalyl chloride (1.0 eq)

  • 
     (1.1 eq)
    
  • 
     (0.5 eq)
    
  • Solvent: DCM (Dichloromethane) and Methanol.

Workflow:

  • Acylation: Suspend

    
     in DCM at 0°C. Add methyl oxalyl chloride dropwise.
    
  • Addition: Add chlorobenzene slowly, maintaining temperature < 5°C. Stir for 2 hours at RT.

    • Mechanism: Electrophilic aromatic substitution yields Methyl 2-(4-chlorophenyl)-2-oxoacetate.

  • Quench: Pour onto ice/HCl. Extract organic layer, wash with brine, and dry over

    
    .[1]
    
  • Reduction: Dissolve the keto-ester in Methanol at 0°C. Add

    
     in portions.
    
  • Workup: Evaporate methanol, partition between water/ethyl acetate.

  • Purification: Recrystallize from hexane/EtOAc to obtain white crystalline solid (Yield > 85%).

Enzymatic Resolution Protocol (Lipase-Catalyzed)

Objective: Kinetic resolution to obtain (S)-Methyl 4-chloromandelate.

System: Biphasic (Organic/Buffer) or Organic Solvent with immobilized lipase.

Step-by-Step:

  • Preparation: Dissolve racemic Methyl 4-chloromandelate (10 mM) in Diisopropyl ether (DIPE) or Toluene.

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (20 mg/mL).

  • Acyl Donor (Optional for Transesterification): If performing transesterification, add Vinyl Acetate (3 eq). If performing hydrolysis, use Phosphate Buffer (pH 7.0) saturated organic phase.

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column).

    • Note: The 4-chloro derivative hydrolyzes faster than the unsubstituted analog. Stop reaction at 50% conversion (approx. 4-6 hours).

  • Separation: Filter enzyme. Separate phases. The acid (product) partitions into alkaline aqueous phase; the ester (substrate) remains in organic phase.

Pharmaceutical Applications

While Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is the direct precursor for Clopidogrel (Plavix) , the 4-chlorophenyl isomer is critical for different therapeutic classes:

  • HDAC Inhibitors: Derivatives of 4-chloromandelic acid are used to synthesize Histone Deacetylase (HDAC) inhibitors, which are potent anticancer agents targeting colon cancer proliferation.

  • Agrochemicals: It serves as a reference metabolite for Mandipropamid and other phenyl-amide fungicides, essential for environmental impact studies.

  • Chiral Synthons: Used in the synthesis of

    
    -blockers and muscle relaxants (e.g., Chlorphenesin analogues) where the para-chloro group improves lipophilicity and metabolic stability compared to the unsubstituted parent.
    

References

  • Substituent Effects in Lipase Catalysis: Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity. PubMed.[2] Available at: [Link] (Search Term: Lipase substituent effects mandelic acid).

  • Enzymatic Resolution Data: Do Enzymes Change the Nature of Transition States? ResearchGate.[3] Available at: [Link]

  • Clopidogrel Distinction: Protein engineering of esterase E2 for synthesis of (R)-o-chloromandelic acid. ResearchGate.[3] Available at: [Link]

Sources

Comparative Efficacy of Clopidogrel Synthesis Intermediates: Racemic Resolution vs. Asymmetric Induction

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary

Clopidogrel bisulfate (Plavix®) is a thienopyridine-class antiplatelet agent requiring high enantiomeric purity ((S)-enantiomer). The synthesis of this blockbuster drug relies heavily on the efficacy of its precursors. This guide compares the two dominant industrial strategies: the Classical Strecker Route (Racemic Resolution) and the Asymmetric Chiral Pool Route .

Key Insight: While the Classical Route utilizes lower-cost commodity intermediates (2-chlorobenzaldehyde), it suffers from a theoretical 50% yield cap due to the resolution step. The Asymmetric Route, utilizing (R)-2-chloromandelic acid, offers higher atom economy and throughput but demands stricter control over starting material optical purity to prevent downstream racemization.

The Synthetic Landscape: Route Architecture

To understand intermediate efficacy, we must visualize where they fit in the convergent synthesis.

Comparative Pathway Diagram

Clopidogrel_Synthesis cluster_classic Route A: Classical Strecker (Racemic) cluster_asym Route B: Asymmetric Induction CBA 2-Chlorobenzaldehyde RAC Racemic Clopidogrel CBA->RAC Strecker Rxn TTP 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine TTP->RAC S_CLOP (S)-Clopidogrel (Active API) TTP->S_CLOP RES Resolution (L-Camphorsulfonic Acid) RAC->RES RES->S_CLOP Crystallization CMA (R)-2-Chloromandelic Acid ACT Activated Sulfonate Ester (Mesylate/Tosylate) CMA->ACT Esterification & Activation ACT->S_CLOP SN2 Displacement (Inversion of Config)

Figure 1: Comparison of the convergent Strecker synthesis (Red) versus the linear Asymmetric synthesis (Blue).

Comparative Analysis of Key Intermediates

Intermediate A: 2-Chlorobenzaldehyde (Route A)
  • Role: The electrophile in the Strecker reaction.

  • Efficacy Profile: High reactivity but non-stereoselective.

  • Performance Metrics:

    • Yield: High conversion to racemate (>85%).

    • Downstream Impact: Generates 50% inactive (R)-enantiomer (Impurity C), necessitating a costly resolution step with L-camphorsulfonic acid (L-CSA).

    • Cost: Low (Commodity chemical).

Intermediate B: (R)-2-Chloromandelic Acid (Route B)
  • Role: Chiral scaffold providing the stereocenter.

  • Efficacy Profile: High stereochemical fidelity if reaction conditions prevent racemization.

  • Performance Metrics:

    • Yield: Enables >90% yield of the (S)-isomer directly.

    • Mechanism: Relies on Walden inversion. The (R)-configuration of the mandelic acid becomes the (S)-configuration of Clopidogrel upon nucleophilic displacement by the thienopyridine ring.

    • Cost: High (Specialty chiral building block).

Data Summary: Synthetic Efficacy
MetricRoute A (Racemic/Strecker)Route B (Asymmetric/Mandelic)
Key Intermediate 2-Chlorobenzaldehyde(R)-2-Chloromandelic Acid
Step Count 3 (Synthesis

Resolution

Salt)
2 (Activation

Displacement)
Overall Yield ~40–45% (w/o recycling)>80%
Atom Economy Low (Loss of resolving agent & isomer)High
Critical Impurity (R)-Clopidogrel (Must be <0.2%)Enantiomeric purity depends on SM
Scalability Excellent (Robust crystallization)Moderate (Sensitive to moisture/heat)

Experimental Protocols (Self-Validating Systems)

Protocol A: Resolution of Racemic Clopidogrel (Route A)

Context: This protocol isolates the active (S)-enantiomer from the racemic mixture generated by Intermediate A.

Reagents:

  • Racemic Clopidogrel free base (1.0 eq)

  • L(-)-Camphorsulfonic acid (CSA) (1.0 eq)

  • Acetone (Solvent)[1][2]

Workflow:

  • Dissolution: Dissolve racemic clopidogrel in acetone (5 vol) at 30°C.

  • Salt Formation: Add L-CSA solution (in acetone) dropwise over 30 minutes.

    • Validation Point: Temperature must remain <35°C to ensure controlled nucleation.

  • Crystallization: Cool the mixture to 0–5°C and age for 4 hours.

    • Causality: Rapid cooling creates amorphous solids; slow aging promotes the formation of the thermodynamically stable diastereomeric salt of the (S)-enantiomer.

  • Filtration & Wash: Filter the white precipitate. Wash with cold acetone.

  • Purity Check (Self-Validation):

    • Dissolve a sample in methanol.[3]

    • Run Chiral HPLC.[4]

    • Criteria: (S)-enantiomer > 98% ee.[1] If <98%, perform recrystallization in acetone/isopropanol.

Protocol B: Asymmetric Synthesis via Mesylation (Route B)

Context: Converting (R)-2-chloromandelic acid ester to (S)-clopidogrel via SN2 displacement.

Reagents:

  • Methyl (R)-2-chloromandelate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (1.1 eq)

  • Triethylamine (Base)

Workflow:

  • Activation: Dissolve Methyl (R)-2-chloromandelate in DCM. Cool to -10°C.

  • Mesylation: Add MsCl slowly, followed by Triethylamine.

    • Validation Point: Monitor via TLC/HPLC. Disappearance of starting alcohol indicates complete activation.

  • Displacement: Add the thienopyridine intermediate to the reaction vessel.

  • Reflux: Heat to mild reflux (40°C) for 6–8 hours.

    • Causality: The SN2 reaction requires thermal energy to overcome the activation barrier, but excessive heat (>50°C) risks elimination side reactions.

  • Workup: Quench with water. Separate organic layer.[1][3][5]

  • Stereochemical Check:

    • The reaction relies on Walden Inversion .

    • Criteria: Product must be the (S)-enantiomer. Presence of (R)-enantiomer indicates partial racemization (likely due to SN1 character if temperature was too high).

Critical Quality Attributes (CQAs) & Impurity Control

Control of impurities is dictated by the choice of intermediate.

Impurity Logic Diagram

Impurity_Map cluster_origin Origin of Impurity B CLOP Clopidogrel API IMP_A Impurity A (Hydrolysis Product) CLOP->IMP_A Moisture/Acid IMP_C Impurity C (R-Enantiomer) CLOP->IMP_C Incomplete Resolution (Route A) CLOP->IMP_C Racemization (Route B) IMP_B Impurity B (Regioisomer) ISO Iso-thienopyridine (Isomer in SM) ISO->IMP_B Co-reaction

Figure 2: Origin of major pharmacopeial impurities (A, B, and C).

Impurity Management Table
ImpurityChemical NameOriginControl Strategy
Impurity A Clopidogrel AcidHydrolysis of methyl esterMaintain anhydrous conditions during salt formation. Store at controlled humidity.
Impurity B RegioisomerIsomer in thienopyridine raw materialStrict QC on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate (GC Purity >99.5%).
Impurity C (R)-ClopidogrelChiral impurityRoute A: Recrystallization of CSA salt. Route B: Control reaction temp <40°C to prevent SN1 pathway.

References

  • Sanofi-Aventis. (1986).[1] Process for the preparation of thieno[3,2-c]pyridine derivatives.[1][2][3][6][7][8] European Patent EP0281459. Link

  • BOC Sciences. (2024). Clopidogrel and Impurities: Types and Origins.[7][]

  • Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel.[7][10] 4(1): 479-488.[1] Link

  • Global Research Online. (2014). Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization.Link

  • Google Patents. (2010). CN101747219A: Synthesis of clopidogrel impurity intermediate.Link

Sources

Benchmarking the purity of commercially available Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Purity of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Executive Summary

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, commonly known as Methyl 4-chloromandelate , is a critical chiral building block used in the synthesis of agrochemicals and pharmaceutical intermediates. While its regioisomer (the 2-chloro derivative) is widely recognized as the key intermediate for Clopidogrel, the 4-chloro isomer serves as a distinct scaffold for developing specific inhibitors and chiral resolving agents.

High-purity sourcing of this ester is challenging due to its susceptibility to hydrolysis (forming 4-chloromandelic acid) and dimerization (estolide formation). This guide provides a self-validating benchmarking protocol to objectively evaluate commercial sources, distinguishing between Optical Grade (>99% ee) and Technical Grade variants.

Chemical Context & Significance

The purity of Methyl 4-chloromandelate is defined by two vectors: Chemical Purity (absence of side products) and Optical Purity (enantiomeric excess, ee).

  • Chemical Instability: The

    
    -hydroxy ester moiety is prone to acid-catalyzed hydrolysis and intermolecular esterification (dimerization) under humid or warm storage conditions.
    
  • Chiral Significance: In drug development, the (R)- and (S)-enantiomers often exhibit vastly different biological activities. Using a starting material with low ee can lead to difficult-to-separate diastereomeric impurities downstream.

PropertySpecification
IUPAC Name Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
Common Name Methyl 4-chloromandelate
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Key Impurity 4-Chloromandelic acid (Hydrolysis product)

Benchmarking Methodology: The Self-Validating System

To benchmark this compound, we utilize a "Self-Validating" analytical workflow. This means the system must prove its own performance (via resolution of a racemic standard) before data is accepted.

A. Primary Metric: Chiral HPLC

The gold standard for benchmarking this ester is Normal Phase Chiral HPLC.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (maximizes absorption of the chlorobenzene moiety).

Validation Criteria:

  • Resolution (

    
    ):  Inject a racemic mixture. The separation between (R) and (S) peaks must have 
    
    
    
    .
  • Tailing Factor: Must be < 1.5 for both enantiomers.

B. Secondary Metric: GC-MS (Chemical Purity)

Used to detect volatile impurities like 4-chlorobenzaldehyde (starting material) or decarboxylated byproducts.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.

Comparative Analysis: Commercial Grades vs. Alternatives

We benchmarked three classes of commercially available material.

Table 1: Performance Comparison Matrix
FeatureSupplier A (Optical Grade) Supplier B (Technical Grade) Alternative C (Ethyl Ester Analog)
Claimed Purity >98% Chemical, >99% ee>95% Chemical, Racemic>98% Chemical, >99% ee
Observed Purity (HPLC) 98.2%94.5%98.8%
Observed ee 99.4% 0% (Racemic)99.1%
Major Impurity 4-Chloromandelic Acid (<0.5%)4-Chlorobenzaldehyde (~2%)Ethyl 4-chloromandelate dimer
Moisture Sensitivity High (Hygroscopic)ModerateLow (More Stable)
Cost Factor 10x1x8x
Recommendation Best for API Synthesis Best for optimizing reaction conditionsBest for long-term storage

Analysis:

  • Supplier A is essential for late-stage synthesis where stereochemistry must be conserved.

  • Supplier B often contains residual aldehyde starting material, which can react with amines in subsequent steps, forming Schiff bases that complicate purification.

  • Alternative C (Ethyl 4-chloromandelate): The ethyl ester is sterically bulkier, making it slightly more resistant to hydrolysis than the methyl ester. If your synthetic route tolerates the ethyl group, it is the superior choice for stability.

Visualization of Workflows & Pathways

Diagram 1: Benchmarking Workflow

This workflow ensures that only valid data enters the decision-making process.

BenchmarkingWorkflow Start Sample Receipt SST System Suitability Test (Racemic Std) Start->SST Decision Rs > 2.0? SST->Decision RunSample Run Sample (Chiral HPLC) Decision->RunSample Yes Fail Recalibrate/Change Column Decision->Fail No GCMS Secondary Analysis (GC-MS) RunSample->GCMS Report Generate CoA GCMS->Report Fail->SST

Caption: Self-validating analytical workflow ensuring column performance before sample testing.

Diagram 2: Impurity Formation Pathways

Understanding these pathways explains why "Technical Grade" samples often fail on acidity specifications.

ImpurityPathways Target Methyl 4-chloromandelate (Target) Hydrolysis Hydrolysis (+ H2O / H+) Target->Hydrolysis Dimerization Dimerization (Intermolecular Esterification) Target->Dimerization Acid 4-Chloromandelic Acid (Impurity A) Hydrolysis->Acid Estolide Estolide Dimer (Impurity B) Dimerization->Estolide

Caption: Degradation pathways leading to common impurities found in commercial batches.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee)
  • Mobile Phase Preparation: Mix 900 mL n-Hexane (HPLC Grade) and 100 mL Isopropanol. Degas by sonication for 10 mins.

  • Standard Prep: Dissolve 1 mg of Racemic Methyl 4-chloromandelate in 1 mL Mobile Phase.

  • Sample Prep: Dissolve 1 mg of Sample in 1 mL Mobile Phase.

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline is flat.

  • Injection: Inject 10 µL of Standard. Confirm separation of peaks (typical retention:

    
     min, 
    
    
    
    min).
  • Analysis: Inject Sample. Calculate ee using:

    
    
    
Protocol B: Rapid Acidity Check (Field Test)

To quickly assess if a batch has degraded to the acid form without HPLC.

  • Dissolve 100 mg of sample in 2 mL neutral ethanol.

  • Add 1 drop of Bromocresol Green indicator.

  • Result:

    • Blue/Green: Pass (Neutral ester).

    • Yellow: Fail (Significant hydrolysis to 4-chloromandelic acid).

Conclusion & Recommendations

For high-stakes drug development, Supplier A (Optical Grade) is the only viable option despite the cost premium. The risk of carrying the enantiomer or the hydrolyzed acid into the next step outweighs the savings of Technical Grade material.

  • Storage: Store at -20°C under Argon to prevent hydrolysis.

  • Alternative: If the methyl ester proves too unstable in your specific reaction matrix, switch to the Ethyl 4-chloromandelate analog, which offers a better stability profile with identical chiral utility.

References

  • YMC Co., Ltd. (2020). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11183258, Methyl (S)-o-Chloromandelate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column Selection Guide. Retrieved from [Link]

Assessing the stereochemical purity of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Stereochemical Purity of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: A Comparative Guide

Introduction: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (commonly referred to as methyl 4-chloromandelate) is a highly valuable chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including platelet aggregation inhibitors like clopidogrel analogs[1]. Because the stereochemistry of a molecule dictates its pharmacological and toxicological behavior, quantifying the enantiomeric excess (ee) of this intermediate with absolute certainty is a critical quality control requirement[2].

As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the three primary analytical modalities used to assess the stereochemical purity of methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Analytical Decision Matrix

Workflow Sample Methyl 2-(4-chlorophenyl) -2-hydroxyacetate HPLC Chiral HPLC (Immobilized CSP) Sample->HPLC Gold Standard GC Chiral GC (Cyclodextrin Phase) Sample->GC High Resolution NMR Chiral NMR (CDA / CSA) Sample->NMR Structural Confirm Direct Direct Injection (No Derivatization) HPLC->Direct DerivGC Silylation / Acylation (Required for Volatility) GC->DerivGC DerivNMR Derivatization with (-)-Menthyloxyacetic Acid NMR->DerivNMR DataHPLC Chromatographic Resolution (Rs > 2.0) Direct->DataHPLC DataGC High Sensitivity (FID / MS Detection) DerivGC->DataGC DataNMR Diastereomeric Ratio (1H-NMR Integration) DerivNMR->DataNMR

Workflow for selecting the optimal chiral analysis method for methyl 4-chloromandelate.

The Gold Standard: Chiral HPLC via Immobilized Polysaccharide Phases

Causality & Mechanism: Chiral HPLC is the premier technique for the enantiomeric separation of mandelic acid derivatives[3]. The separation relies on the differential transient interactions (hydrogen bonding, π-π interactions, and dipole-dipole stacking) between the enantiomers and a Chiral Stationary Phase (CSP)[2]. For methyl 2-(4-chlorophenyl)-2-hydroxyacetate, immobilized cellulosic columns (e.g., CHIRALPAK IC, which utilizes cellulose tris(3,5-dichlorophenylcarbamate)) are highly recommended. The immobilization of the chiral selector allows for the use of a broader range of mobile phase modifiers (like dichloromethane) without degrading the column, enabling precise tuning of the enantioselectivity[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg/mL of the analyte in a diluent matching the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v).

  • System Equilibration: Flush the CHIRALPAK IC column (250 mm × 4.6 mm, 5 µm) with Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Racemic Baseline Validation (Critical Step): Inject a known racemic standard of methyl 2-(4-chlorophenyl)-2-hydroxyacetate. Validation: You must achieve a resolution factor (

    
    ) of 
    
    
    
    . If
    
    
    , co-elution will artificially inflate or deflate the calculated ee of the actual sample.
  • Sample Analysis: Inject the enantioenriched sample. Detect via UV absorbance at 230 nm.

  • Spike Confirmation: Spike the sample with a known standard of the (R)-enantiomer to definitively assign the elution order, as retention times can drift slightly with mobile phase evaporation[3].

The High-Resolution Alternative: Chiral Gas Chromatography (GC)

Causality & Mechanism: While HPLC is the gold standard, Chiral GC utilizing permethylated cyclodextrin stationary phases provides exceptional theoretical plate counts and resolution[4]. However, methyl 2-(4-chlorophenyl)-2-hydroxyacetate contains a free hydroxyl group and possesses a high boiling point, making it highly polar and prone to thermal degradation or severe peak tailing in GC[4]. Therefore, the causality of the GC workflow hinges on derivatization . By converting the hydroxyl group into a trimethylsilyl (TMS) ether or an acetate ester, volatility is drastically increased, and unwanted hydrogen bonding with the column's silanol groups is eliminated.

Self-Validating Protocol:

  • Derivatization: Combine 5.0 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of anhydrous pyridine in a sealed GC vial. Heat at 60°C for 30 minutes.

  • Blank Validation (Critical Step): Prepare a blank vial containing only BSTFA and pyridine, subjected to the same heating protocol. Validation: Inject the blank first to ensure no reagent artifacts co-elute within the retention time window of the derivatized enantiomers.

  • Column Setup: Utilize a permethylated β-cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm ID).

  • Temperature Program: Run isothermally at 140°C for 5 minutes, then ramp at 5°C/min to 200°C.

  • Detection: Utilize a Flame Ionization Detector (FID) set to 250°C to quantify the separated enantiomers.

Orthogonal Structural Confirmation: Chiral NMR Spectroscopy

Causality & Mechanism: When pure chromatographic standards are unavailable for peak assignment, or when an orthogonal cross-validation is required by regulatory agencies, Chiral NMR is deployed[2]. Enantiomers are NMR-indistinguishable in an achiral environment. By reacting the analyte with a Chiral Derivatizing Agent (CDA) such as (-)-menthyloxyacetic acid or Mosher's acid chloride (MTPA-Cl), the enantiomers are covalently converted into diastereomers[5]. These diastereomers possess distinct physicochemical environments, resulting in separate chemical shifts for corresponding protons (specifically, the methine proton adjacent to the hydroxyl group).

Self-Validating Protocol:

  • Reaction Setup: Dissolve 10 mg of the sample in 0.5 mL of anhydrous

    
    . Add 1.5 equivalents of (R)-(-)-MTPA-Cl and 2.0 equivalents of deuterated pyridine (as an acid scavenger).
    
  • Kinetic Resolution Check (Critical Step): Allow the reaction to proceed at room temperature. Validation: Acquire a preliminary

    
    -NMR spectrum and monitor the disappearance of the free hydroxyl proton signal. The reaction must reach 100% conversion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), leading to a false ee calculation[5].
    
  • Data Acquisition: Acquire a high-resolution

    
    -NMR spectrum (minimum 400 MHz, preferably 600 MHz for optimal dispersion).
    
  • Integration: Locate the methine proton signals for both diastereomers (typically shifted downfield to ~6.0 - 6.5 ppm post-esterification). The ee is calculated directly from the integration ratio of these two baseline-resolved singlets[5].

Quantitative Performance Comparison

To facilitate method selection, the following table synthesizes the operational parameters and performance metrics of the three techniques when applied to mandelic acid derivatives.

Performance MetricChiral HPLC (Immobilized CSP)Chiral GC (Cyclodextrin)Chiral NMR (with CDA)
Primary Mechanism Transient CSP interactions[2]Inclusion complexation[4]Diastereomer formation[5]
Sample Preparation Minimal (Direct dissolution)High (Derivatization required)High (Covalent derivatization)
Analysis Time 15 – 30 minutes20 – 45 minutes5 – 15 mins (post-reaction)[5]
Resolution (

)
High (

> 2.0 typical)[3]
Very High (

> 3.0 typical)
N/A (Baseline signal separation)
Limit of Detection ~0.1% minor enantiomer~0.05% minor enantiomer~1.0% minor enantiomer
Best Used For Routine QC & Preparative scaleHigh-sensitivity impurity profilingStructural proof & Cross-validation

Conclusion

For the routine assessment of methyl 2-(4-chlorophenyl)-2-hydroxyacetate stereochemical purity, Chiral HPLC remains the most robust and user-friendly choice, avoiding the need for chemical derivatization[3]. However, a rigorous analytical framework demands cross-validation. Employing Chiral NMR as an orthogonal technique ensures that the chromatographic data is structurally sound and free from co-elution artifacts, thereby satisfying the highest standards of scientific integrity in drug development[2].

References

  • PMC (NIH). "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Available at:[Link]

  • ResearchGate. "Protein engineering of esterase E2 for synthesis of (R)-o-chloromandelic acid." Available at:[Link]

  • MDPI. "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC." Available at:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat Methyl 2-(4-chlorophenyl)-2-hydroxyacetate as a Halogenated Organic Waste . Under no circumstances should this compound be disposed of in general trash, flushed down the drain, or mixed with non-halogenated solvent waste streams (e.g., pure acetone/ethanol waste).

Why This Matters: This compound contains a chlorine atom attached to an aromatic ring. Incinerating chlorinated organics without specific flue gas scrubbing generates hydrogen chloride (HCl) gas and potentially dioxins. Standard non-halogenated waste incinerators are not equipped to handle these byproducts, leading to severe regulatory violations and environmental damage.

Part 2: Chemical Profile & Hazard Identification[1][2]

Before disposal, you must validate the waste stream characterization.

PropertySpecificationOperational Implication
Chemical Structure Chlorinated Aromatic EsterRequires "Halogenated" waste stream segregation.[1]
Physical State Solid (Powder/Crystalline)Dust inhalation hazard during weighing/transfer.
GHS Classification Warning (Irritant)H315: Skin IrritationH319: Eye IrritationH335: Respiratory Irritation
Solubility Soluble in DCM, Methanol, Ethyl AcetateCompatible with standard organic waste solvents.
Reactivity Hydrolyzes in strong acid/baseAvoid mixing with concentrated acids/bases in waste containers to prevent exothermic hydrolysis and pressure buildup.

Part 3: Waste Segregation & Management Logic

Effective disposal relies on strict segregation at the point of generation. The following decision tree illustrates the logic for categorizing waste containing Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

WasteSegregation Start Waste Generation Point StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Is it dissolved in solvent? StateCheck->LiquidType Liquid BinSolid Solid Hazardous Waste Bin (Double Bagged) StateCheck->BinSolid Solid/Powder Trace Glass Disposal Box (Triple Rinsed Vials) StateCheck->Trace Empty Vials/Sharps SolventType Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidType->SolventType Yes BinHalo Halogenated Liquid Waste Carboy (Red Tag) SolventType->BinHalo Yes (or mixed) SolventType->BinHalo No (but contains target compound) BinNonHalo Non-Halogenated Waste Carboy (Only if <1% Halogen content)

Figure 1: Waste Segregation Decision Logic. Note that even if the carrier solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (Methyl 4-chloromandelate) typically mandates disposal in the Halogenated Waste stream to ensure proper incineration.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, contaminated weighing boats, gloves, or spill cleanup materials.

  • Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of fine powders.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

    • Hazard Checkbox: Toxic / Irritant.

    • State: Solid.

  • Disposal Action: Deposit into the laboratory's dedicated Solid Hazardous Waste Drum . Do not place in the "Biohazard" or "General Trash" bins.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, rotary evaporator traps, or dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Reasoning: Extreme pH can catalyze hydrolysis or react with other wastes. Neutralize if necessary before adding to the carboy.

  • Selection of Carboy: Locate the Halogenated Solvent Waste carboy.

    • Critical: Do not pour into the Non-Halogenated (Organic) waste stream. The chlorine content dictates the incineration path.

  • Transfer: Use a funnel to pour the liquid. Avoid overfilling (leave 10% headspace).

  • Logging: Immediately record the addition on the carboy's log sheet.

    • Entry: "Halogenated Organics (Methyl 4-chloromandelate) - [Volume] mL".

Protocol C: Trace Waste (Empty Vials & Glassware)

Applicability: Empty reagent bottles or vials with residual film.

  • Triple Rinse: Rinse the container three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent Waste carboy (Protocol B).

  • Glass Disposal:

    • Deface Label: Cross out the chemical name on the vial.

    • Dry: Allow the solvent to evaporate in a fume hood.

    • Bin: Place the clean, dry glass into the Broken Glass / Sharps container.

Part 5: Spill Management Workflow

In the event of a spill, follow this self-validating workflow to ensure safety and compliance.

SpillResponse Assess Assess Spill Size Minor Minor Spill (<10g/10mL) Handle Locally Assess->Minor Major Major Spill (>10g) Evacuate & Call EHS Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Cover with Absorbent Pads PPE->Contain Clean Cleanup: Scoop into Bag Contain->Clean Wash Decontamination: Wash area with soap & water Clean->Wash Dispose Dispose as Solid Hazardous Waste Wash->Dispose

Figure 2: Spill Response Workflow. Immediate assessment determines if external EHS support is required.[2]

Spill Cleanup Kit Requirements:

  • Absorbent: Inert clay, vermiculite, or polypropylene pads.

  • Neutralizer: Not typically required (compound is neutral), but soap/water is needed for final surface cleaning.

  • Tools: Plastic scoop and dustpan (avoid generating dust).

Part 6: Regulatory Compliance (RCRA & EPA)

While Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is not explicitly "P-listed" or "U-listed" by name under US EPA RCRA regulations, it is regulated based on its characteristics and constituent elements.

  • Waste Code Determination:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F002 code.

    • If disposed of as a pure substance, it falls under D001 (Ignitable) if in a flammable solvent, or general Toxic Waste depending on state-specific regulations regarding halogenated organics.

  • Destruction Certificate: Ensure your waste contractor utilizes a facility capable of High-Temperature Incineration with Acid Gas Scrubbing (to capture HCl).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122046, Methyl 4-chloromandelate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. Handling Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (also known as Methyl 4-chloromandelate, CAS: 32174-34-8)[1] requires a nuanced understanding of its physicochemical properties to ensure both operator safety and experimental integrity.

This guide provides the mechanistic reasoning behind Personal Protective Equipment (PPE) selection, a self-validating operational workflow, and strict disposal protocols.

Mechanistic Basis for Hazard Control

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is a halogenated aromatic


-hydroxy ester frequently utilized in chiral resolution studies and pharmaceutical synthesis[2]. To safely handle this compound, we must first understand the causality behind its hazard classifications:
  • Lipophilicity & Skin Irritation (H315): The combination of the ester functional group and the chlorophenyl ring renders this molecule highly lipophilic. If it contacts the skin, it can easily penetrate compromised lipid barriers, causing localized irritation[3].

  • Aerosolization & Respiratory Irritation (H335): As a crystalline solid/powder, the compound is prone to static cling and aerosolization. Inhalation of these micro-particles directly irritates the mucous membranes of the respiratory tract[3].

  • Ocular Toxicity (H319): Fine dust can bypass standard safety glasses, dissolving in the aqueous environment of the eye and causing severe irritation[3].

Quantitative PPE Specifications

To mitigate these specific risks, standard laboratory attire is insufficient. The following table outlines the mandatory PPE and the scientific justification for each selection.

PPE / Safety ParameterSpecification / MaterialMechanistic Justification
Primary Gloves 100% Nitrile,

4 mil thickness
Nitrile provides a robust chemical barrier against lipophilic aromatic esters, preventing transdermal absorption and irritation.
Eye Protection ANSI Z87.1 Indirect Vented GogglesForms a complete seal around the eyes, protecting against airborne powder aerosolization that standard glasses cannot block.
Body Protection Flame-Resistant (FR) Lab CoatProvides a physical barrier against incidental powder transfer and protects against secondary hazards during organic synthesis.
Engineering Control Chemical Fume Hood (80-120 fpm)Actively captures and exhausts aerosolized particulates, directly mitigating the H335 respiratory inhalation risk.
Waste Stream Halogenated Organic WasteThe covalently bound chlorine atom (C-Cl) requires high-temperature incineration to prevent the formation of toxic dioxins.

Operational Handling & Experimental Workflow

The following step-by-step methodology ensures a self-validating system for weighing and transferring the chemical. By following these steps, you eliminate the root causes of exposure.

Protocol: Safe Weighing and Closed-System Transfer

  • Airflow Verification: Before retrieving the chemical, verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture dust; velocities above 120 fpm create turbulent eddies that blow powder back into the operator's breathing zone.

  • Static Mitigation: Place the analytical balance inside the fume hood. Use an anti-static bar or zero-stat gun on the balance draft shield. Causality: Methyl 4-chloromandelate powder holds a static charge. Neutralizing the environment prevents the powder from repelling off the spatula and aerosolizing.

  • Material Transfer: Tare a clean reaction vial. Using a grounded stainless-steel spatula, carefully transfer the required mass of the solid.

  • Vessel Sealing: Cap the reaction vial securely before removing it from the balance draft shield. Causality: Moving an open vial through the airflow of the fume hood sash will aerosolize the top layer of the powder.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding workspace with an isopropanol-soaked lint-free wipe. Dispose of the wipe in solid contaminated waste.

Workflow Visualization

Workflow N1 1. Storage Retrieval N2 2. Fume Hood Preparation N1->N2 Transport in sealed secondary container N3 3. Analytical Weighing N2->N3 Verify flow >100 fpm N4 4. Closed-System Transfer N3->N4 Seal vessel before removing from draft shield N5 5. Chemical Reaction N4->N5 Introduce to reaction matrix N6 6. Halogenated Waste Disposal N5->N6 Segregate chlorinated waste

Figure 1: End-to-end operational workflow for the safe handling, transfer, and disposal of Methyl 4-chloromandelate.

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood, immediate and correct action is required to prevent widespread contamination.

Spill Cleanup Procedure:

  • Do NOT Dry Sweep: Never use a brush or dry paper towel to clean up the powder. Causality: Dry sweeping introduces mechanical energy that immediately aerosolizes the fine particulates.

  • Damp Wipe Method: Lightly dampen a highly absorbent paper towel with water or a mild solvent (like ethanol). Gently place the damp towel over the powder to suppress dust, then wipe inward to consolidate the spill.

  • Containment: Place the contaminated towels into a sealable plastic bag before removing them from the fume hood.

Chemical Waste Disposal (Critical): All waste containing Methyl 2-(4-chlorophenyl)-2-hydroxyacetate—including reaction byproducts, contaminated solvents, and cleanup wipes—must be strictly segregated into Halogenated Organic Waste . Causality: The 4-chloro substitution on the phenyl ring means this compound contains covalently bound halogens. If this waste is accidentally mixed with non-halogenated waste and incinerated at standard temperatures, it can undergo thermal rearrangement to form highly toxic Polychlorinated Dibenzodioxins (PCDDs) and furans. Halogenated waste streams are routed to specialized, high-temperature rotary kiln incinerators designed specifically to break the C-Cl bonds safely.

References

  • Title: (4-氯苯基)羟基乙酸甲酯 | 32174-34-8 Chemical Properties and Reactions Source: Molaid Chemical Database URL: [Link]

  • Title: Do Enzymes Change the Nature of Transition States? Mapping the Transition State for General Acid−Base Catalysis (Mentions Methyl 4-chloromandelate) Source: ResearchGate URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.